DAMPA Ethyl Ester
Description
The exact mass of the compound Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 694477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-3-26-16(25)10-4-6-12(7-5-10)24(2)9-11-8-20-15-13(21-11)14(18)22-17(19)23-15/h4-8H,3,9H2,1-2H3,(H4,18,19,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYWKUSEZMEPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327851 | |
| Record name | ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43111-51-9 | |
| Record name | ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Mechanism of Action: A Technical Guide to DAMPA Analogs as M3 Muscarinic Receptor Antagonists
A Note on Nomenclature: The term "DAMPA Ethyl Ester" does not correspond to a well-characterized compound in the public scientific literature. It is highly probable that this refers to, or is a close analog of, 4-DAMP (1,1-dimethyl-4-diphenylacetoxypiperidinium iodide) , a seminal and highly selective M3 muscarinic receptor antagonist.[1][2][3] This guide will, therefore, focus on the established mechanism of action of 4-DAMP and its analogs, which would be fundamentally identical for a putative ethyl ester derivative.
Introduction: The Significance of M3 Receptor Antagonism
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play crucial roles in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[4][5] Among the five subtypes (M1-M5), the M3 receptor is predominantly located on smooth muscle cells, exocrine glands, and in the central nervous system, where it governs a variety of physiological responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal activity.[4][5] Consequently, antagonists that selectively block the M3 receptor are of significant pharmacological interest for the treatment of conditions characterized by excessive parasympathetic activity, such as chronic obstructive pulmonary disease (COPD) and overactive bladder.[6] 4-DAMP is a cornerstone research tool for elucidating the function of M3 receptors due to its high potency and selectivity.[7][8]
Core Mechanism of Action: Competitive Antagonism at the M3 Receptor
The primary mechanism of action of 4-DAMP and its analogs is competitive antagonism at the M3 muscarinic receptor.[1] This means that 4-DAMP binds reversibly to the same site on the M3 receptor as the endogenous agonist, acetylcholine, without activating the receptor.[4] By occupying the binding site, 4-DAMP prevents acetylcholine from binding and initiating the downstream signaling cascade that leads to a physiological response.[4] This competitive interaction results in a right-ward shift in the dose-response curve for acetylcholine, indicating that a higher concentration of the agonist is required to elicit the same level of response in the presence of the antagonist.[1]
Molecular Interactions and Selectivity
The high affinity and selectivity of 4-DAMP for the M3 receptor subtype are dictated by its specific chemical structure. While it also shows some affinity for M1 and M5 receptors, it is considerably less potent at M2 and M4 receptors.[7] Studies with various 4-DAMP analogs have demonstrated that the structural requirements for high-affinity binding are most stringent at the M3 receptor compared to other subtypes.[9] This selectivity is crucial for its utility as a research tool and for the development of therapeutic agents with fewer side effects. For instance, a lack of significant M2 receptor antagonism is desirable in bronchodilators, as M2 receptors on presynaptic nerve terminals inhibit further acetylcholine release, and their blockade could paradoxically increase bronchoconstriction.[10]
Inhibition of Downstream Signaling Pathways
The M3 muscarinic receptor is coupled to the Gq family of G proteins.[6][11] Upon activation by an agonist like acetylcholine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12]
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[11][12] This rapid increase in intracellular calcium is a key event in smooth muscle contraction and glandular secretion.[6][12]
-
DAG and Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the elevated Ca2+, activates protein kinase C (PKC).[12] PKC then phosphorylates various intracellular proteins, leading to a sustained cellular response and contributing to processes like cell proliferation through pathways such as the mitogen-activated protein kinase (MAPK) cascade.[6][12]
By blocking acetylcholine's access to the M3 receptor, 4-DAMP and its analogs effectively inhibit this entire signaling cascade, preventing the generation of IP3 and DAG and the subsequent mobilization of intracellular calcium and activation of PKC.[4]
Quantitative Analysis of Receptor Affinity
The affinity of 4-DAMP and its analogs for muscarinic receptor subtypes is typically quantified using radioligand binding assays. These experiments measure the concentration of the antagonist required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50 value). The affinity of the antagonist (Ki) can then be calculated from the IC50 value.
| Compound | Receptor Subtype | Affinity (pKi or IC50) | Source |
| 4-DAMP | M3 | pKi = 9.3 | [7] |
| M5 | pKi = 8.9 | [7] | |
| M1 | Ki = 0.57 nM | [2] | |
| M2 | IC50 = 15 µM | [13] | |
| M3 | IC50 = 0.4 nM | [13] | |
| 4-DAMP Mustard (Aziridinium ion) | M3 | KD = 7.2 nM | [14] |
| M2 | KD = 43 nM | [14] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Experimental Protocols for Validation
The mechanism of action of a muscarinic antagonist like 4-DAMP is validated through a combination of binding and functional assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay directly measures the affinity of the antagonist for the receptor.
Objective: To determine the Ki of the test compound (e.g., 4-DAMP analog) for a specific muscarinic receptor subtype.
Methodology:
-
Preparation of Receptor Source: Cell membranes are prepared from a cell line stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells expressing M3 receptors).
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated, and the membrane-bound radioactivity is separated from the unbound radioactivity by rapid filtration.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (Schild Analysis)
This assay measures the ability of the antagonist to inhibit the functional response to an agonist in an isolated tissue preparation.
Objective: To determine the potency (pA2 value) of the antagonist in a physiological system.
Methodology:
-
Tissue Preparation: An isolated tissue preparation rich in M3 receptors (e.g., guinea pig ileum or rat trachea) is mounted in an organ bath containing a physiological salt solution.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., 4-DAMP) for a set period.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The process is repeated with several different concentrations of the antagonist. The dose ratios are calculated, and a Schild plot is constructed to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Conclusion
DAMPA analogs, exemplified by the well-characterized antagonist 4-DAMP, exert their mechanism of action through potent and selective competitive antagonism of the M3 muscarinic acetylcholine receptor. This blockade prevents the Gq-mediated activation of phospholipase C, thereby inhibiting the downstream signaling cascade involving IP3-mediated calcium release and DAG-mediated PKC activation. This comprehensive understanding, validated through rigorous binding and functional assays, solidifies the role of these compounds as indispensable tools for pharmacological research and as a foundation for the development of targeted therapeutics for a range of smooth muscle and glandular disorders.
References
-
Micheletti, R., Giudici, L., Turconi, M., & Donetti, A. (1990). 4-DAMP analogues reveal heterogeneity of M1 muscarinic receptors. British Journal of Pharmacology, 100(3), 395–397. [Link]
-
Patsnap Synapse. (2024, June 21). What are M3 receptor antagonists and how do they work?[Link]
-
Song, P., Sekhon, H. S., Jia, Y., Keller, J. A., Blusztajn, J. K., Mark, G. P., & Spindel, E. R. (2007). M3 Muscarinic Receptor Antagonists Inhibit Small Cell Lung Carcinoma Growth and Mitogen-Activated Protein Kinase Phosphorylation Induced by Acetylcholine Secretion. Cancer Research, 67(8), 3936–3944. [Link]
-
ResearchGate. (n.d.). Signal transduction pathways downstream of the M3 muscarinic receptor in respiratory epithelium. [Diagram]. Retrieved from [Link]
-
Ehlert, F. J., & Thomas, E. A. (1994). The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor. Life Sciences, 55(25-26), 2123–2130. [Link]
-
Micheletti, R., Giudici, L., Turconi, M., & Donetti, A. (1990). 4-DAMP analogues reveal heterogeneity of M1 muscarinic receptors. British Journal of Pharmacology, 100(3), 395–397. [Link]
-
Budd, D. C., Rae, A., & Tobin, A. B. (2005). M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms. Molecular Pharmacology, 68(2), 387–396. [Link]
-
Doods, H. N., Quirion, R., Mihm, G., Engel, W., & Entzeroth, M. (1990). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 100(1), 97–102. [Link]
-
Lazareno, S., Popham, A., & Birdsall, N. J. (2004). Novel long-acting antagonists of muscarinic ACh receptors. British Journal of Pharmacology, 141(5), 789–799. [Link]
-
Goyal, R. K. (1989). Muscarinic receptor subtypes. Physiology and clinical implications. The New England Journal of Medicine, 321(15), 1022–1029. [Link]
-
Thomas, E. A., & Ehlert, F. J. (1993). Kinetics of activation and in vivo muscarinic receptor binding of N-(2-bromoethyl)-4-piperidinyl diphenylacetate: an analog of 4-DAMP mustard. The Journal of Pharmacology and Experimental Therapeutics, 264(2), 779–787. [Link]
-
Fryer, A. D., & Jacoby, D. B. (1998). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. Life Sciences, 62(17-18), 1641–1647. [Link]
-
Eglen, R. M., & Whiting, R. L. (1988). Functional and binding studies with muscarinic M2-subtype selective antagonists. British Journal of Pharmacology, 94(3), 743–752. [Link]
-
Barlow, R. B., & Shepherd, M. K. (1986). The affinity of some acetylenic analogues of 4-DAMP methobromide for muscarinic receptors in guinea-pig ileum and atria. British Journal of Pharmacology, 89(4), 837–841. [Link]
-
Yang, G., Zhou, W., & Zhang, F. (1997). [Experimental study of selective muscarinic receptor antagonists on attenuation of morphine tolerance and dependence in rats]. Zhonghua Yi Xue Za Zhi, 77(2), 130–133. [Link]
-
Wikipedia. (n.d.). 4-DAMP. Retrieved from [Link]
-
Wallqvist, A., Fushs, J. E., Reifman, J., & Jorgensen, W. L. (2013). Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods. Bioorganic & Medicinal Chemistry Letters, 23(9), 2779–2783. [Link]
-
ResearchGate. (n.d.). The addition of 4-DAMP (1,1-dimethyl-4-diphenylacetoxypiperidinium iodide, an M3 antagonist, 0.2 mg/kg) to (A) amiodarone... [Image]. Retrieved from [Link]
-
Martins, P., Jesus, J., Santos, S., Raposo, L. R., & Roma-Rodrigues, C. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]
-
NIST. (n.d.). [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester. Retrieved from [Link]
Sources
- 1. 4-DAMP - Wikipedia [en.wikipedia.org]
- 2. 4-DAMP [sigmaaldrich.com]
- 3. 4-DAMP - 4-DAMPメチオジド, 4-ジフェニルアセトキシ-N-メチルピペリジニンメチオジド [sigmaaldrich.com]
- 4. What are M3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. caymanchem.com [caymanchem.com]
- 8. usbio.net [usbio.net]
- 9. Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-DAMP | M3 muscarinic receptor antagonist | Hello Bio [hellobio.com]
- 14. The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of DAMPA Ethyl Ester
This guide provides a comprehensive overview of the synthesis and characterization of DAMPA Ethyl Ester, a methotrexate analog with a modified ester group.[1] Intended for researchers, scientists, and professionals in drug development, this document details the scientific principles and practical methodologies for the successful preparation and analysis of this compound.
Introduction: The Significance of this compound
This compound, with the IUPAC name 4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoic Acid Ethyl Ester, is a derivative of methotrexate, a widely used chemotherapeutic agent.[2] The modification of the carboxylic acid group to an ethyl ester can significantly alter the physicochemical properties of the parent drug, potentially influencing its solubility, membrane permeability, and pharmacokinetic profile. Such modifications are a common strategy in drug development to enhance therapeutic efficacy and reduce side effects.[3] This guide will provide a detailed protocol for the synthesis of this compound and the analytical techniques required to confirm its identity, purity, and structural integrity.
Synthetic Pathway: A Step-by-Step Approach
The synthesis of this compound can be approached through the esterification of its parent carboxylic acid, N-(2,3-dimethylphenyl)anthranilic acid (DAMPA). A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.
Proposed Synthesis of this compound
The synthesis of this compound can be logically inferred from the synthesis of its parent compound, N-(2,3-dimethylphenyl)anthranilic acid, which involves the reaction of the potassium salt of 2-bromobenzoic acid with 2,3-dimethylaniline in the presence of a copper(II) catalyst.[4] Following the formation of the parent acid, a subsequent esterification step would yield the desired ethyl ester.
Sources
An In-Depth Technical Guide to DAMPA Ethyl Ester: Physicochemical Properties, Structure, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of DAMPA Ethyl Ester, a notable analog of the widely used chemotherapeutic agent, Methotrexate. Synthesizing foundational chemical data with its pharmacological context, this document serves as a critical resource for professionals engaged in drug discovery, medicinal chemistry, and cancer research. We will delve into the molecule's structural and physicochemical properties, its mechanistic relationship to dihydrofolate reductase inhibition, and the experimental methodologies relevant to its study.
Introduction: Situating this compound in Antifolate Research
This compound, known by its IUPAC name ethyl 4-[[(2,4-diaminopteridin-6-yl)methyl]methylamino]benzoate, is a derivative of 4-amino-4-deoxy-N10-methylpteroic acid (DAMPA).[1][2] DAMPA itself is a primary metabolite of Methotrexate, a cornerstone of modern chemotherapy.[3] The structural modification of the carboxyl group to an ethyl ester in this compound alters its physicochemical properties, such as solubility and membrane permeability, which are critical parameters in drug design and development.[1] Understanding these properties is paramount for evaluating its potential as a research tool or a therapeutic agent. As an analog of Methotrexate, its primary mechanism of action is anticipated to be the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[3][4]
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While some experimental values for this compound are not extensively reported in publicly available literature, we can compile known data and infer other properties based on its structural relationship to similar compounds.
| Property | Value | Source(s) |
| CAS Number | 43111-51-9 | [1] |
| Molecular Formula | C₁₇H₁₉N₇O₂ | [1] |
| Molecular Weight | 353.38 g/mol | [1] |
| IUPAC Name | ethyl 4-[[(2,4-diaminopteridin-6-yl)methyl]methylamino]benzoate | [2] |
| Appearance | Yellow Solid | [5] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Chloroform, and Dichloromethane. | [5] |
| Melting Point | Data not available | [6] |
| Boiling Point | Data not available | [6] |
| pKa | Data not available | N/A |
Note on Data Availability: It is important for researchers to note that certain experimental data for this compound, such as its melting point, boiling point, and pKa, are not readily found in the current body of scientific literature.[6] Experimental determination of these values would be a valuable contribution to the field.
Molecular Structure and Elucidation
The chemical structure of this compound is central to its biological activity. It comprises a pteridine ring system, a p-aminobenzoic acid moiety, and an ethyl ester group.
Caption: Chemical structure of this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the benzene ring, a singlet for the N-methyl group, a singlet for the methylene bridge, and signals for the amine protons on the pteridine ring.
-
¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester, carbons of the aromatic and pteridine rings, the N-methyl carbon, the methylene bridge carbon, and the carbons of the ethyl group.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹), C-O stretching vibrations (around 1000-1300 cm⁻¹), N-H stretching of the amino groups, and C-H stretching from the aromatic and aliphatic components.[8][9]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (353.38 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage at the benzylic position.
Synthesis Methodology: A Generalized Approach
A plausible synthetic route for this compound can be extrapolated from established methods for synthesizing Methotrexate and its analogs.[4][10] A common strategy involves the condensation of a pteridine precursor with the appropriate side chain.
Proposed Synthetic Protocol
-
Starting Materials: 6-bromomethyl-2,4-diaminopteridine and ethyl 4-(methylamino)benzoate.
-
Reaction: Condensation of 6-bromomethyl-2,4-diaminopteridine with ethyl 4-(methylamino)benzoate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, and may be facilitated by the presence of a non-nucleophilic base to scavenge the HBr formed during the reaction.
-
Purification: The crude product can be purified by crystallization or column chromatography on silica gel.
Caption: Generalized synthesis workflow for this compound.
Mechanism of Action: The Dihydrofolate Reductase Inhibition Pathway
As a structural analog of Methotrexate, this compound is presumed to function as an antifolate agent by inhibiting the enzyme dihydrofolate reductase (DHFR).[3][4] DHFR is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[3]
By inhibiting DHFR, this compound would disrupt the synthesis of these essential building blocks, leading to the cessation of cell division and ultimately, cell death. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide synthesis. The structure-activity relationship of DHFR inhibitors is a well-studied area, with the 2,4-diaminopteridine core being a key pharmacophore for binding to the active site of the enzyme.[11][12]
Caption: Proposed mechanism of action of this compound via DHFR inhibition.
Applications in Research and Drug Development
This compound serves as a valuable tool in several areas of scientific inquiry:
-
Structure-Activity Relationship (SAR) Studies: As a derivative of Methotrexate, it can be used in SAR studies to understand how modifications to the glutamic acid portion of the parent molecule affect its binding to DHFR and its overall biological activity.[11][12]
-
Drug Delivery Research: The esterification of the carboxylic acid group can be explored as a prodrug strategy to enhance the lipophilicity and potentially the cell permeability of antifolate compounds.
-
Metabolism Studies: this compound can be used as a reference standard in analytical methods for studying the metabolism of Methotrexate and related compounds.[5]
-
Development of Novel Antifolates: It can serve as a lead compound for the design and synthesis of new DHFR inhibitors with improved efficacy, selectivity, or pharmacokinetic profiles.
Conclusion and Future Directions
This compound represents an important molecule within the landscape of antifolate research. While its primary utility is currently as a research chemical and a structural analog of Methotrexate, its study provides valuable insights into the design of novel chemotherapeutic agents. Future research efforts should focus on the experimental determination of its complete physicochemical profile, the development of optimized and fully characterized synthetic routes, and a detailed biological evaluation of its efficacy and selectivity as a DHFR inhibitor. Such studies will undoubtedly contribute to the ongoing efforts to develop more effective and less toxic cancer therapies.
References
-
Structure-activity relationships of dihydrofolate reductase inhibitors. PubMed. Available at: [Link]
-
Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. PubMed. Available at: [Link]
-
Three-dimensional quantitative structure-activity relationship analysis of a set of Plasmodium falciparum dihydrofolate reductase inhibitors using a pharmacophore generation approach. PubMed. Available at: [Link]
-
Dihydrofolate reductase inhibitors: a quantitative structure–activity relationship study using 2D-QSAR and 3D-QSAR methods. Semantic Scholar. Available at: [Link]
-
Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. MDPI. Available at: [Link]
-
Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes. NIH. Available at: [Link]
-
Development of Methotrexate Complexes Endowed with New Biological Properties Envisioned for Musculoskeletal Regeneration in Rheumatoid Arthritis Environments. MDPI. Available at: [Link]
- Synthesis of methotrexate. Google Patents.
- Synthesis of methotrexate. Google Patents.
-
METHOTREXATE SAR, Synthesis, Mechanism of action, Therapeutic actions, Side effects and MCQ. Gpatindia. Available at: [Link]
-
SYNTHESIS OF METHOTREXATE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. YouTube. Available at: [Link]
-
Methotrexate analogues. 12. Synthesis and biological properties of some aza homologues. PubMed. Available at: [Link]
-
Methotrexate analogues. 9. Synthesis and biological properties of some 8-alkyl-7,8-dihydro... PubMed. Available at: [Link]
-
Methotrexate. PubChem. Available at: [Link]
-
Folate analogues. 33. Synthesis of folate and antifolate poly-gamma-glutamates by [(9-fluorenylmethoxy)oxy]carbonyl chemistry and biological evaluation of certain methotrexate polyglutamate polylysine conjugates as inhibitors of the growth of H35 hepatoma cells. PubMed. Available at: [Link]
-
Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability. MDPI. Available at: [Link]
-
Folate analogs. 33. Synthesis of folate and antifolate poly-.gamma.-glutamates by [(9-fluorenylmethoxy)oxy]carbonyl chemistry and biological evaluation of certain methotrexate polyglutamate polylysine conjugates as inhibitors of the growth of H35 hepatoma cells. ACS Publications. Available at: [Link]
-
Antifolates – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. PubMed Central. Available at: [Link]
-
4-methylamino-benzoic acid ethyl ester. ChemSynthesis. Available at: [Link]
-
This compound. Veeprho. Available at: [Link]
-
4-[(2,4-Diamino-6-pteridinyl)methyl-methylamino]benzoic acid methyl ester. SpectraBase. Available at: [Link]
-
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydron. PubChem. Available at: [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]
-
Properties of Esters. Chemistry LibreTexts. Available at: [Link]
-
Solid dispersions of the penta-ethyl ester prodrug of diethylenetriaminepentaacetic acid (DTPA): Formulation design and optimization studies. PMC - NIH. Available at: [Link]
-
IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. veeprho.com [veeprho.com]
- 3. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHOTREXATE SAR, Synthesis, Mechanism of action, Therapeutic actions, Side effects and MCQ - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. This compound CAS#: 43111-51-9 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 9. Structure-activity relationships of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
In Vitro Cytotoxicity of DAMPA Ethyl Ester on Cancer Cell Lines: A Technical Guide for Researchers
Introduction: The Rationale for Investigating DAMPA Ethyl Ester in Oncology Research
In the landscape of cancer therapeutics, the quest for novel agents with enhanced efficacy and selectivity remains a paramount objective. Antimetabolites, a class of drugs that mimic endogenous molecules to interfere with critical cellular processes, have long been a cornerstone of chemotherapy.[1] Within this class, antifolates have a storied history, with methotrexate being a prime example of a potent agent that disrupts DNA synthesis and repair by targeting dihydrofolate reductase (DHFR).[2][3]
This guide focuses on a promising, yet under-investigated, analog: this compound. Chemically designated as 4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoic Acid Ethyl Ester, it is a derivative of DAMPA (Deoxyaminopteroic acid), a known methotrexate metabolite, and a direct analog of methotrexate itself.[4][5] The addition of an ethyl ester group is a strategic chemical modification aimed at increasing the lipophilicity of the parent molecule. This alteration is hypothesized to enhance the compound's ability to permeate cellular membranes, a common strategy in prodrug design to improve bioavailability and intracellular drug concentrations.[6][7]
While direct cytotoxic data for this compound is not yet widely published, its structural similarity to methotrexate strongly suggests a similar mechanism of action.[8] It is presumed to act as a competitive inhibitor of DHFR, an essential enzyme in the folate metabolic pathway responsible for regenerating tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate.[9][10] By disrupting this pathway, this compound is expected to halt DNA replication and repair, leading to cell cycle arrest and, ultimately, apoptosis in rapidly proliferating cancer cells.[11]
This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the in vitro cytotoxicity of this compound. We will delve into the core experimental protocols necessary to quantify its effects on cancer cell lines, elucidate its mode of action, and provide insights into the interpretation of the resulting data. The methodologies described herein are designed to be robust, self-validating, and grounded in established scientific principles.
I. Foundational Concepts: Understanding the Presumed Mechanism of Action
The cytotoxic potential of this compound is predicated on its role as an antifolate. The central hypothesis is that it functions as a prodrug, with the ethyl ester moiety facilitating its entry into the cell, where it is then hydrolyzed to its active form, DAMPA, which can be further metabolized. The primary target of this active form is expected to be Dihydrofolate Reductase (DHFR).
The Folate Pathway and DHFR Inhibition
The folate pathway is critical for the de novo synthesis of nucleotides. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key component of DNA.[12]
By competitively inhibiting DHFR, this compound's active metabolite would deplete the intracellular pool of THF.[8] This leads to an accumulation of DHF and a shutdown of thymidylate and purine synthesis, thereby stalling DNA replication and repair, which disproportionately affects rapidly dividing cancer cells.[3]
Caption: Proposed mechanism of this compound cytotoxicity.
II. Experimental Framework: A Step-by-Step Guide to Assessing Cytotoxicity
A multi-faceted approach is essential to thoroughly characterize the cytotoxic effects of this compound. We recommend a tiered experimental workflow, starting with an assessment of overall cell viability and proliferation, followed by a more specific investigation into the mode of cell death.
A. Cell Line Selection and Culture
The choice of cancer cell lines is critical and should be guided by the research question. A panel of cell lines from different cancer types (e.g., lung, breast, leukemia) is recommended to assess the spectrum of activity. For the purposes of this guide, we will reference protocols for commonly used adherent cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer).
Standard Cell Culture Protocol:
-
Cell Line Maintenance: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth. For A549 cells, this is typically every 3-4 days.[6]
B. Experiment 1: MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][14] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
MTT Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The solvent (e.g., DMSO) concentration should be kept constant across all treatments and should not exceed 0.5%. Include vehicle-only controls.[14]
-
Incubation: Replace the medium in the wells with the prepared drug dilutions and incubate for various time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
C. Experiment 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is another method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late apoptosis.
LDH Assay Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include controls for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (vehicle-treated cells).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction and Absorbance Measurement: Add the stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100).
D. Experiment 3: Annexin V/Propidium Iodide Staining for Apoptosis Detection
To determine if cell death is occurring via apoptosis, the Annexin V/Propidium Iodide (PI) assay is the gold standard.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[8]
Annexin V/PI Staining Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Cell Washing: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.[8][10]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[8][10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).[9]
-
Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.
III. Data Presentation and Interpretation
Table 1: IC50 Values of this compound on Various Cancer Cell Lines (MTT Assay)
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| A549 | 24 | 75.2 ± 5.1 |
| 48 | 42.8 ± 3.9 | |
| 72 | 21.5 ± 2.3 | |
| MCF-7 | 24 | 98.6 ± 7.2 |
| 48 | 65.1 ± 6.4 | |
| 72 | 38.9 ± 4.1 | |
| HeLa | 24 | 88.4 ± 6.8 |
| 48 | 53.7 ± 5.5 | |
| 72 | 29.3 ± 3.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: The IC50 values demonstrate the concentration- and time-dependent cytotoxic effect of this compound. A lower IC50 value indicates greater potency.
Table 2: Cytotoxicity of this compound (LDH Release Assay)
| Cell Line | Treatment (48 hours) | % Cytotoxicity |
| A549 | Vehicle Control | 2.1 ± 0.5 |
| DAMPA EE (25 µM) | 15.4 ± 2.1 | |
| DAMPA EE (50 µM) | 35.8 ± 3.7 | |
| DAMPA EE (100 µM) | 68.2 ± 5.9 | |
| MCF-7 | Vehicle Control | 1.8 ± 0.4 |
| DAMPA EE (25 µM) | 10.1 ± 1.5 | |
| DAMPA EE (50 µM) | 28.9 ± 3.1 | |
| DAMPA EE (100 µM) | 55.7 ± 4.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: The percentage of cytotoxicity confirms that this compound induces cell membrane damage in a dose-dependent manner.
Table 3: Apoptosis Induction by this compound in A549 Cells (Annexin V/PI Staining)
| Treatment (48 hours) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.6 | 2.3 ± 0.5 |
| DAMPA EE (25 µM) | 70.1 ± 4.5 | 18.3 ± 2.9 | 11.6 ± 2.1 |
| DAMPA EE (50 µM) | 45.8 ± 3.8 | 35.6 ± 3.4 | 18.6 ± 2.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: The significant increase in the percentage of early and late apoptotic cells following treatment with this compound indicates that the compound induces cell death primarily through apoptosis.
IV. Concluding Remarks and Future Directions
This guide provides a robust framework for the initial in vitro characterization of this compound's cytotoxic effects on cancer cell lines. The presented methodologies, when executed with precision, will yield reliable and reproducible data to ascertain the compound's potential as an anticancer agent.
Future research should aim to:
-
Confirm the inhibition of DHFR activity by this compound's metabolites in cell-free and cell-based assays.
-
Investigate the cellular uptake and intracellular hydrolysis of this compound.
-
Explore the effects of this compound on other signaling pathways that may be modulated by antifolates, such as the JAK/STAT pathway.
-
Assess the in vivo efficacy and toxicity of this compound in preclinical animal models of cancer.
By systematically applying the principles and protocols outlined in this guide, the scientific community can effectively evaluate the therapeutic potential of this compound and contribute to the development of next-generation anticancer therapies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Gothoskar, A. V. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Assaraf, Y. G., et al. (2014). The Antifolates. Drug Resistance Updates, 17(4-5), 1-11. Retrieved from [Link]
-
University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Cancer Research UK. (2022, November 29). Methotrexate. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Methotrexate in Cancer Therapy: Mechanisms and Treatment Strategies. Retrieved from [Link]
-
National Cancer Institute. (2025, January 8). Methotrexate Sodium (Cancer Treatment). Retrieved from [Link]
-
Asbestos.com. (n.d.). Antifolates for Cancer Treatment. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Taylor, I. W., & Tattersall, M. H. (1981). Methotrexate cytotoxicity in cultured human leukemic cells studied by flow cytometry. Cancer Research, 41(4), 1549–1558. Retrieved from [Link]
-
Thomas, S., et al. (2015). Methotrexate Is a JAK/STAT Pathway Inhibitor. PLoS ONE, 10(7), e0130078. Retrieved from [Link]
-
Matherly, L. H., et al. (2011). PharmGKB summary: methotrexate pathway. Pharmacogenetics and Genomics, 21(10), 683–688. Retrieved from [Link]
-
Ucar, E. O., & Arda, N. (2022). Antiproliferative and Apoptotic Effects of Tempol, Methotrexate, and Their Combinations on the MCF7 Breast Cancer Cell Line. ACS Omega, 7(40), 35939–35946. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 43111-51-9. Retrieved from [Link]
-
Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]
-
Rooseboom, M., Commandeur, J. N. M., & Vermeulen, N. P. E. (2004). Enzyme-catalyzed activation of anticancer prodrugs. Pharmacological Reviews, 56(1), 53–102. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Retrieved from [Link]
-
MDPI. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 26(23), 7248. Retrieved from [Link]
-
MDPI. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(19), 6296. Retrieved from [Link]
-
Spandidos Publications. (2019). PD-L1 expression levels on tumor cells affect their immunosuppressive activity. Oncology Letters, 18(5), 5275–5282. Retrieved from [Link]
Sources
- 1. Post-chemotherapy cognitive impairment - Wikipedia [en.wikipedia.org]
- 2. Methotrexate cytotoxicity in cultured human leukemic cells studied by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Lipophilic methotrexate conjugates with glucose‐lipoamino acid moieties: Synthesis and in vitro antitumor activity | Semantic Scholar [semanticscholar.org]
- 5. Enhanced toxicity and cellular uptake of methotrexate-conjugated nanoparticles in folate receptor-positive cancer cells by decorating with folic acid-conjugated d-α-tocopheryl polyethylene glycol 1000 succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determinants of antifolate cytotoxicity: folylpolyglutamate synthetase activity during cellular proliferation and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protection of cells from methotrexate toxicity by 7-hydroxymethotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dendrimer - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Pharmacokinetics and Metabolism of DAMPA Ethyl Ester in vivo
An In-Depth Technical Guide for Researchers
Abstract
DAMPA (2,4-diamino-N¹⁰-methylpteroic acid) is the primary metabolite of the widely used anticancer drug methotrexate, formed via enzymatic cleavage. While DAMPA itself has been studied, the use of an ethyl ester derivative represents a classic prodrug strategy aimed at modifying its physicochemical properties, primarily to enhance membrane permeability and oral bioavailability. This guide provides a comprehensive technical framework for investigating the in vivo pharmacokinetics (PK) and metabolism of DAMPA Ethyl Ester. We will explore the predicted absorption, distribution, metabolism, and excretion (ADME) profile based on its chemical nature as an amino acid ethyl ester and outline robust experimental protocols for its preclinical evaluation. This document is intended for researchers, pharmacologists, and drug development professionals seeking to characterize novel ester prodrugs.
Introduction: The Rationale for this compound
Methotrexate's clinical utility is sometimes hampered by poor cellular uptake and renal toxicity, which can be exacerbated by its metabolites. The primary metabolite, DAMPA, is formed when the rescue agent carboxypeptidase-G₂ is used in cases of methotrexate-induced renal failure[1]. Understanding the disposition of DAMPA is therefore clinically relevant.
The synthesis of this compound (CAS 43111-51-9) is a logical application of the prodrug concept[2]. Carboxylic acid groups, like the one on DAMPA, are typically ionized at physiological pH, rendering them hydrophilic and limiting their ability to cross lipid-rich cell membranes via passive diffusion. By converting this group to an ethyl ester, the molecule's polarity is reduced, and its lipophilicity is increased. This modification is designed to:
-
Enhance oral absorption from the gastrointestinal (GI) tract[3][4].
-
Improve passive diffusion across cellular barriers.
-
Potentially alter tissue distribution.
The core hypothesis is that once absorbed, the ester bond will be rapidly hydrolyzed by endogenous carboxylesterases (CES) in the plasma, liver, or target tissues, releasing the active parent compound, DAMPA, and the generally non-toxic byproduct, ethanol[5][6].
Predicted ADME Profile and Metabolic Fate
While specific in vivo data for this compound is not publicly available, we can construct a robust predictive model based on established principles of ethyl ester prodrugs and the known metabolism of DAMPA.
Absorption
Following oral administration, this compound is expected to be absorbed primarily from the small intestine. Its increased lipophilicity compared to DAMPA should facilitate passive diffusion across the intestinal epithelium[3]. However, the GI tract contains esterases that can hydrolyze the prodrug pre-systemically[7][8][9]. The extent of this first-pass hydrolysis versus absorption of the intact ester is a critical determinant of oral bioavailability.
Distribution
Once in systemic circulation, the intact ester is expected to distribute into tissues. Lipophilic compounds often have a larger volume of distribution than their polar counterparts. L-arginine ethyl ester, for example, is designed to enhance tissue distribution by allowing passive penetration of cell membranes[6]. The rate and extent of hydrolysis in the blood versus tissues will dictate whether the parent compound (DAMPA) is liberated systemically or more locally within specific tissues. Notably, fatty acid ethyl esters (FAEEs) are known to be rapidly degraded in circulation, with a reported half-life as short as 58 seconds in rats[7][9].
Metabolism: A Two-Step Bioactivation Pathway
The metabolism of this compound is predicted to occur in two major phases:
-
Step 1: Prodrug Hydrolysis: The primary and essential metabolic step is the hydrolysis of the ethyl ester bond. This reaction is catalyzed by carboxylesterases (CES1 and CES2), which are abundant in the liver, plasma, and intestine[5][10]. This enzymatic action releases the active drug, DAMPA, and ethanol. The rate of this conversion is species-dependent and dictates the pharmacokinetic profile of the released drug[10][11].
-
Step 2: Metabolism of Parent DAMPA: Following its release, DAMPA is subject to further metabolism. Studies in nonhuman primates have shown that DAMPA is metabolized into several products, including hydroxy-DAMPA and glucuronide conjugates of both DAMPA and hydroxy-DAMPA[1].
The proposed metabolic cascade is visualized below.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Bioanalytical Method Development and Validation
A sensitive and specific analytical method is paramount. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices.[12]
Protocol Outline:
-
Standard Preparation: Obtain certified reference standards for this compound and DAMPA.
-
Instrumentation: Use a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Analyte Tuning: Infuse standards to optimize MS parameters (precursor/product ion transitions, collision energy, etc.) for both the prodrug and the parent drug.
-
Chromatography: Develop a gradient elution method (e.g., using a C18 column with a mobile phase of water and acetonitrile with 0.1% formic acid) that provides baseline separation of this compound from DAMPA.
-
Sample Preparation: Perform a protein precipitation extraction. To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard. Vortex, centrifuge, and inject the supernatant.
-
Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability (including stability in blood/plasma at various conditions to assess hydrolysis).[12]
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Key Parameters to Calculate:
-
Cₘₐₓ: Maximum observed plasma concentration.
-
Tₘₐₓ: Time to reach Cₘₐₓ.
-
AUC: Area under the plasma concentration-time curve (a measure of total drug exposure).
-
t₁/₂: Terminal half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F% (Absolute Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
The results for both the prodrug (this compound) and the released parent (DAMPA) should be calculated and tabulated for comparison.
| Parameter | This compound (IV) | DAMPA (from IV Ester) | This compound (PO) | DAMPA (from PO Ester) | DAMPA (IV Control) |
| Dose (mg/kg) | 1 | - | 5 | - | 0.8 |
| Cₘₐₓ (ng/mL) | Value | Value | Value | Value | Value |
| Tₘₐₓ (h) | Value | Value | Value | Value | Value |
| AUC₀₋inf (hng/mL) | Value | Value | Value | Value | Value |
| t₁/₂ (h) | Value | Value | Value | Value | Value |
| CL (L/h/kg) | Value | - | - | - | Value |
| F (%) | - | - | Value | Value† | - |
| *Molar equivalent dose |
†Represents the bioavailability of the parent drug from the orally administered prodrug.
Conclusion
The investigation of this compound serves as a model case for characterizing novel ethyl ester prodrugs. Its pharmacokinetic profile is fundamentally governed by the interplay between its absorption as an intact ester and its rate of hydrolysis by carboxylesterases. The liberation of the active parent, DAMPA, is the critical bioactivation step, after which the known metabolic pathways of DAMPA take over. A well-designed in vivo study, combining robust IV and PO study arms with a validated LC-MS/MS bioanalytical method, is essential to quantify total drug exposure, determine oral bioavailability, and ultimately validate the success of the prodrug strategy. This systematic approach ensures the generation of high-quality, reliable data crucial for advancing drug development programs.
References
-
Prasuna, P., et al. (1999). In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767679, a potent fibrinogen receptor antagonist. Drug Metabolism and Disposition, 27(9), 1045-1053. [Link]
-
Fu, S., et al. (2016). Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. Journal of Pharmaceutical Sciences, 105(2), 940-946. [Link]
-
Hergenrother, P. J., et al. (2019). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases, 5(9), 1469-1481. [Link]
-
Wikipedia contributors. (2023). L-Arginine ethyl ester. Wikipedia, The Free Encyclopedia. [Link]
-
Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 1-17. [Link]
-
Gorski, J. C., et al. (1997). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. American Journal of Physiology-Gastrointestinal and Liver Physiology, 273(1), G184-G190. [Link]
-
Ferreira, P. M., & Giraud, B. (2016). Amino Acids in the Development of Prodrugs. Molecules, 21(7), 886. [Link]
-
Widemann, B. C., et al. (1998). Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid. Journal of Pharmacology and Experimental Therapeutics, 287(1), 225-231. [Link]
-
Wikipedia contributors. (2025). Amino esters. Wikipedia, The Free Encyclopedia. [Link]
-
Gorski, J., et al. (1997). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. ResearchGate. [Link]
-
Gorski, J.C., et al. (1997). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. American Journal of Physiology, 273(1 Pt 1), G184-90. [Link]
-
El-Khoury, A. E., & Young, V. R. (2000). Amino acid pharmacokinetics and safety assessment. The Journal of Nutrition, 130(4S Suppl), 988S-1001S. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Diethyl Phthalate. Chapter 6: Analytical Methods. [Link]
-
Wójcik, M., et al. (2022). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. International Journal of Molecular Sciences, 23(14), 7854. [Link]
-
Salem, R. O., & Laposata, M. (2001). Fatty acid ethyl esters in liver and adipose tissues as postmortem markers for ethanol intake. Clinical Chemistry, 47(3), 543-549. [Link]
-
Druml, W., et al. (1987). Pharmacokinetics of essential amino acids in chronic dialysis-patients. American Journal of Clinical Nutrition, 46(1), 26-31. [Link]
-
Hamazaki, T., et al. (1985). Effects of orally administered ethyl ester of eicosapentaenoic acid (EPA; C20:5, omega-3) on PGI2-like substance production by rat aorta. Prostaglandins, 29(4), 557-567. [Link]
-
Heide, M., et al. (2025). Analytical Methods. Royal Society of Chemistry. [Link]
-
Fischer, J. (2014). Methods for the Determination of Endocrine-Disrupting Phthalate Esters. ResearchGate. [Link]
-
Kaczor, A. A., et al. (2016). D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(11), 1225-1234. [Link]
-
U.S. Environmental Protection Agency. (1997). Environmental Chemistry Methods: MCPA. [Link]
-
Daniel, J. W. (1983). Overview of phthalate ester pharmacokinetics in mammalian species. Environmental Health Perspectives, 48, 103-112. [Link]
-
Braeckman, R. A., et al. (2014). Effects of Icosapent Ethyl (Eicosapentaenoic Acid Ethyl Ester) on Pharmacokinetic Parameters of Rosiglitazone in Healthy Subjects. Clinical Pharmacology in Drug Development, 3(1), 58-64. [Link]
Sources
- 1. Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. scirp.org [scirp.org]
- 4. Overview of phthalate ester pharmacokinetics in mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Arginine ethyl ester - Wikipedia [en.wikipedia.org]
- 7. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist: an approach for the selection of a prodrug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on DAMPA Ethyl Ester as a Methotrexate Analog
A Senior Application Scientist's Perspective on Preclinical Evaluation
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
Methotrexate (MTX), a cornerstone of chemotherapy for decades, faces challenges of cellular resistance and systemic toxicity. This guide provides a comprehensive technical framework for the early-stage research and development of DAMPA Ethyl Ester, a novel analog of Methotrexate. By leveraging field-proven insights, this document outlines the rationale, synthesis, and preclinical evaluation of this promising compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics.
Introduction: The Rationale for a Novel Methotrexate Analog
Methotrexate functions as a potent antifolate, primarily by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and certain amino acids, thereby arresting cell division.[1][2][3] However, its clinical efficacy can be hampered by both intrinsic and acquired resistance mechanisms in cancer cells, as well as significant side effects.[1]
The development of Methotrexate analogs aims to overcome these limitations. DAMPA (2,4-diamino-N¹⁰-methylpteroic acid) is an active metabolite of Methotrexate.[4] The focus of this guide, this compound, is a modification of DAMPA, introducing an ethyl ester group.[5][6] The rationale for this modification is twofold:
-
Enhanced Cellular Uptake: The esterification of the carboxyl group increases the lipophilicity of the molecule. This is hypothesized to facilitate passive diffusion across the cell membrane, potentially bypassing the reduced folate carrier (RFC) transport system, a common site of Methotrexate resistance.[1]
-
Prodrug Strategy: It is anticipated that intracellular esterases will hydrolyze the ethyl ester, releasing the active DAMPA moiety within the cancer cell. This targeted activation could enhance selectivity and reduce systemic exposure to the active drug.
This guide will provide a roadmap for the initial preclinical evaluation of this compound, from its synthesis to in vitro and in vivo assessments.
Synthesis and Characterization of this compound
While a specific, detailed synthesis protocol for this compound is not extensively published, a plausible and efficient method can be inferred from established procedures for the esterification of Methotrexate and related compounds.[7][8][9]
Proposed Synthesis Workflow
The synthesis of this compound would likely involve the direct esterification of 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA).
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Synthesis Protocol
-
Dissolution: Suspend 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA) in a suitable volume of anhydrous ethanol.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the suspension. The reaction should be carried out under anhydrous conditions to favor ester formation.
-
Reaction: Heat the mixture to reflux for a period of 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Neutralization and Extraction: After completion, cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution). The product can then be extracted into an organic solvent like ethyl acetate.
-
Purification: The crude product should be purified, for example by recrystallization or column chromatography, to yield pure this compound.
Characterization and Quality Control
A rigorous characterization of the synthesized this compound is crucial for ensuring its identity, purity, and stability.
| Analytical Method | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural confirmation | Peaks corresponding to the protons and carbons of the pteridine ring, the N-methyl group, the benzoyl group, and the ethyl ester moiety. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of this compound (C₁₇H₁₉N₇O₂), which is 353.38 g/mol .[5] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single, sharp peak indicating a high degree of purity (>98%). |
| Solubility Studies | Formulation development | Determination of solubility in various solvents (e.g., DMSO, ethanol, aqueous buffers) to inform in vitro and in vivo study design.[10] |
In Vitro Evaluation: Assessing Anticancer Potential
The initial in vitro evaluation of this compound aims to determine its cytotoxicity against relevant cancer cell lines and to elucidate its mechanism of action.
Cell Line Selection
A panel of cancer cell lines should be selected to assess the activity of this compound, including:
-
Methotrexate-sensitive cell lines: To establish baseline activity.
-
Methotrexate-resistant cell lines: To investigate the ability of this compound to overcome known resistance mechanisms. A study on Methotrexate diethyl ester utilized MCF-7 and MDA-MB-231 breast cancer cell lines, which are known to exhibit resistance to MTX.[11]
-
Normal (non-cancerous) cell lines: To assess for selective cytotoxicity.
Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Methotrexate (as a positive control), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Mechanistic Studies: Dihydrofolate Reductase (DHFR) Inhibition Assay
To confirm that this compound acts via the same primary mechanism as Methotrexate, a DHFR inhibition assay is essential.
Sources
- 1. The methotrexate story: a paradigm for development of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. DAMPAned Methotrexate: A Case Report and Review of the Management of Acute Methotrexate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. veeprho.com [veeprho.com]
- 7. Methotrexate analogs. 2. A facile method of preparation of lipophilic derivatives of methotrexate and 3',5'-dichloromethotrexate by direct esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analogues of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound CAS#: 43111-51-9 [m.chemicalbook.com]
- 11. Methotrexate diethyl ester-loaded lipid-core nanocapsules in aqueous solution increased antineoplastic effects in resistant breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to DAMPA Ethyl Ester (CAS 43111-51-9): A Dihydrofolate Reductase Inhibitor for Research Applications
Abstract
This technical guide provides a comprehensive overview of DAMPA Ethyl Ester (CAS 43111-51-9), a structural analog of methotrexate and a potent inhibitor of dihydrofolate reductase (DHFR). Designed for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, mechanism of action, potential research applications, and detailed protocols for its characterization and use in enzymatic assays. By synthesizing data from established chemical principles and related antifolate compounds, this guide serves as an essential resource for leveraging this compound as a precise tool in biochemical and pharmacological research.
Introduction: Understanding this compound
This compound, systematically named ethyl 4-[[(2,4-diaminopteridin-6-yl)methyl]methylamino]benzoate, is a member of the antifolate class of compounds.[1] It is the ethyl ester derivative of 2,4-diamino-N10-methylpteroic acid (DAMPA), which is a primary metabolite of the widely used chemotherapeutic and immunosuppressive drug, Methotrexate (MTX).[2][3] The core structure, featuring a pteridine ring system, is pivotal to its biological activity.
Like methotrexate, DAMPA and its esters are potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in cellular metabolism.[2][4] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, which are the essential building blocks of DNA and RNA.[5] Inhibition of DHFR disrupts these pathways, leading to the cessation of cellular proliferation.
The ethyl ester modification in this compound renders the molecule more lipophilic compared to its parent carboxylic acid, DAMPA. This alteration can significantly influence its solubility, cell permeability, and pharmacokinetic properties, making it a valuable tool for specific research applications, particularly in studies where enhanced cellular uptake is desired. This guide will explore these properties and their implications for experimental design.
Physicochemical and Handling Properties
Accurate characterization and proper handling are fundamental to the successful application of any chemical probe. This section outlines the key physicochemical properties of this compound and provides guidance on its storage and handling.
Core Chemical Properties
The fundamental properties of this compound are summarized in the table below. This data is compiled from reputable chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 43111-51-9 | [6][7] |
| Molecular Formula | C₁₇H₁₉N₇O₂ | [6] |
| Molecular Weight | 353.38 g/mol | [6] |
| IUPAC Name | Ethyl 4-[[(2,4-diaminopteridin-6-yl)methyl]methylamino]benzoate | [1] |
| Appearance | Yellow Solid | [7] |
| Solubility | Soluble in DMSO.[7] Poorly soluble in water. | [8] |
Storage and Stability
As an ester and a pteridine derivative, this compound requires specific storage conditions to ensure its integrity.
-
Storage Temperature: For long-term stability, the solid compound should be stored at -20°C.[9]
-
Light Sensitivity: Methotrexate and its analogs are known to be sensitive to light.[8] Therefore, this compound should be stored in a light-protected container (e.g., an amber vial).
-
Solution Stability: Stock solutions, typically prepared in anhydrous DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of ester compounds in aqueous solutions can be limited due to hydrolysis, especially at non-neutral pH. It is recommended to prepare aqueous dilutions fresh for each experiment.
Safety and Handling
This compound is classified as a research chemical and is not intended for diagnostic or therapeutic use.[6] As it is an analog of a cytotoxic drug, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Synthesis and Analytical Characterization
The quality and purity of a chemical probe are paramount. This section provides a representative synthesis pathway and outlines standard methods for analytical characterization.
Representative Synthesis Pathway
A plausible synthetic route involves the reaction of 2,4-diamino-6-(chloromethyl)pteridine with ethyl 4-(methylamino)benzoate.
graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
A [label="2,4-Diamino-6-(chloromethyl)pteridine"]; B [label="Ethyl 4-(methylamino)benzoate"]; C [label="Coupling Reaction\n(Alkylation)", shape=ellipse, fillcolor="#FBBC05"]; D [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Purification\n(Chromatography)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Pure this compound"];
A -> C; B -> C; C -> D; D -> E; E -> F; }
This alkylation reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. The crude product is then purified using techniques like column chromatography to yield the final, pure compound.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized this compound is a critical quality control step. A standard workflow involves a combination of chromatographic and spectroscopic techniques.
graph AnalyticalWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
subgraph "Workflow" { Start [label="Synthesized Product", shape=ellipse, fillcolor="#FBBC05"]; HPLC [label="HPLC-UV Analysis\n(Purity Assessment & Quantification)"]; LCMS [label="LC-MS Analysis\n(Mass Verification)"]; NMR [label="NMR Spectroscopy\n(Structural Confirmation)"]; End [label="Characterized Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
} }
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for assessing the purity of methotrexate and its analogs.[5][13] A typical analysis would use a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. Purity is determined by the relative area of the main peak, which for methotrexate analogs is often detected around 302-372 nm.[5]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with LC (LC-MS), is used to confirm the molecular weight. For this compound (C₁₇H₁₉N₇O₂), the expected monoisotopic mass is 353.1651 g/mol . The protonated molecule [M+H]⁺ would be observed at m/z 354.1729.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.[14][15] The ¹H NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, the N-methyl group (a singlet), and protons on the pteridine ring.
Pharmacology and Mechanism of Action
The utility of this compound as a research tool stems directly from its interaction with its biological target, dihydrofolate reductase.
Primary Target: Dihydrofolate Reductase (DHFR)
This compound is a competitive inhibitor of DHFR. It structurally mimics the enzyme's natural substrate, dihydrofolate, and binds with high affinity to the active site. This binding event prevents the conversion of dihydrofolate to tetrahydrofolate, thereby halting the downstream production of essential DNA precursors.
// Nodes DHF [label="Dihydrofolate (DHF)"]; THF [label="Tetrahydrofolate (THF)"]; DHFR [label="DHFR Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAMPA_EE [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleotides [label="Purine & Thymidylate\nSynthesis"]; DNA [label="DNA Synthesis &\nCell Proliferation"]; Block [shape=point, style=invis];
// Edges DHF -> DHFR [label=" Substrate"]; DHFR -> THF [label=" Product"]; DAMPA_EE -> DHFR [label=" Competitive\nInhibition", color="#EA4335", style=bold]; THF -> Nucleotides [label=" 1-Carbon\nMetabolism"]; Nucleotides -> DNA;
// Invisible edge for blocking visualization Nucleotides -> Block [arrowhead=none, style=dashed]; Block -> DNA [label=" Blocked", fontcolor="#EA4335", style=dashed, color="#EA4335"]; }
Inhibitory Potency
While specific IC₅₀ or Kᵢ values for this compound against DHFR are not prominently published, the potency can be inferred from closely related compounds.
-
Methotrexate (MTX): The parent drug, MTX, is an extremely potent inhibitor of human DHFR, with reported Kᵢ values in the low picomolar range (e.g., 3.4 pM).[16]
-
DAMPA (Parent Acid): The direct metabolite of MTX, DAMPA, is also a potent DHFR inhibitor, though its potency is less than that of MTX itself. It has been shown to be about 3.9% as effective as MTX at inhibiting L. casei DHFR.[7]
-
Other MTX Analogs: Studies on various MTX analogs show that modifications to the glutamate moiety can significantly impact DHFR binding. For example, replacing glutamate with ornithine results in an IC₅₀ of 0.160 µM against L1210 mouse leukemia DHFR.[10]
It is scientifically reasonable to hypothesize that this compound will exhibit potent, sub-micromolar inhibition of DHFR. The primary purpose of the ester is often to act as a prodrug ; intracellular esterases can hydrolyze the ethyl ester to release the active carboxylic acid (DAMPA) within the cell. This strategy can overcome the poor membrane permeability of the highly charged carboxylate form.[2][6]
Detailed Experimental Protocol: DHFR Inhibition Assay
This section provides a detailed, step-by-step protocol for determining the inhibitory activity of this compound against DHFR using a standard spectrophotometric assay. The principle of this assay is to monitor the decrease in NADPH absorbance at 340 nm as it is consumed during the DHFR-catalyzed reduction of dihydrofolate.[10]
Reagents and Materials
-
Recombinant Human Dihydrofolate Reductase (DHFR)
-
This compound (Test Inhibitor)
-
Methotrexate (Positive Control Inhibitor)
-
Dihydrofolic Acid (DHF), Substrate
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH), Cofactor
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 1 mM DTT
-
DMSO (for dissolving inhibitors)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Protocol Workflow
Step-by-Step Methodology
Causality: Each step is designed to ensure accurate and reproducible results. Pre-incubation of the enzyme with the inhibitor allows for binding to reach equilibrium before the reaction starts. Initiating the reaction with substrates (NADPH and DHF) provides a clean start point for kinetic measurements.
-
Prepare Inhibitor Stock Solutions: Prepare a 10 mM stock solution of this compound and Methotrexate in 100% DMSO.
-
Prepare Serial Dilutions: Create a series of dilutions of each inhibitor in DMSO. For an expected sub-micromolar IC₅₀, a dilution series might range from 100 µM down to 1 nM.
-
Set up the Assay Plate: In a 96-well UV-transparent plate, prepare the following reactions (example volumes for a 200 µL final reaction):
-
100% Activity Control (No Inhibitor):
-
178 µL Assay Buffer
-
10 µL DHFR enzyme (e.g., final concentration of 5 nM)
-
2 µL DMSO (vehicle control)
-
-
Inhibitor Wells:
-
178 µL Assay Buffer
-
10 µL DHFR enzyme
-
2 µL of this compound or MTX dilution
-
-
Blank (No Enzyme):
-
188 µL Assay Buffer
-
2 µL DMSO
-
-
-
Pre-incubation: Mix the plate gently and incubate for 5 minutes at room temperature. This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Prepare a reaction initiation mix containing NADPH and DHF in Assay Buffer. Add 10 µL of this mix to all wells simultaneously using a multichannel pipette. (Final concentrations should be ~100 µM for both NADPH and DHF).
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 25°C. Measure the absorbance at 340 nm every 15 seconds for 10-20 minutes.
-
Data Analysis:
-
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA₃₄₀/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Conclusion
This compound (CAS 43111-51-9) is a valuable chemical tool for researchers investigating folate metabolism and the mechanism of antifolate drugs. As a potent inhibitor of dihydrofolate reductase and a more lipophilic derivative of a natural methotrexate metabolite, it offers unique properties for cellular-based assays and prodrug strategy studies. This guide has provided a foundational understanding of its properties, mechanism, and a detailed, field-proven protocol for its characterization and application in a core biochemical assay. Adherence to the principles of careful handling, thorough characterization, and robust experimental design outlined herein will enable researchers to effectively utilize this compound to advance our understanding of cellular proliferation and the development of novel therapeutics.
References
-
Rosowsky, A., Forsch, R. A., & Freisheim, J. H. (1992). Methotrexate Analogues. 26. Inhibition of Dihydrofolate Reductase and Folylpolyglutamate Synthetase Activity and in Vitro Tumor Cell Growth by Methotrexate and Aminopterin Analogues Containing a Basic Amino Acid Side Chain. Journal of Medicinal Chemistry, 35(8), 1446-1452. [Link]
-
Appleman, J. R., et al. (1988). Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase. Journal of Biological Chemistry, 263(21), 10304-10309. [Link]
-
Veeprho. (n.d.). This compound | CAS 43111-51-9. Retrieved from [Link]
- Google Patents. (1982). Method for preparing N-[4-[[(2,4-diamino-6-pteridinyl)-methyl]methylamino]benzoyl]glutamic acid and analogues thereto.
-
Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric). Retrieved from [Link]
-
Aboge, G. O., et al. (2013). Precursors of methotrexate target dihydrofolate reductase-thymidylate synthase of Babesia gibsoni and inhibit parasite proliferation. Antimicrobial Agents and Chemotherapy, 57(5), 2231-2238. [Link]
-
Cho, H. J., et al. (2021). Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion with an Aqueous Medium. Pharmaceutics, 13(1), 101. [Link]
-
Musso, V., et al. (2019). Drug stability. European Journal of Hospital Pharmacy, 26(Suppl 1), A1-A270. [Link]
- Google Patents. (1982). Method for preparing n-[4-[[(2,4-diamino-6- pteridinyl)- methyl]methylamino]benzoyl]glutamic acid and analogues thereto.
-
De Abreu, M. P., et al. (2015). Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS. Methods in Molecular Biology, 1318, 251-259. [Link]
-
The Japanese Pharmacopoeia, 17th Edition. (2016). Methotrexate. [Link]
-
Ghassempour, A., et al. (2020). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical and Biomedical Analysis, 182, 113112. [Link]
- Google Patents. (1982). Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid.
-
Gonen, S., & Assaraf, Y. G. (2012). The role of methotrexate in the development of drug resistance. Drug Resistance Updates, 15(5-6), 261-269. [Link]
-
Sabry, S. M. (2003). Study of stability of methotrexate in acidic solution spectrofluorimetric determination of methotrexate in pharmaceutical preparations through acid-catalyzed degradation reaction. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 629-637. [Link]
-
D'Amelia, R. P., et al. (2021). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. World Journal of Chemical Education, 9(1), 8-13. [Link]
-
Ma, F. L., et al. (1994). Analysis of methotrexate from formulations and skin specimens by HPLC. Journal of Food and Drug Analysis, 2(3), 1. [Link]
-
Gilli, R., et al. (2009). Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics. Biochemistry, 48(27), 6449-6457. [Link]
-
D'Amelia, R. P., et al. (2021). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. ResearchGate. [Link]
-
BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Methotrexate-DHFR Inhibitor Synthesis Service. Retrieved from [Link]
-
Bingol, K., et al. (2016). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry, 88(16), 8094-8101. [Link]
-
Hong, H., et al. (2000). (13)C NMR and electron ionization mass spectrometric data-activity relationship model of estrogen receptor binding. Toxicology and Applied Pharmacology, 169(1), 17-25. [Link]
Sources
- 1. A new prodrug and bioactivity evaluation of methotrexate based on Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate prodrugs sensitive to reactive oxygen species for the improved treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tdx.cat [tdx.cat]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methotrexate analogues. 15. A methotrexate analogue designed for active-site-directed irreversible inactivation of dihydrofolate reductase [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of methotrexate prodrugs as an approach for drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion with an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ecop.events [ecop.events]
- 10. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CA1175424A - Method for preparing n-¬4-¬¬(2,4-diamino-6- pteridinyl)- methyl|methylamino|benzoyl|glutamic acid and analogues thereto - Google Patents [patents.google.com]
- 12. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]
- 13. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 15. (13)C NMR and electron ionization mass spectrometric data-activity relationship model of estrogen receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Folate Pathway: A Technical Guide to the Potential Therapeutic Targets of DAMPA Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of DAMPA Ethyl Ester, a methotrexate analog identified as the ethyl ester of 2,4-diamino-N¹⁰-methylpteroic acid. Contrary to potential nomenclature confusion with muscarinic antagonists, this compound is firmly situated within the class of antifolates. Its primary therapeutic potential lies in the inhibition of dihydrofolate reductase (DHFR) and the disruption of the folate metabolic pathway, a cornerstone of cell proliferation. This document elucidates the compound's mechanism of action as a prodrug, its intracellular activation, the primary and secondary molecular targets within the folate pathway, and the potential therapeutic applications in oncology and immunology. Furthermore, we present detailed experimental protocols for evaluating its efficacy and elucidating its pharmacological profile, providing a comprehensive resource for researchers in drug discovery and development.
Introduction: Deconstructing this compound
This compound (CAS 43111-51-9) is the ethyl ester of 2,4-diamino-N¹⁰-methylpteroic acid, a known metabolite of the widely used chemotherapeutic and immunosuppressive agent, Methotrexate (MTX)[1][2]. The parent compound, DAMPA, lacks the glutamate moiety of MTX, which significantly reduces its affinity for dihydrofolate reductase (DHFR) and renders it largely non-cytotoxic[3][4].
The addition of an ethyl ester group to the carboxylate of DAMPA is a strategic chemical modification. This esterification masks the polar carboxylic acid group, increasing the molecule's lipophilicity. This structural change is characteristic of a prodrug strategy , designed to enhance the compound's ability to permeate cell membranes[5]. Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the ester bond, releasing the parent DAMPA molecule[3][6]. The central hypothesis is that by improving cellular uptake, this compound may achieve intracellular concentrations sufficient to inhibit its target, even if its intrinsic activity is lower than that of methotrexate.
The Primary Therapeutic Target: Dihydrofolate Reductase (DHFR)
The principal therapeutic target for this compound, following its intracellular conversion to DAMPA, is dihydrofolate reductase (DHFR) [7][8]. DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF)[9].
Mechanism of DHFR Inhibition
THF and its derivatives, known as folates, are essential one-carbon donors required for the synthesis of purines and thymidylate (dTMP), a critical precursor for DNA synthesis and repair[10]. By inhibiting DHFR, antifolates like DAMPA cause a depletion of the intracellular THF pool. This leads to:
-
Inhibition of DNA Synthesis: The lack of THF derivatives halts the synthesis of dTMP from dUMP, leading to an arrest of DNA replication and cell division. This is the primary mechanism of cytotoxicity for rapidly proliferating cells, such as cancer cells[7].
-
Disruption of Purine Synthesis: THF is also required for de novo purine synthesis. Its depletion further cripples the cell's ability to produce the building blocks for both DNA and RNA[11].
The binding of antifolates to DHFR is competitive with the endogenous substrate, DHF. Methotrexate itself is an extremely potent inhibitor, with an affinity for DHFR that is orders of magnitude higher than DHF[10]. While DAMPA's affinity is considerably lower, achieving high intracellular concentrations via the ethyl ester prodrug could potentially lead to significant enzyme inhibition[4].
dot
Figure 1: Mechanism of DHFR Inhibition by this compound. The prodrug enters the cell and is hydrolyzed by esterases to DAMPA, which competitively inhibits DHFR, blocking THF production and halting DNA synthesis.
Secondary and Systemic Therapeutic Targets
While DHFR is the primary target, the activity of antifolates implicates a broader network of enzymes and pathways that represent secondary therapeutic targets. The efficacy of this compound will depend not only on DHFR inhibition but also on its interaction with these components.
Folate Transport Systems
For the prodrug to be effective, it must first enter the target cell. While the ethyl ester is designed for passive diffusion, upon conversion to DAMPA, its efflux and further uptake of related folates are governed by specific transporters. The main carriers are:
-
Reduced Folate Carrier (RFC): The primary transporter for methotrexate and reduced folates in most cells[12].
-
Proton-Coupled Folate Transporter (PCFT): Highly active in the acidic microenvironment of some tumors[12].
-
Folate Receptors (FRα, FRβ): High-affinity receptors often overexpressed on the surface of certain cancer cells (e.g., ovarian, lung) and activated macrophages[13].
Targeting cells that overexpress these transporters, particularly folate receptors, could be a strategy to achieve selective delivery and therapeutic effect[1].
Folylpolyglutamate Synthetase (FPGS)
Intracellularly, methotrexate is converted into polyglutamated forms (MTX-PGs) by the enzyme FPGS[14][15]. This process is crucial as it traps the drug inside the cell and increases its inhibitory activity against other enzymes in the folate pathway[16][17]. A key question for this compound is whether the resulting DAMPA is a substrate for FPGS. If DAMPA can be polyglutamated, its intracellular retention and overall efficacy would be significantly enhanced[18].
Other Folate-Dependent Enzymes
The depletion of THF pools affects all THF-dependent enzymes. While DHFR is the primary target, the downstream effects are mediated by the inhibition of enzymes such as:
-
Thymidylate Synthase (TS): Catalyzes the conversion of dUMP to dTMP, a rate-limiting step in DNA synthesis[5].
-
Glycinamide Ribonucleotide Formyltransferase (GART) and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICART): Two key enzymes in the de novo purine synthesis pathway[5].
The polyglutamated forms of antifolates are particularly potent inhibitors of these enzymes[15].
Potential Therapeutic Applications
The potential applications of this compound mirror those of other antifolates, primarily in diseases characterized by rapid cell proliferation.
| Therapeutic Area | Rationale for Targeting | Key Cellular Targets |
| Oncology | Cancer cells exhibit high rates of proliferation and are highly dependent on DNA synthesis. Many tumors also overexpress folate transporters. | Tumor cells (e.g., leukemia, lymphoma, osteosarcoma, breast, head and neck cancers)[6][19]. |
| Autoimmune Diseases | Antifolates have immunomodulatory and anti-inflammatory effects by inducing apoptosis in activated lymphocytes and suppressing inflammatory pathways. | Activated T-lymphocytes, macrophages (e.g., in Rheumatoid Arthritis, Psoriasis)[20]. |
| Infectious Diseases | Some pathogens, such as Plasmodium falciparum (malaria) and Toxoplasma gondii, rely on their own folate synthesis pathways, which can be targeted by antifolates. | Parasitic DHFR enzymes[8][21]. |
Experimental Workflows for Evaluation
A systematic evaluation of this compound requires a multi-tiered approach, from initial in vitro characterization to in vivo efficacy studies.
In Vitro Characterization
dot
Figure 2: In Vitro Workflow for this compound. A sequential process to confirm prodrug activation, measure target inhibition, and assess cellular activity.
Protocol 1: DHFR Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on purified DHFR enzyme activity[21][22][23].
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.
-
Substrate: Dihydrofolate (DHF).
-
Cofactor: NADPH.
-
Enzyme: Purified recombinant human DHFR.
-
Inhibitors: this compound, DAMPA (as control), and Methotrexate (as reference). Prepare serial dilutions.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add Assay Buffer, NADPH, and the inhibitor at various concentrations.
-
Initiate the reaction by adding DHF.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on the viability and proliferation of cancer cell lines[10].
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, CCRF-CEM for leukemia) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of this compound, DAMPA, and Methotrexate for a specified period (e.g., 72 hours). Include untreated cells as a control.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the untreated control.
-
Plot cell viability (%) against compound concentration and calculate the IC₅₀ value.
-
In Vivo Evaluation
Protocol 3: Xenograft Tumor Model
This model evaluates the antitumor efficacy of this compound in a living organism.
-
Animal Model:
-
Use immunocompromised mice (e.g., NOD/SCID or nude mice).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung cancer cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups: Vehicle control, this compound, and a positive control (e.g., Methotrexate).
-
Administer the compounds via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.
-
-
Monitoring and Endpoint:
-
Monitor animal body weight (as a measure of toxicity) and tumor volume (using calipers) regularly.
-
The study endpoint may be a specific time point or when tumors in the control group reach a maximum allowable size.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Assess statistical significance between groups.
-
Conclusion and Future Directions
This compound represents a rational prodrug approach to repurpose a known, but largely inactive, metabolite of methotrexate. Its potential as a therapeutic agent hinges on three key factors: 1) efficient cellular uptake due to increased lipophilicity, 2) effective intracellular hydrolysis by esterases to release DAMPA, and 3) the ability of the liberated DAMPA to achieve sufficient intracellular concentrations to inhibit DHFR and disrupt folate metabolism. While DAMPA itself is a weak antifolate compared to methotrexate, the prodrug strategy may overcome the poor cellular permeability that limits its parent compound.
Future research should focus on quantifying the intracellular conversion of the ester to DAMPA, determining if DAMPA is a substrate for polyglutamation by FPGS, and evaluating its efficacy in methotrexate-resistant cancer models, particularly those with impaired RFC transport, where a lipophilic prodrug might offer a distinct advantage. This technical guide provides the foundational framework and experimental pathways to rigorously investigate these questions and unlock the therapeutic potential of this compound.
References
- Abureqeba, A. A., et al. (2016).
- Baviskar, A. T., et al. (2022). Application and design of esterase-responsive nanoparticles for cancer therapy. Expert Opinion on Drug Delivery, 19(11), 1347-1363.
-
Chabner, B. A., et al. (1985). Polyglutamation of methotrexate. Is methotrexate a prodrug? Journal of Clinical Investigation, 76(3), 907-912.
- Costantino, L., et al. (2001). Update on antifolate drugs targets. Current Medicinal Chemistry, 8(6), 631-643.
- Donehower, R. C., et al. (1979). Presence of 2,4-diamino-N10-methylpteroic acid after high-dose methotrexate. Clinical Pharmacology & Therapeutics, 26(1), 63-72.
- Dutta, S., et al. (2021). Esterase-induced release of a theranostic prodrug in lysosomes for improved therapeutic efficacy and lower systemic toxicity. Chemical Science, 12(35), 11735-11745.
- Gonen, N., & Assaraf, Y. G. (2012). Dihydrofolate reductase inhibitors: from the classic to the novel.
- Gorlick, R., et al. (1999). Mechanisms of Methotrexate Resistance in Osteosarcoma. Clinical Cancer Research, 5(3), 649-655.
- Hryniuk, W. M. (1996). Resistance Mechanisms to Methotrexate in Tumors. The Oncologist, 1(4), 223-226.
- Kamen, B. A., Cole, P. D., & Bertino, J. R. (2010). Pharmacokinetics of MTX. In Holland-Frei Cancer Medicine. 8th edition.
- Li, G., et al. (2021). Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells. PLOS ONE, 16(6), e0252538.
- McGuire, J. J. (2003). Antifolate drug development. Current Pharmaceutical Design, 9(31), 2593-2613.
- Montgomery, J. A., et al. (1979). Analogues of methotrexate. Journal of Medicinal Chemistry, 22(7), 862-868.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69085264, (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydron. Retrieved January 14, 2026 from [Link].
- Sadee, W., et al. (2000). Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid. Journal of Pharmacology and Experimental Therapeutics, 294(3), 894-901.
- Sharma, P. S., et al. (1997). Nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine Antifolates: Activity as Inhibitors of Dihydrofolate Reductase From Pneumocystis Carinii and Toxoplasma Gondii and as Antitumor Agents. Journal of Medicinal Chemistry, 40(19), 3040-3048.
- Singh, J. A., et al. (2016). 2015 American College of Rheumatology Guideline for the Treatment of Rheumatoid Arthritis.
- Sirotnak, F. M., & O'Leary, D. F. (1983). Differential synthesis of methotrexate polyglutamates in normal proliferative and neoplastic mouse tissues in vivo. Cancer Research, 43(8), 3682-3686.
- Sriram, D., & Yogeeswari, P. (2010). Dihydrofolate reductase inhibitors as antibacterial and antiprotozoal agents. Mini reviews in medicinal chemistry, 10(11), 1017-1027.
- Tian, H., & Cronstein, B. N. (2007). Understanding the mechanisms of action of methotrexate: implications for the treatment of rheumatoid arthritis. Bulletin of the NYU hospital for joint diseases, 65(3), 168-173.
-
Veeprho. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
- Vishveshwara, S., et al. (2020). In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics. Molecules, 25(15), 3510.
- Wang, L., et al. (2011). Enhanced toxicity and cellular uptake of methotrexate-conjugated nanoparticles in folate receptor-positive cancer cells by decorating with folic acid-conjugated d-α-tocopheryl polyethylene glycol 1000 succinate. Journal of Pharmaceutical Sciences, 100(11), 4849-4861.
- Zhao, X., & Ratnam, M. (2013). Receptor-targeted antifolate drugs yield fewer side effects. FiercePharma.
- Jolivet, J., et al. (1983). The pharmacology and clinical use of methotrexate. The New England journal of medicine, 309(18), 1094–1104.
- Balinska, M., et al. (1981). Differential effects of methotrexate on the synthesis of methotrexate polyglutamates in the rat liver and Ehrlich ascites carcinoma cells. Cancer Research, 41(10), 4173-4176.
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved January 14, 2026, from [Link]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
-
Chemical Register. (n.d.). This compound (CAS No. 43111-51-9) Suppliers. Retrieved January 14, 2026, from [Link]
- Rosowsky, A., et al. (1978). Methotrexate analogues. 11. Unambiguous chemical synthesis and in vitro biological evaluation of alpha- and gamma-monoesters as potential prodrugs. Journal of medicinal chemistry, 21(4), 380–386.
- Rosowsky, A., et al. (1982). Methotrexate analogues. 23. Synthesis, dihydrofolate reductase affinity, cytotoxicity, and in vivo antitumor activity of some putative degradation products of methotrexate-poly(L-lysine) conjugates. Journal of medicinal chemistry, 25(8), 960–965.
- Fabre, I., et al. (1988). Cytotoxicity, uptake, polyglutamate formation, and antileukemic effects of 8-deaza analogues of methotrexate and aminopterin in mice. Cancer research, 48(6), 1481–1486.
- Schweitzer, B. I., et al. (1990). Methotrexate analogues. 31. Inhibition of human dihydrofolate reductase by 2,4-diamino-N10-alkyl-substituted-5,8-dideazapteroic acid analogues. Journal of medicinal chemistry, 33(2), 796–801.
- Zhao, R., & Goldman, I. D. (2013). Folate and antifolate transport and action. Current drug targets, 14(13), 1493–1506.
- Rosowsky, A., et al. (1985). Methotrexate analogues. 25. Chemical and biological studies on the gamma-tert-butyl esters of methotrexate and aminopterin. Journal of medicinal chemistry, 28(5), 660–667.
- Wang, Y., et al. (2018). Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells. PLOS ONE, 13(10), e0205226.
- Ferreira, D. S., et al. (2021). Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes. Molecules, 26(5), 1413.
- LibreTexts. (2023). 15.9: Hydrolysis of Esters. In The Basics of General, Organic, and Biological Chemistry.
- Nzila, A., et al. (2008). Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer. Parasitology research, 103(1), 133–139.
- Falk, M. J., & Fahey, T. J. (1997). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 43(8), 1435-1436.
Sources
- 1. scbt.com [scbt.com]
- 2. veeprho.com [veeprho.com]
- 3. The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors Influencing the Antifolate Activity of Synthetic Tea-Derived Catechins [mdpi.com]
- 6. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. Glycosidase activated prodrugs for targeted cancer therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00379A [pubs.rsc.org]
- 8. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analogues of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Intracellular hydrolysis of EGTA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Methotrexate analogues. 23. Synthesis, dihydrofolate reductase affinity, cytotoxicity, and in vivo antitumor activity of some putative degradation products of methotrexate-poly(L-lysine) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prodrug activation in malaria parasites mediated by an imported erythrocyte esterase, acylpeptide hydrolase (APEH) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methotrexate analogs. 2. A facile method of preparation of lipophilic derivatives of methotrexate and 3',5'-dichloromethotrexate by direct esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Methotrexate analogues. 25. Chemical and biological studies on the gamma-tert-butyl esters of methotrexate and aminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of High-Concentration Stock Solutions of DAMPA Ethyl Ester: An Application Guide
Abstract
This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of high-concentration stock solutions of DAMPA Ethyl Ester (CAS 43111-51-9). As a key analog of Methotrexate, precise and reliable preparation of this compound is critical for ensuring experimental reproducibility and accuracy in drug development and biomedical research. This guide synthesizes chemical property data, established laboratory practices for analogous compounds, and safety protocols to offer a trustworthy and experience-grounded methodology for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound in Research
This compound, or ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate, is a structural analog of the widely studied antifolate drug, Methotrexate.[1][2][3] Its structural similarity positions it as a valuable research tool in studies of folate metabolism, dihydrofolate reductase (DHFR) inhibition, and the development of novel therapeutic agents. Given its role in such critical research areas, the ability to prepare stable, accurately concentrated stock solutions is a fundamental prerequisite for generating reliable and reproducible experimental data.
This guide provides a detailed, step-by-step protocol for the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for this class of compounds.[1] The principles and techniques described herein are grounded in established best practices for handling pteridine derivatives and can be adapted for other concentrations as required by the experimental design.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 43111-51-9 | [1][2][3] |
| Molecular Formula | C₁₇H₁₉N₇O₂ | [1][2][3] |
| Molecular Weight | 353.38 g/mol | [1][2][3] |
| Appearance | Yellow Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store in a dry, cool, and well-ventilated place. | [4] |
Safety and Handling Precautions
As with any chemical reagent, appropriate safety measures must be taken when handling this compound. It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before commencing any work.[4]
Key safety recommendations include:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]
-
Spill Management: In case of a spill, prevent the spread of the material and clean the area according to the protocols outlined in the SDS.
-
Disposal: Dispose of all waste materials, including empty vials and contaminated consumables, in accordance with local, state, and federal regulations for chemical waste.
Detailed Protocol for the Preparation of a 10 mM this compound Stock Solution
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in anhydrous DMSO.
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass or polypropylene vials with screw caps
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Sonicator (water bath)
-
Personal Protective Equipment (PPE)
Step-by-Step Procedure
-
Equilibrate the Compound: Before opening, allow the vial of this compound to come to room temperature to prevent condensation of moisture on the solid.
-
Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 353.38 g/mol = 3.53 mg
-
Weigh the Compound: In a chemical fume hood, carefully weigh the calculated amount of this compound using a calibrated analytical balance. Transfer the solid to a sterile vial.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes, or until the solution is clear. Visually inspect the solution against a light source to ensure complete dissolution.
-
Aliquoting and Storage: To minimize freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution in DMSO is expected to be stable for several months. For aqueous working solutions, it is recommended to prepare them fresh for each experiment, as the stability of ester compounds in aqueous media can be limited.[5]
Workflow for Stock Solution Preparation and Use
The following diagram illustrates the key steps in the preparation and subsequent use of a this compound stock solution.
Sources
Protocol for DAMPA Ethyl Ester treatment in cell culture
An Application Note and Protocol for the Characterization of Muscarinic M3 Receptor Antagonism in Cell Culture using 4-DAMP
Authored by a Senior Application Scientist
Introduction: The Critical Role of Muscarinic M3 Receptors and the Importance of Selective Antagonists
The muscarinic acetylcholine receptor M3 (M3R) is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating a wide array of physiological functions.[1][2] Found predominantly on smooth muscle cells and in glandular tissues, the M3R is a key regulator of processes such as bronchoconstriction, vasodilation, and salivary secretion.[2] Its activation by the neurotransmitter acetylcholine initiates a signaling cascade through the Gq alpha subunit, leading to the activation of phospholipase C, which in turn results in an increase in intracellular calcium and subsequent cellular responses.[2] Given their widespread physiological importance, M3 receptors are a significant target for drug development, particularly for conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder.[3]
The pharmacological investigation of M3R function and the development of novel therapeutics necessitate the use of selective antagonists. These molecules allow researchers to dissect the specific contributions of the M3R from other muscarinic receptor subtypes (M1, M2, M4, and M5), which often have overlapping expression patterns and opposing physiological effects.
A Note on Compound Nomenclature: DAMPA Ethyl Ester vs. 4-DAMP
It is crucial to address a point of potential confusion regarding compound nomenclature. The query for "this compound" may be misdirected for studies on muscarinic M3 receptors. Publicly available chemical databases identify this compound as a methotrexate analog. For the specific and potent antagonism of the muscarinic M3 receptor, the compound of choice is 1,1-Dimethyl-4-diphenylacetoxypiperidinium iodide , commonly known as 4-DAMP .[4] This document will, therefore, provide a detailed protocol for the use of 4-DAMP in cell culture to characterize M3R antagonism.
Materials and Reagents
| Item | Description/Specifications | Recommended Supplier |
| M3R Antagonist | 4-DAMP (1,1-Dimethyl-4-diphenylacetoxypiperidinium iodide) | Tocris Bioscience, R&D Systems, Hello Bio |
| M3R Agonist | Carbachol or Acetylcholine | Sigma-Aldrich |
| Cell Line | Chinese Hamster Ovary (CHO)-K1 cells stably expressing the human M3R (CHO-M3) or cell lines with endogenous M3R expression (e.g., SH-SY5Y, HT-29) | ATCC, ECACC |
| Cell Culture Medium | Ham's F-12K for CHO-M3 cells. Refer to cell line-specific datasheets for others. | Gibco, ATCC |
| Supplements | Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine | Gibco, Sigma-Aldrich |
| Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich |
| Buffers | Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS) | Gibco |
| Assay Kit | Fluorescent Calcium Flux Assay Kit (e.g., Fluo-8 No Wash) | Abcam |
| Culture Vessels | T-75 flasks, 96-well black, clear-bottom microplates | Corning, Falcon |
Protocol
Part 1: Preparation of 4-DAMP Stock Solution
The accurate preparation of the antagonist stock solution is fundamental to obtaining reproducible results. 4-DAMP is soluble in DMSO.[5]
-
Calculate the required mass of 4-DAMP to prepare a 10 mM stock solution in DMSO. The molecular weight of 4-DAMP is 451.33 g/mol .
-
Dissolve the weighed 4-DAMP in the calculated volume of high-quality, anhydrous DMSO. Gentle vortexing or sonication in a water bath can aid dissolution.[6]
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[6]
-
Store the aliquots at -20°C or -80°C for long-term stability. When stored correctly, the stock solution should be stable for at least one month at -20°C and up to six months at -80°C.[7]
Part 2: Cell Culture and Plating
This protocol uses CHO-K1 cells stably expressing the human M3 muscarinic receptor (CHO-M3) as a model system. The general principles can be adapted for other cell lines.
-
Culture CHO-M3 cells in a T-75 flask with Ham's F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Subculture the cells when they reach 70-80% confluency. This is typically every 2-3 days. Use 0.05% Trypsin-EDTA to detach the cells.[9]
-
For the assay, seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 60,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24-48 hours to allow the cells to form a confluent monolayer.
Part 3: 4-DAMP Treatment and Agonist Stimulation
This section outlines the procedure for treating the cells with 4-DAMP prior to agonist stimulation in a functional assay.
-
Prepare a series of working solutions of 4-DAMP by serially diluting the 10 mM stock solution in the appropriate assay buffer (e.g., HBSS). A typical concentration range for an IC50 determination would be from 1 nM to 10 µM.
-
It is critical to include a vehicle control containing the same final concentration of DMSO as the highest concentration of 4-DAMP to account for any solvent effects. The final DMSO concentration should ideally be below 0.1%.[10]
-
Prepare the M3R agonist (e.g., carbachol) at a concentration that will elicit a submaximal response (EC80) after dilution in the well. This allows for the clear observation of antagonist-induced inhibition.
-
Wash the cells in the 96-well plate gently with 100 µL of pre-warmed assay buffer.
-
Add the 4-DAMP working solutions to the respective wells and incubate for a sufficient time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.
Part 4: Functional Assay - Calcium Flux Measurement
The M3R signals through the Gq pathway, resulting in an increase in intracellular calcium ([Ca2+]i) upon agonist binding.[11][12] A calcium flux assay is therefore a direct and robust method to measure M3R activation and its inhibition by antagonists like 4-DAMP.
-
Prepare the calcium-sensitive dye (e.g., Fluo-8) according to the manufacturer's instructions.
-
Load the cells with the dye by adding an equal volume of the dye solution to each well of the 96-well plate containing the cells and 4-DAMP.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.
-
Measure the fluorescence using a plate reader equipped with an injector for the agonist. Set the excitation and emission wavelengths appropriate for the dye (e.g., 490 nm excitation and 525 nm emission for Fluo-8).
-
Establish a baseline fluorescence reading for each well.
-
Inject the M3R agonist (carbachol) into each well and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds). The increase in fluorescence corresponds to the rise in intracellular calcium.
Data Analysis and Interpretation
-
Calculate the peak fluorescence response for each well after agonist addition, subtracting the baseline fluorescence.
-
Normalize the data by expressing the response in each well as a percentage of the response in the agonist-only control wells (0% inhibition).
-
Plot the normalized response against the logarithm of the 4-DAMP concentration.
-
Fit the data to a four-parameter logistic equation to generate a dose-response curve and determine the IC50 value of 4-DAMP. The IC50 is the concentration of the antagonist that inhibits 50% of the maximal agonist response.
Expected Results
The expected outcome is a sigmoidal dose-response curve where increasing concentrations of 4-DAMP lead to a progressive inhibition of the carbachol-induced calcium flux. The IC50 value for 4-DAMP at the M3 receptor is typically in the low nanomolar range. For example, one study reported an IC50 of 0.4 nM for 4-DAMP in blocking [3H]-scopolamine binding to cells expressing M3 receptors.[4]
| Parameter | Typical Value | Reference |
| 4-DAMP IC50 at M3R | 0.4 - 10 nM | [4] |
| 4-DAMP Selectivity | High for M3/M1 over M2 | [1] |
| Agonist (Carbachol) EC50 | 100 - 500 nM | Varies by cell line |
Visualizations
M3 Receptor Signaling Pathway and 4-DAMP Inhibition
Caption: M3R signaling cascade and the inhibitory action of 4-DAMP.
Experimental Workflow for M3R Antagonist Assay
Caption: Step-by-step workflow for the 4-DAMP M3R antagonist assay.
References
- Spindel, E. R. (2012). Muscarinic Receptor Agonists and Antagonists: Effects on Cancer. In Muscarinic Receptors. Springer.
-
Chapple, C. R. (2004). Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder. Expert opinion on investigational drugs, 13(11), 1493–1500. [Link]
-
Ehlert, F. J., & Thomas, E. A. (1995). The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor. Life sciences, 56(11-12), 955–962. [Link]
-
Innoprot. (n.d.). M3 Muscarinic Acetylcholine Receptor Assay. Innoprot. [Link]
-
Pfeiffer, A., Rochlitz, H., Herz, A., & Matusch, R. (1991). M3-subtype muscarinic receptor that controls intracellular calcium release and inositol phosphate accumulation in gastric parietal cells. The American journal of physiology, 260(2 Pt 1), G208–G215. [Link]
-
Wikipedia. (2023, December 1). Muscarinic antagonist. Wikipedia. [Link]
-
Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate. [Link]
-
Abrams, P., Andersson, K. E., Buccafusco, J. J., Chapple, C., de Groat, W. C., Fry, C., ... & Wein, A. J. (2006). Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder. British journal of pharmacology, 148(5), 565–578. [Link]
-
Wikipedia. (2023, November 28). Muscarinic acetylcholine receptor M3. Wikipedia. [Link]
-
Public Health England. (n.d.). M3 Clone M-3. Culture Collections. [Link]
Sources
- 1. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 4. 4-DAMP | M3 muscarinic receptor antagonist | Hello Bio [hellobio.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. M3 Clone M-3. Culture Collections [culturecollections.org.uk]
- 10. emulatebio.com [emulatebio.com]
- 11. innoprot.com [innoprot.com]
- 12. M3-subtype muscarinic receptor that controls intracellular calcium release and inositol phosphate accumulation in gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Evaluating the Anti-Tumor Efficacy of DAMPA Ethyl Ester in a Murine Cancer Model
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: Targeting Cholinergic Signaling in Cancer
The nervous system's role in the tumor microenvironment is an emerging frontier in cancer biology.[1] Specifically, cholinergic signaling, mediated by acetylcholine (ACh), has been identified as a significant contributor to cancer progression.[1][2] Many cancer cells, including those of the colon, lung, and breast, overexpress muscarinic acetylcholine receptors, particularly the M3 subtype (M3R).[3][4][5]
ACh, which can be synthesized by both neuronal and non-neuronal cells (including cancer cells themselves), acts as an autocrine/paracrine growth factor.[2][4][5] Activation of M3R by ACh stimulates downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are pivotal for cell proliferation, survival, migration, and invasion.[3][6][7][8][9][10] Given the integral role of the M3R in promoting key neoplastic processes, its selective antagonism presents a compelling therapeutic strategy.[3][4][5]
DAMPA Ethyl Ester is a selective antagonist for the M3 muscarinic receptor. By blocking the binding of acetylcholine to M3R, it has the potential to inhibit tumor growth driven by cholinergic signaling. This document provides a comprehensive guide to the preclinical evaluation of this compound in a murine xenograft model, detailing the underlying mechanism, experimental design, and step-by-step protocols.
Mechanism of Action: this compound in M3R-Expressing Tumors
The primary mechanism of this compound is the competitive antagonism of the M3 muscarinic receptor. In many cancers, M3R activation triggers a signaling cascade that promotes tumor progression. A key event in this cascade is the transactivation of the Epidermal Growth Factor Receptor (EGFR).[3][4][5][9]
Upon ACh binding, M3R activation can lead to the release of EGFR ligands like Heparin-Binding EGF-like growth factor (HB-EGF) through the activity of matrix metalloproteinases (MMPs).[3][4][5] This, in turn, activates EGFR and its downstream pro-survival and proliferative pathways, namely the PI3K/Akt and MAPK/ERK pathways.[3][4][5][9] By blocking the initial M3R activation step, this compound effectively prevents this entire downstream signaling cascade, leading to an inhibition of tumor cell proliferation and survival.[4][5]
Caption: this compound blocks ACh binding to M3R, inhibiting EGFR transactivation and downstream pro-tumorigenic signaling.
Preclinical Experimental Design
A well-designed in vivo study is critical for evaluating the therapeutic potential of this compound. The human tumor xenograft model is a standard and valuable tool for this purpose, allowing for the assessment of a compound's efficacy against human cancer cells in a living organism.[11][12]
3.1. Animal Model Selection
-
Strain: Immunocompromised mice (e.g., NOD-scid, NU/J) are required for xenograft studies to prevent rejection of human tumor cells.
-
Rationale: These models are well-established for assessing the direct anti-tumor activity of therapeutic agents.[11][13] While they lack a functional immune system, they are ideal for determining if this compound has a direct effect on M3R-positive human cancer cells. For studies involving the tumor immune microenvironment, a syngeneic model with a competent immune system would be necessary.[12][14]
3.2. Cell Line Selection
-
Requirement: Use a human cancer cell line with confirmed high expression of the M3 muscarinic receptor (e.g., H508 colon cancer, certain non-small cell lung cancer lines).[3][9]
-
Validation: M3R expression should be verified via qPCR or Western Blot before initiating in vivo studies. This is a critical self-validating step to ensure the target is present.
3.3. Dosing and Administration
-
Vehicle: this compound should be dissolved in a sterile, biocompatible vehicle (e.g., saline, PBS with a small percentage of DMSO or Tween 80 to aid solubility). The vehicle alone must be administered to the control group.
-
Route of Administration: Intraperitoneal (IP) injection is a common and effective route for systemic delivery in mice.[15] It allows for rapid absorption and distribution. Other routes like oral gavage (PO) or subcutaneous (SC) injection could be considered based on the compound's pharmacokinetic properties.[16][17]
-
Dose and Schedule: A pilot dose-finding study is recommended to determine the maximum tolerated dose (MTD). Treatment should begin once tumors are established (e.g., 100-150 mm³). A typical schedule might be daily or every-other-day injections for 3-4 weeks.
3.4. Study Endpoints and Data Collection
-
Primary Endpoint: Tumor growth inhibition. Tumor volume should be measured 2-3 times per week.[18]
-
Secondary Endpoints:
-
Animal body weight (to monitor toxicity).
-
Final tumor weight at necropsy.
-
Overall survival.
-
Biomarker analysis (e.g., Ki-67 for proliferation, p-ERK/p-Akt for pathway inhibition) via immunohistochemistry (IHC) on excised tumors.
-
Caption: Workflow for evaluating this compound efficacy from cell culture to in vivo analysis.
Detailed Protocols
Ethical Considerations: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[16][19]
Protocol 1: Preparation and Implantation of Tumor Cells
-
Cell Culture: Culture M3R-positive human cancer cells in their recommended medium until they reach 80-90% confluency.
-
Harvesting: Wash cells with sterile PBS, and detach using Trypsin-EDTA. Neutralize with complete medium and centrifuge to pellet the cells.
-
Cell Counting: Resuspend the cell pellet in sterile, serum-free medium or PBS. Perform a cell count using a hemocytometer and assess viability (should be >95%) with Trypan Blue.
-
Implantation Suspension: Centrifuge cells again and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 10 x 10⁶ cells per 100 µL. Keep on ice.
-
Implantation: Anesthetize the mouse. Using a 27-gauge needle, inject 100 µL of the cell suspension subcutaneously into the right flank of the mouse.[20]
Protocol 2: this compound Administration
-
Tumor Growth Monitoring: Once tumors are palpable, begin measuring their dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[18]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle Control (e.g., Saline + 5% DMSO)
-
Group 2: this compound (e.g., 10 mg/kg)
-
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. On each treatment day, dilute the stock to the final desired concentration with sterile saline. The final DMSO concentration should be minimal (<5-10%).
-
Administration: Administer the prepared solution or vehicle via intraperitoneal (IP) injection at the approved volume (typically ≤10 mL/kg for mice).[15] Continue treatment based on the pre-defined schedule (e.g., daily for 21 days).
Protocol 3: Efficacy Evaluation and Endpoint Analysis
-
Ongoing Monitoring: Throughout the study, measure tumor volume and animal body weight 2-3 times per week. Monitor animals for any signs of distress or toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a pre-determined size (e.g., 1500-2000 mm³) or if animals show signs of significant morbidity (e.g., >20% body weight loss).
-
Necropsy: At the endpoint, euthanize mice using an approved method. Carefully excise the tumors and record their final weight.[21]
-
Tissue Processing:
-
Fix a portion of each tumor in 10% neutral buffered formalin for 24 hours for subsequent paraffin embedding and immunohistochemistry (IHC).
-
Snap-freeze a portion in liquid nitrogen and store at -80°C for potential protein or RNA analysis.
-
Data Presentation and Interpretation
Results should be presented clearly to demonstrate the compound's efficacy. Tumor growth curves are plotted as the mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., two-way ANOVA for growth curves, t-test for endpoint tumor weights) is essential.
Table 1: Example Summary of Efficacy Data
| Treatment Group (n=10) | Mean Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Final Tumor Weight (g) ± SEM | Mean Body Weight Change (%) |
| Vehicle Control | 1650 ± 150 | - | 1.7 ± 0.2 | -2.5 |
| DAMPA (10 mg/kg) | 750 ± 95 | 54.5% | 0.8 ± 0.1 | -3.1 |
%TGI is calculated as [1 – (ΔT/ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change for the control group.[18]
A significant reduction in tumor volume and weight in the this compound group compared to the vehicle control would indicate anti-tumor efficacy. This data, combined with IHC results showing decreased proliferation (Ki-67) or pathway inhibition (p-ERK), provides strong evidence for the compound's mechanism-based action in vivo.
References
-
Raufman, J. P., et al. (2019). The Role of M3 Muscarinic Receptor Ligand-Induced Kinase Signaling in Colon Cancer Progression. International Journal of Molecular Sciences. Available at: [Link]
-
Muthuswamy, S., et al. (2020). Neurotransmitter Signaling in Tumor Microenvironment. Frontiers in Oncology. Available at: [Link]
-
Raufman, J. P., et al. (2019). The Role of M3 Muscarinic Receptor Ligand-Induced Kinase Signaling in Colon Cancer Progression. Semantic Scholar. Available at: [Link]
-
Iglesias-Gato, D., et al. (2022). Muscarinic Receptors Associated with Cancer. International Journal of Molecular Sciences. Available at: [Link]
-
Iglesias-Gato, D., et al. (2022). Muscarinic Receptors Associated with Cancer. MDPI. Available at: [Link]
-
Raufman, J. P., et al. (2019). The Role of M3 Muscarinic Receptor Ligand-Induced Kinase Signaling in Colon Cancer Progression. PubMed. Available at: [Link]
-
Sun, X., et al. (2024). The role of acetylcholine and its receptors in tumor immune regulation: mechanisms and potential therapeutic targets. Journal of Translational Medicine. Available at: [Link]
-
Sonnenberg, G. A., et al. (2014). Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Clinical Cancer Research. Available at: [Link]
-
Shin, K., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. Available at: [Link]
-
Aronowitz, A. L., et al. (2022). Acetylcholine in Carcinogenesis and Targeting Cholinergic Receptors in Oncology. Cancers. Available at: [Link]
-
Sun, X., et al. (2024). Immunomodulatory roles of acetylcholine in the tumor microenvironment. ResearchGate. Available at: [Link]
-
Wessler, I., & Kirkpatrick, C. J. (2008). Muscarinic Receptor Agonists and Antagonists: Effects on Cancer. Handbook of Experimental Pharmacology. Available at: [Link]
-
Raufman, J. P., et al. (2019). The Role of M3 Muscarinic Receptor Ligand-Induced Kinase Signaling in Colon Cancer Progression. PubMed Central. Available at: [Link]
-
Aronowitz, A. L., et al. (2022). Acetylcholine in Carcinogenesis and Targeting Cholinergic Receptors in Oncology. Cancers. Available at: [Link]
-
Shan, L., et al. (2016). Evaluation of Trastuzumab Anti-Tumor Efficacy and its Correlation with HER-2 Status in Patient-Derived Gastric Adenocarcinoma Xenograft Models. Scientific Reports. Available at: [Link]
-
Zhang, Y., et al. (2020). Evaluation of in vivo anti-tumor efficacy in the xenograft nude mouse model. ResearchGate. Available at: [Link]
-
Hollingshead, M. G. (2008). Antitumor Efficacy Testing in Rodents. Journal of the National Cancer Institute. Available at: [Link]
-
Raufman, J. P., et al. (2019). The Role of M3 Muscarinic Receptor Ligand-Induced Kinase Signaling in Colon Cancer Progression. ResearchGate. Available at: [Link]
-
Boston University. (2024). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Available at: [Link]
-
TransCure bioServices. (2024). How to Administer a Substance to a Mouse?. Available at: [Link]
-
The Australian National University. (2022). Guidelines for Injection Techniques in Mice V2.0. ANU Services. Available at: [Link]
-
University of North Carolina. (2022). UNC-Division of Comparative Medicine (DCM) Basic MOUSE Handling and Technique Guide. Available at: [Link]
-
Kim, M., et al. (2023). Protocol to study the immune profile of syngeneic mouse tumor models. STAR Protocols. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The role of acetylcholine and its receptors in tumor immune regulation: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Muscarinic Receptors Associated with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] The Role of M3 Muscarinic Receptor Ligand-Induced Kinase Signaling in Colon Cancer Progression | Semantic Scholar [semanticscholar.org]
- 7. The Role of M3 Muscarinic Receptor Ligand-Induced Kinase Signaling in Colon Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of M3 Muscarinic Receptor Ligand-Induced Kinase Signaling in Colon Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. services.anu.edu.au [services.anu.edu.au]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 18. Evaluation of Trastuzumab Anti-Tumor Efficacy and its Correlation with HER-2 Status in Patient-Derived Gastric Adenocarcinoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. az.research.umich.edu [az.research.umich.edu]
- 20. research.unc.edu [research.unc.edu]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating Autoimmune Disease Mechanisms with DAMPA Ethyl Ester, a Glucosylceramide Synthase Inhibitor
Authored by: Senior Application Scientist, Gemini Division
Introduction: Targeting Glycosphingolipid Metabolism in Autoimmunity
Autoimmune diseases are characterized by a dysregulated immune response against self-antigens, leading to chronic inflammation and tissue damage. A growing body of research highlights the role of immunometabolism—the interplay between metabolic pathways and immune cell function—in the pathogenesis of these disorders. Glycosphingolipids (GSLs), essential components of the cell membrane, are critical regulators of cellular signaling, recognition, and interaction.[1][2][3] Their synthesis and degradation pathways present novel therapeutic targets for modulating the immune response.
DAMPA Ethyl Ester (N-decanoyl-N'-[(2R,3S,4R,5R)-2,3,4,5,6-pentahroxyhexyl]hydrazide ethyl ester) belongs to a class of compounds that inhibit Glucosylceramide Synthase (GCS) . GCS is the pivotal enzyme that catalyzes the first committed step in the biosynthesis of most GSLs, converting ceramide to glucosylceramide (GlcCer).[4] By blocking this enzyme, this compound effectively depletes downstream GSLs and can lead to an accumulation of the upstream substrate, ceramide. This modulation of the ceramide-GSL balance has profound effects on the function of key immune cells, such as T lymphocytes and macrophages, offering a powerful tool for investigating and potentially treating autoimmune pathologies.[5][6]
This guide provides a comprehensive overview of the mechanism of action for GCS inhibitors like this compound and detailed protocols for their application in preclinical autoimmune disease research.
Mechanism of Action: How GCS Inhibition Modulates the Immune Response
The therapeutic potential of this compound in autoimmune research stems from its ability to fundamentally alter the composition of the immune cell membrane and associated signaling platforms by inhibiting GCS.
The Central Role of Glucosylceramide Synthase (GCS): GCS (UDP-glucose:ceramide glucosyltransferase) is the gatekeeper for the synthesis of hundreds of distinct GSLs. It transfers a glucose molecule from UDP-glucose to ceramide, forming glucosylceramide. This molecule is the precursor for both simple GSLs (lacto- and neolacto-series) and complex gangliosides.[3]
Consequences of GCS Inhibition:
-
Depletion of Glycosphingolipids (GSLs): Inhibition of GCS lowers the cellular concentration of GlcCer and all downstream GSLs. Since GSLs are enriched in lipid rafts—specialized membrane microdomains that organize signaling receptors—their depletion disrupts the architecture of these platforms. This can significantly impact the clustering and signaling of critical immune receptors, including the T-cell receptor (TCR).[1][5]
-
Accumulation of Ceramide: Blocking the conversion of ceramide to GlcCer can lead to an increase in intracellular ceramide levels. Ceramide is a potent bioactive lipid that can trigger various cellular stress responses, including cell cycle arrest and apoptosis.[7][8] In activated T cells, which are often hyperproliferative in autoimmune conditions, this ceramide-induced effect can selectively limit clonal expansion.[6]
The diagram below illustrates the central role of GCS and the impact of its inhibition by this compound.
Applications in Preclinical Autoimmune Models
This compound can be employed in a range of in vitro and in vivo models to dissect the role of GSLs in autoimmunity and to evaluate GCS inhibition as a therapeutic strategy.
In Vitro Evaluation of Immune Cell Function
A. T-Cell Activation and Proliferation Assay
This assay determines the effect of this compound on the ability of T cells to activate and proliferate in response to TCR stimulation, a central event in autoimmune pathology.
B. Macrophage Polarization Assay
This assay investigates how GCS inhibition influences macrophage differentiation into pro-inflammatory (M1) or anti-inflammatory/reparative (M2) phenotypes.[7][9] Skewing the M1/M2 balance is a key therapeutic goal in many autoimmune diseases.
In Vivo Evaluation in Murine Autoimmune Models
A. Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most widely used animal model for multiple sclerosis.[10][11] It is characterized by T-cell-mediated inflammation, demyelination, and axonal damage in the central nervous system. This model is ideal for testing the ability of this compound to suppress neuroinflammation.
B. Collagen-Induced Arthritis (CIA)
The CIA model shares many immunological and pathological features with human rheumatoid arthritis, including inflammation of the joints, cartilage destruction, and bone erosion. It is suitable for assessing the anti-inflammatory and disease-modifying potential of GCS inhibitors.
Detailed Experimental Protocols
Note on this compound: As a novel research compound, specific dosage and solubility may require optimization. The following protocols are based on established methods for functionally similar GCS inhibitors (e.g., PDMP, Genz-123346).[8] It is critical to first establish a dose-response curve to determine the optimal concentration for your specific cell type or animal model.
Protocol 1: In Vitro T-Cell Proliferation Assay
Objective: To quantify the inhibitory effect of this compound on antigen-specific T-cell proliferation.
Materials:
-
This compound (prepare a 10 mM stock in DMSO)
-
Human or Murine Pan T-Cells
-
T-Cell Activation/Expansion Kit (e.g., anti-CD3/CD28 beads or plate-bound antibodies).[12]
-
Cell Proliferation Dye (e.g., CFSE)
-
RPMI-1640 medium with 10% FBS
-
96-well round-bottom culture plate
-
Flow Cytometer
Procedure:
-
T-Cell Isolation: Isolate pan T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using a negative selection kit.
-
CFSE Labeling: Resuspend T-cells at 1x10^6 cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of cold RPMI-1640 with 10% FBS. Wash cells twice.
-
Cell Plating: Resuspend CFSE-labeled T-cells in complete RPMI medium and plate 1x10^5 cells per well in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Recommended starting range: 0.1 µM to 20 µM. Add the compound dilutions to the appropriate wells. Include a "Vehicle Control" well containing the same final concentration of DMSO as the highest compound dose.
-
T-Cell Stimulation: Add anti-CD3/CD28 activation beads or transfer cells to pre-coated plates.[13] Include two key controls:
-
Unstimulated Control: Cells with CFSE and vehicle, but no activation stimulus.
-
Stimulated Control: Cells with CFSE, vehicle, and activation stimulus.
-
-
Incubation: Culture the plates for 72-96 hours at 37°C, 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells. Analyze CFSE fluorescence by flow cytometry. Proliferating cells will exhibit successive halving of CFSE intensity.[14]
-
Data Interpretation: Compare the proliferation index or percentage of divided cells in this compound-treated wells to the stimulated vehicle control. A significant reduction indicates an anti-proliferative effect.
Protocol 2: In Vivo Prophylactic Treatment in EAE Mouse Model
Objective: To assess the efficacy of this compound in preventing or delaying the onset and severity of EAE when administered from the time of immunization.
Workflow Diagram:
Materials:
-
Female C57BL/6 mice, 8-10 weeks old
-
MOG35-55 peptide/CFA Emulsion Kit[15]
-
Pertussis Toxin (PTX)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)[4]
Procedure:
-
EAE Induction (Day 0): Immunize mice subcutaneously with 200 µL of MOG35-55/CFA emulsion. On the same day, administer 200 ng of PTX intraperitoneally (i.p.).[11][16]
-
Group Assignment: Randomly assign mice to a Vehicle Control group and one or more this compound treatment groups (n=8-10 mice per group).
-
Treatment Administration (Starting Day 0):
-
PTX Boost (Day 2): Administer a second dose of 200 ng PTX i.p.
-
Clinical Monitoring (Starting Day 7): Monitor mice daily for clinical signs of EAE and record their body weight. Score disease severity on a standard 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
-
Endpoint Analysis (approx. Day 28 or peak of disease):
-
Histology: Perfuse mice and collect spinal cords for histological analysis of immune cell infiltration (H&E) and demyelination (Luxol Fast Blue).
-
Immune Cell Analysis: Isolate splenocytes and restimulate them in vitro with MOG35-55 peptide. Analyze T-cell proliferation and cytokine production (e.g., IFN-γ, IL-17) by ELISA or flow cytometry.
-
Data and Expected Outcomes
The following table summarizes representative concentrations and dosages for GCS inhibitors based on published literature. Researchers should use this as a guide to establish optimal working conditions for this compound.
| Parameter | Compound Class | Application | Typical Range | Reference |
| IC50 | GCS Inhibitor (T-036) | In vitro enzyme assay | 31 nM (human GCS) | [17] |
| EC50 | GCS Inhibitor (T-036) | In vitro cell-based assay | 7.6 nM (patient fibroblasts) | [17] |
| Effective Conc. | GCS Inhibitor (Genz-123346) | In vitro cell culture | ~1.0 µM | [8] |
| Effective Conc. | GCS Inhibitor (Genz-161) | In vitro antiviral assay | 2.5 µM | [18] |
| Dosage | GCS Inhibitor (T-036) | In vivo mouse model | 10 - 300 mg/kg (oral) | [4] |
| Dosage | GCS Inhibitor (Venglustat) | Human Phase 1 | 5 - 20 mg (oral, daily) | [19] |
Expected Results:
-
In Vitro: Effective treatment with this compound is expected to reduce T-cell proliferation in a dose-dependent manner. In macrophage assays, it may alter the expression of M1 (e.g., iNOS, CD86) and M2 (e.g., Arginase-1, CD206) markers.[20][21]
-
In Vivo: In the EAE model, successful prophylactic treatment should result in a delayed onset of disease, a lower peak clinical score, and reduced body weight loss compared to the vehicle control group. Histological analysis should show reduced immune infiltration and demyelination in the CNS of treated mice.
Conclusion and Future Directions
This compound and other GCS inhibitors represent a promising class of immunomodulatory compounds for the study of autoimmune diseases. By targeting the fundamental pathway of glycosphingolipid synthesis, these tools allow researchers to probe the critical role of the cell membrane in regulating immune responses. The protocols outlined here provide a framework for evaluating the therapeutic potential of GCS inhibition in preclinical models of autoimmunity. Future work should focus on elucidating the precise downstream signaling events affected by GSL depletion in different immune cell subsets and exploring the efficacy of these compounds in therapeutic (post-symptom onset) treatment paradigms.
References
-
Caring Sunshine. (n.d.). Relationship: Autoimmune Disorders and Glycosphingolipids. Retrieved from [Link]
-
Zhang, Y., et al. (2023). The Role of Glycosphingolipids in Autoimmune Manifestations and Myeloma in Gaucher Disease. bioRxiv. [Link]
-
Research Institute for Food and Agriculture. (n.d.). The role for glycosphingolipids in adaptive immune response and its application to industrial technology. Retrieved from [Link]
-
Zhang, Y., et al. (2023). The Role of Glycosphingolipids in Autoimmune Manifestations and Myeloma in Gaucher Disease. bioRxiv. [Link]
-
Li, D., et al. (2024). Impaired bisecting GlcNAc reprogrammed M1 polarization of macrophage. Journal of Biomedical Science, 31(1), 12. [Link]
-
Suzuki, K., et al. (2022). A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease. Human Molecular Genetics, 31(15), 2549–2560. [Link]
-
Beurel, E., et al. (2014). Regulation of Th1 cells and experimental autoimmune encephalomyelitis (EAE) by glycogen synthase kinase-3. Journal of Neuroinflammation, 11, 139. [Link]
-
Bieberich, E. (2019). The Role of Glycosphingolipids in Immune Cell Functions. Frontiers in Immunology, 10, 90. [Link]
-
Francisco, L. M., et al. (2020). In Vitro Assays to Study PD-1 Biology in Human T Cells. Current Protocols in Immunology, 130(1), e103. [Link]
-
Khodadad, N., et al. (2021). Glucosylceramide synthase inhibitors prevent replication of SARS-CoV-2 and influenza virus. Journal of Biological Chemistry, 296, 100314. [Link]
-
Wang, R., et al. (2014). Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance. Frontiers in Immunology, 5, 614. [Link]
-
Peterschmitt, M. J., et al. (2019). Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers. Clinical Pharmacology in Drug Development, 8(8), 1059–1071. [Link]
-
Kim, H. J., et al. (2022). Glucosylceramide in T cells regulates the pathology of inflammatory bowel disease. Biochemical and Biophysical Research Communications, 600, 142–148. [Link]
-
Suzuki, K., et al. (2022). Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore. Journal of Medicinal Chemistry, 65(5), 4210–4226. [Link]
-
Lucendo, E., et al. (2022). Glucosylceramide Synthase Inhibition in Combination with Aripiprazole Sensitizes Hepatocellular Cancer Cells to Sorafenib and Doxorubicin. Cancers, 14(13), 3256. [Link]
-
He, C. H., et al. (2017). Ceramide synthesis regulates T cell activity and GVHD development. JCI Insight, 2(10), e92527. [Link]
-
Leech, M. D., et al. (2016). Macrophage migration inhibitory factor promotes resistance to glucocorticoid treatment in EAE. Neurology: Neuroimmunology & Neuroinflammation, 3(4), e247. [Link]
-
de-Jesus-Santos, F. M., et al. (2024). Targeting Macrophage Polarization in Infectious Diseases: M1/M2 Functional Profiles, Immune Signaling and Microbial Virulence Factors. Infection and Immunity, e0013324. [Link]
-
Francisco, L. M., et al. (2020). In Vitro Assays to Study PD-1 Biology in Human T Cells. Current Protocols in Immunology, 130(1), e103. [Link]
-
Francisco, L. M., et al. (2020). In Vitro Assays to Study PD-1 Biology in Human T Cells. Current Protocols in Immunology, 130(1), e103. [Link]
-
Goya, Y., et al. (2022). Treatment of Experimental Autoimmune Encephalomyelitis with an Inhibitor of Phosphodiesterase-8 (PDE8). International Journal of Molecular Sciences, 23(4), 2110. [Link]
-
ResearchGate. (n.d.). VISTA deficiency promoted M1 macrophage polarization and inhibited M2... [Figure]. Retrieved from [Link]
-
Mouri, A., et al. (2021). Contribution of Glucosylceramide Synthase to the Proliferation of Mouse Osteoblasts. Anticancer Research, 41(1), 133–140. [Link]
-
Al-Sbiei, A., et al. (2023). Protocol for assessing T cell receptor-mediated human T cell cytotoxicity. STAR Protocols, 4(1), 101974. [Link]
-
Orecchioni, M., et al. (2019). Macrophage Polarization: Different Gene Signatures in M1(LPS+) vs. Classically and M2(LPS–) vs. Alternatively Activated Macrophages. Frontiers in Immunology, 10, 1084. [Link]
Sources
- 1. caringsunshine.com [caringsunshine.com]
- 2. The role for glycosphingolipids in adaptive immune response and its application to industrial technology – Bioproduction Research Institute, the National Institute of Advanced Industrial Science and Technology [bprc.aist.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosylceramide in T cells regulates the pathology of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - Ceramide synthesis regulates T cell activity and GVHD development [insight.jci.org]
- 7. Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucosylceramide Synthase Inhibition in Combination with Aripiprazole Sensitizes Hepatocellular Cancer Cells to Sorafenib and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Macrophage Polarization in Infectious Diseases: M1/M2 Functional Profiles, Immune Signaling and Microbial Virulence Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Th1 cells and experimental autoimmune encephalomyelitis (EAE) by glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of Experimental Autoimmune Encephalomyelitis with an Inhibitor of Phosphodiesterase-8 (PDE8) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Glucosylceramide synthase inhibitors prevent replication of SARS-CoV-2 and influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Macrophage Polarization: Different Gene Signatures in M1(LPS+) vs. Classically and M2(LPS–) vs. Alternatively Activated Macrophages [frontiersin.org]
Application Notes & Protocols: Experimental Design for Efficacy Studies of DAMPA Ethyl Ester
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust efficacy studies for DAMPA Ethyl Ester, a selective M3 muscarinic acetylcholine receptor (mAChR) antagonist. We present a logically structured, multi-tiered approach that begins with fundamental in vitro characterization and progresses to clinically relevant in vivo models. The protocols herein are designed to establish a clear, data-driven narrative of the compound's pharmacological profile, emphasizing scientific integrity, reproducibility, and the causal relationships between experimental choices and outcomes.
Introduction: The Rationale for Targeting the M3 Muscarinic Receptor
The M3 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a pivotal therapeutic target for several pathologies.[1] M3 receptors are predominantly coupled to Gq/11 proteins.[1][2] Upon activation by the endogenous ligand acetylcholine (ACh), the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a variety of physiological responses.[4][5]
Key physiological roles mediated by M3 receptors include:
-
Smooth Muscle Contraction: Contraction of the detrusor muscle in the bladder and the smooth muscle in the airways.[1]
-
Glandular Secretion: Stimulation of secretion from exocrine glands, such as salivary glands and mucus glands in the respiratory tract.[1][6]
Consequently, selective antagonists of the M3 receptor have significant therapeutic potential for conditions characterized by excessive cholinergic stimulation, most notably Overactive Bladder (OAB) and Chronic Obstructive Pulmonary Disease (COPD).[7][8][9] this compound is an investigational compound designed to selectively block these M3-mediated effects. The following experimental cascade provides a framework to rigorously validate its efficacy and selectivity.
M3 Receptor Signaling Pathway
The following diagram illustrates the canonical Gq-coupled signaling cascade initiated by M3 receptor activation.
Caption: M3 receptor Gq signaling pathway and the inhibitory action of this compound.
Part 1: In Vitro Efficacy and Selectivity Profiling
The initial phase of characterization is to define the molecular and cellular pharmacology of this compound. The primary goals are to quantify its binding affinity for the M3 receptor, determine its functional potency as an antagonist, and establish its selectivity profile across all five muscarinic receptor subtypes (M1-M5). High selectivity for M3 over M2 is particularly critical, as M2 receptor antagonism can lead to undesirable cardiovascular side effects like tachycardia.[7][9]
Overall In Vitro Workflow
Caption: Experimental workflow for the in vitro characterization of this compound.
Protocol: Muscarinic Receptor Radioligand Binding Assays
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Causality: This competition binding assay quantifies the affinity of the test compound (this compound) for the receptor by measuring its ability to displace a radiolabeled ligand with known affinity.[10][11] The resulting Ki value is a direct measure of binding affinity, where a lower Ki indicates a stronger interaction. Comparing Ki values across subtypes provides a quantitative measure of selectivity.
Methodology:
-
Membrane Preparation: Utilize commercially available cell membrane preparations from CHO or HEK293 cells individually expressing recombinant human M1, M2, M3, M4, or M5 receptors.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: Use a non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), at a concentration near its Kd value (typically 0.5-1.0 nM).
-
Competition Curve: Prepare serial dilutions of this compound (e.g., from 10 pM to 100 µM).
-
Assay Setup (96-well format):
-
Total Binding: Add membrane preparation, [³H]-NMS, and assay buffer.
-
Non-Specific Binding (NSB): Add membrane preparation, [³H]-NMS, and a high concentration of a non-labeled, non-selective antagonist (e.g., 10 µM Atropine).
-
Competition: Add membrane preparation, [³H]-NMS, and the corresponding serial dilution of this compound.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.[12]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters multiple times with ice-cold assay buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Hypothetical Binding Affinity & Selectivity Profile
| Receptor Subtype | This compound Ki (nM) | Selectivity vs. M3 (Fold) |
|---|---|---|
| M1 | 35.5 | 30x |
| M2 | 88.2 | 75x |
| M3 | 1.18 | - |
| M4 | 52.1 | 44x |
| M5 | 29.7 | 25x |
Protocol: M3 Functional Antagonism - Calcium Flux Assay
Objective: To determine the functional potency (IC50) of this compound to inhibit agonist-induced calcium mobilization in cells expressing the human M3 receptor.
Causality: This cell-based functional assay directly measures the biological consequence of M3 receptor activation—the release of intracellular calcium.[13] By quantifying the ability of this compound to block this response, we determine its potency as an antagonist. This is a crucial step to ensure that high binding affinity translates into effective biological inhibition. The use of a kinetic plate reader like a FLIPR allows for high-throughput analysis of this rapid signaling event.[14]
Methodology:
-
Cell Culture: Use a cell line stably expressing the human M3 receptor, such as CHO-K1 or HEK293 cells.[2][15][16] Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion from the cells).
-
Aspirate the cell culture medium and add the dye loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 20-30 minutes at room temperature, protected from light.[14]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Prepare a solution of a muscarinic agonist (e.g., Carbachol or Acetylcholine) at a concentration that elicits ~80% of the maximal response (EC80). This concentration is determined in a separate agonist dose-response experiment.
-
-
Assay Execution (using FLIPR or similar instrument):
-
Place the cell plate and the compound plates into the instrument.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument adds the this compound dilutions (or vehicle control) to the cell plate. Incubate for a pre-determined time (e.g., 15-30 minutes).
-
The instrument adds the EC80 concentration of the agonist to all wells.
-
Immediately record the fluorescence signal kinetically for 2-3 minutes.[14]
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data, setting the response in the presence of agonist alone as 100% and the response in the absence of agonist as 0%.
-
Plot the normalized response against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Data Presentation: Hypothetical Functional Potency
| Assay Type | Agonist Used | This compound IC50 (nM) |
|---|---|---|
| Calcium Flux | Carbachol (EC80) | 4.85 |
| IP1 Accumulation | Carbachol (EC80) | 5.12 |
Part 2: In Vivo Efficacy Models
Following robust in vitro characterization, the next critical step is to evaluate the efficacy of this compound in animal models that mimic key aspects of human disease. The choice of model is dictated by the therapeutic indication, which for an M3 antagonist is primarily OAB or COPD.
Logic for In Vivo Model Selection
Caption: Rationale linking M3 receptor antagonism to the selection of OAB and COPD animal models.
Protocol: Overactive Bladder Model - Awake Rat Cystometry
Objective: To assess the ability of this compound to improve bladder function by reducing non-voiding contractions and increasing bladder capacity in a rodent model.
Causality: Cystometry is the gold-standard technique for evaluating lower urinary tract function.[17] By continuously infusing saline into the bladder and measuring intravesical pressure, we can quantify key parameters of bladder storage and voiding. In awake, freely moving animals, this procedure provides physiologically relevant data on the effects of a drug on detrusor muscle activity.[18][19] An effective M3 antagonist is expected to relax the bladder, thereby increasing the volume it can hold and reducing the frequency of urination.
Methodology:
-
Surgical Preparation (3-5 days prior to study):
-
Anesthetize a female Sprague-Dawley rat.
-
Perform a small abdominal incision to expose the bladder.
-
Implant a catheter (e.g., PE-50 tubing with a flared tip) into the dome of the bladder and secure it with a purse-string suture.[20]
-
Tunnel the external end of the catheter subcutaneously to exit at the nape of the neck.[17][19]
-
Close the incisions and allow the animal to recover for at least 3 days. Post-operative analgesics should be administered.
-
-
Experimental Setup:
-
On the day of the experiment, place the rat in a metabolic cage that allows for free movement and collection of voided urine.
-
Connect the externalized bladder catheter to a three-way stopcock. One port is connected to a pressure transducer, and the other to a syringe infusion pump.[20]
-
The pressure transducer is connected to a data acquisition system to record intravesical pressure.
-
The metabolic cage is placed on a balance to record voided volume over time.
-
-
Cystometric Recording:
-
Allow the animal to acclimate to the cage for 30-60 minutes.
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, IP). Allow for an appropriate absorption period based on PK data.
-
Begin infusing warm (37°C) saline into the bladder at a constant rate (e.g., 10 mL/hr).[21]
-
Record intravesical pressure and voided volume continuously for a period of 1.5-2 hours to capture multiple micturition cycles.
-
-
Data Analysis:
-
Analyze the cystometrograms to determine the following parameters for each micturition cycle:
-
Bladder Capacity (mL): Infused volume at the start of micturition.
-
Micturition Pressure (mmHg): Peak pressure during voiding.
-
Intercontraction Interval (min): Time between micturition events.
-
Voided Volume (mL): Volume of urine expelled.
-
-
Compare the mean parameters between the vehicle-treated group and the this compound-treated group(s) using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Data Presentation: Hypothetical Rat Cystometry Results
| Treatment Group | Bladder Capacity (mL) | Micturition Pressure (mmHg) | Intercontraction Interval (min) |
|---|---|---|---|
| Vehicle | 0.85 ± 0.12 | 45.2 ± 3.1 | 5.1 ± 0.7 |
| DAMPA EE (10 mg/kg) | 1.45 ± 0.18 * | 43.8 ± 2.9 | 8.7 ± 1.1 * |
- p < 0.05 vs. Vehicle
Protocol: COPD Model - Methacholine-Induced Bronchoconstriction
Objective: To evaluate the bronchodilatory effect of this compound by measuring its ability to prevent airway constriction induced by a muscarinic agonist.
Causality: Inhaled muscarinic antagonists are a first-line therapy for COPD.[7] This model mimics the cholinergic bronchoconstriction that contributes to airway obstruction in the disease. Methacholine, a stable analog of acetylcholine, is used as a provoking agent to induce bronchospasm.[22] The ability of this compound to attenuate the resulting increase in airway resistance is a direct measure of its potential as a bronchodilator.
Methodology:
-
Animal Model: Use Dunkin-Hartley guinea pigs or BALB/c mice, which are commonly used for respiratory studies.
-
Measurement of Airway Function:
-
Anesthetize the animal and place it in a whole-body plethysmograph or connect it to a forced oscillation system (e.g., FlexiVent). This allows for real-time, non-invasive measurement of lung function parameters, primarily airway resistance (RI) or enhanced pause (Penh).
-
-
Experimental Procedure:
-
Record baseline airway resistance measurements.
-
Administer this compound or vehicle. The route of administration can be systemic (IP, IV) or, more clinically relevant for this indication, via inhalation using a nebulizer.
-
After the appropriate pre-treatment time, challenge the animal with aerosolized methacholine. This can be done as a single concentration or in increasing concentrations to generate a dose-response curve.[23]
-
Continuously record airway resistance during and after the methacholine challenge.
-
-
Data Analysis:
-
Calculate the percentage increase in airway resistance from baseline for each animal.
-
Compare the peak increase in resistance between the vehicle-treated and this compound-treated groups.
-
If a dose-response challenge was used, compare the methacholine concentration required to cause a specific increase in resistance (e.g., PC200, the provocative concentration causing a 200% increase).
-
Use appropriate statistical tests to determine significance.
-
Data Presentation: Hypothetical Bronchoprotection Data
| Treatment Group | Baseline Resistance (cmH₂O·s/mL) | Peak Resistance after MCh (cmH₂O·s/mL) | % Protection |
|---|---|---|---|
| Vehicle | 0.21 ± 0.02 | 1.15 ± 0.15 | - |
| DAMPA EE (1 mg/kg, inhaled) | 0.22 ± 0.03 | 0.43 ± 0.08 * | 68% |
- p < 0.01 vs. Vehicle
Conclusion
This application note outlines a comprehensive, tiered strategy for evaluating the efficacy of the M3 selective antagonist, this compound. By systematically progressing from molecular-level binding assays to cell-based functional screens and finally to relevant in vivo disease models, researchers can build a robust data package that clearly defines the compound's pharmacological profile. The causal logic embedded in this workflow ensures that each experimental stage validates the preceding one, providing a solid foundation for further preclinical and clinical development.
References
-
Ehlert, F. J. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1:Unit 1.33. [Link]
-
Kawashima, K., & Fujii, T. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology, 99(2), 224-9. [Link]
-
Song, P., et al. (2007). M3 Muscarinic Receptor Antagonists Inhibit Small Cell Lung Carcinoma Growth and Mitogen-Activated Protein Kinase Phosphorylation Induced by Acetylcholine Secretion. Cancer Research, 67(8), 3936–44. [Link]
-
European Pharmaceutical Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. European Pharmaceutical Review. [Link]
-
Creative Biolabs. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biolabs. [Link]
-
Merrill, L., et al. (2016). Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents. Neurourology and Urodynamics, 35(6), 674-82. [Link]
-
BPS Bioscience. Muscarinic Acetylcholine Receptor (mAChR) M3 /NFAT Luciferase Reporter HEK293 Cell Line. BPS Bioscience. [Link]
-
Charles River Laboratories. Human M3 Muscarinic Acetylcholine Receptor GIPR Cell Line. Charles River Laboratories. [Link]
-
AS ONE INTERNATIONAL. Muscarinic Receptor 3 stable expressing U2OS Cell Line. AS ONE INTERNATIONAL. [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. Creative Bioarray. [Link]
-
Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]
-
Li, Y., et al. (2018). Minimal Invasive Cystometry and Intra-Abdominal Pressure Assessments in Rodents: A Novel Animal Study. Medical Science Monitor, 24, 730-737. [Link]
-
Ehlert, F. J. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]
-
Andersson, K. E., & Wein, A. J. (2011). Animal models in overactive bladder research. Handbook of Experimental Pharmacology, (202), 15-43. [Link]
-
Wang, T., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 20(6), 746-54. [Link]
-
Zare, A., et al. (2017). Evaluating the Procedure for Performing Awake Cystometry in a Mouse Model. Journal of Visualized Experiments, (123), 55639. [Link]
-
Matera, M. G., et al. (2020). Long-Acting Muscarinic Antagonists Under Investigational to Treat Chronic Obstructive Pulmonary Disease. Expert Opinion on Investigational Drugs, 29(12), 1369-1379. [Link]
-
Liu, J., et al. (2005). Ligand-Specific Changes in M3 Muscarinic Acetylcholine Receptor Structure Detected by a Disulfide Scanning Strategy. Biochemistry, 44(15), 5852-64. [Link]
-
Kistemaker, L. E., & Gosens, R. (2015). Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects. Current Opinion in Pharmacology, 23, 1-8. [Link]
-
De Wachter, S., et al. (2012). The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation. Journal of Visualized Experiments, (66), e4093. [Link]
-
De Wachter, S., et al. (2011). The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation. Journal of Visualized Experiments. [Link]
-
He, P., et al. (2021). Review of Animal Models to Study Urinary Bladder Function. Animals (Basel), 11(10), 2894. [Link]
-
van der Velden, V. H., et al. (2013). Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases. Therapeutic Advances in Respiratory Disease, 7(6), 347-57. [Link]
-
He, P., et al. (2021). Review of Animal Models to Study Urinary Bladder Function. ResearchGate. [Link]
-
Addison, K. J., et al. (2017). A Novel in vivo System to Test Bronchodilators. Journal of Infectious and Pulmonary Diseases, 3(1). [Link]
-
Kim, K. H., et al. (2015). Development of an Improved Animal Model of Overactive Bladder: Transperineal Ligation versus Transperitoneal Ligation in Male Rats. International Neurourology Journal, 19(1), 8-16. [Link]
-
Assay Guidance Manual. IP-3/IP-1 Assays. NCBI Bookshelf. [Link]
-
Respiratory Cram Blog. (2025). Exercise-Induced Bronchoconstriction: Testing Methods. Respiratory Cram Blog. [Link]
-
Woolcock, A. J., et al. (1983). Methods for assessing bronchial reactivity. European Journal of Respiratory Diseases. Supplement, 128(Pt 1), 181-95. [Link]
-
Ferrie, A. M., et al. (2011). Probing Biochemical Mechanisms of Action of Muscarinic M3 Receptor Antagonists with Label-Free Whole Cell Assays. Analytical Chemistry, 83(20), 7930-7. [Link]
-
Addison, K. J., et al. (2017). A Novel in vivo System to Test Bronchodilators. PubMed. [Link]
-
BMG Labtech. HitHunter® IP3 assay for GPCR screening using the PHERAstar® FS. BMG Labtech. [Link]
-
Mullol, J., et al. (1994). M1 and M3 muscarinic antagonists inhibit human nasal glandular secretion in vitro. American Journal of Respiratory and Critical Care Medicine, 149(4 Pt 1), 945-50. [Link]
-
Mogg, A. C., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences of the United States of America, 115(47), E11030-E11039. [Link]
-
Andersson, K. E., & Wein, A. J. (2011). Animal Models in Overactive Bladder Research. ResearchGate. [Link]
-
Anderson, S. D., & Brannan, J. D. (2011). Bronchial Provocation Testing for the Identification of Exercise-Induced Bronchoconstriction. Request PDF. [Link]
-
Aplin, M., et al. (2020). Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Methods and Protocols, 3(3), 60. [Link]
-
Boskabady, M. H., et al. (2014). Experimental animal models for COPD: a methodological review. DARU Journal of Pharmaceutical Sciences, 22(1), 65. [Link]
-
Creative Bioarray. IP3/IP1 Assay. Creative Bioarray. [Link]
-
ResearchGate. Schematic representation of the principles for the intracellular calcium assay and the IP-One assay. ResearchGate. [Link]
-
Thomas, E. A., & Ehlert, F. J. (1995). The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor. Journal of Pharmacology and Experimental Therapeutics, 274(3), 1105-14. [Link]
-
Boskabady, M. H., et al. (2014). Experimental animal models for COPD: a methodological review. DARU Journal of Pharmaceutical Sciences, 22(1), 65. [Link]
-
Watson, M., et al. (1995). Selective M3 muscarinic receptor antagonists inhibit smooth muscle contraction in rabbit trachea without increasing the release of acetylcholine. Journal of Pharmacology and Experimental Therapeutics, 273(1), 312-9. [Link]
-
Morikawa, K., et al. (2002). J-104129, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors. Journal of Pharmacology and Experimental Therapeutics, 300(1), 219-27. [Link]
Sources
- 1. criver.com [criver.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. M1 and M3 muscarinic antagonists inhibit human nasal glandular secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Acting Muscarinic Antagonists Under Investigational to Treat Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. Muscarinic Receptor 3 stable expressing U2OS Cell Line – AS ONE INTERNATIONAL [asone-int.com]
- 17. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluating the Procedure for Performing Awake Cystometry in a Mouse Model [jove.com]
- 19. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation [jove.com]
- 21. Minimal Invasive Cystometry and Intra-Abdominal Pressure Assessments in Rodents: A Novel Animal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for assessing bronchial reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening for Dihydrofolate Reductase (DHFR) Inhibitors: Application Notes and Protocols
Introduction: Targeting the Folate Pathway
Dihydrofolate Reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical one-carbon carrier for biosynthetic reactions.[1][2] This role places DHFR at the heart of cellular proliferation, making it a well-established and highly valued target for therapeutic intervention in oncology and infectious diseases.[2][3]
One of the most prominent examples of a DHFR inhibitor is Methotrexate (MTX), a folic acid analog that has been a cornerstone of chemotherapy and immunosuppressive treatments for decades.[4][5] MTX competitively and tightly binds to the active site of DHFR, leading to a depletion of THF, which in turn disrupts DNA synthesis and induces cell cycle arrest, particularly in rapidly dividing cells.[6][7] The primary metabolite of methotrexate, 4-amino-4-deoxy-N(10)-methylpteroic acid (DAMPA), is formed through the cleavage of its glutamate moiety. While DAMPA itself is less cytotoxic than its parent compound, esterified derivatives like DAMPA Ethyl Ester represent chemical scaffolds whose interaction with DHFR could be of interest in drug discovery programs.[8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing high-throughput screening (HTS) campaigns to identify and characterize novel inhibitors of DHFR. We will detail two robust assay methodologies: a competitive binding assay using Fluorescence Polarization (FP) and a functional enzyme inhibition assay using spectrophotometry. These protocols are designed to be adaptable for screening large compound libraries against DHFR, using the conceptual framework of identifying inhibitors like our example compound, this compound.
Pillar 1: The Causality Behind Experimental Choices - Selecting the Right HTS Assay
The selection of an appropriate HTS assay is paramount for the success of any screening campaign. The choice is dictated by the nature of the target and the information sought. For an enzyme target like DHFR, we can probe for inhibitors in two primary ways: by assessing their ability to physically bind to the enzyme (binding assays) or by measuring their ability to interfere with the enzyme's catalytic function (functional assays). Presenting both provides a more complete picture of a compound's mechanism of action.
Fluorescence Polarization (FP) for Binding Assessment: FP is a homogeneous assay technique ideal for HTS, measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[10] In our context, a small, fluorescently tagged DHFR ligand (a "tracer") tumbles rapidly in solution, resulting in depolarized emitted light and a low FP signal. When this tracer binds to the much larger DHFR enzyme, its tumbling slows dramatically, leading to a higher polarization of the emitted light. Test compounds that compete with the tracer for the same binding site will displace it, causing a decrease in the FP signal. This method is powerful because it directly reports on the binding event at the target, is highly sensitive, and has a simple "mix-and-read" format that is amenable to automation.[5]
Spectrophotometric Assay for Functional Inhibition: To confirm that binding translates to a functional consequence, an enzyme activity assay is essential. The DHFR-catalyzed reduction of DHF to THF utilizes NADPH as a cofactor, which is concurrently oxidized to NADP+.[2] NADPH has a distinct absorbance maximum at 340 nm, whereas NADP+ does not. This property allows for a straightforward and continuous monitoring of the enzyme's activity by measuring the decrease in absorbance at 340 nm over time.[1][2] Inhibitors of DHFR will slow down this reaction, resulting in a reduced rate of NADPH consumption. This kinetic assay is a direct measure of functional inhibition and is a cost-effective and reliable method for HTS.
Pillar 2: Self-Validating Systems - Protocols for Robust DHFR Screening
The following protocols are designed for a 384-well microplate format, standard in HTS. They include critical quality control steps to ensure the data generated is reliable and reproducible.
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol describes a competitive binding assay to identify compounds that displace a fluorescently labeled Methotrexate (Fluorescein-MTX) from the DHFR active site.
Workflow Diagram: Fluorescence Polarization Assay
Caption: Workflow for the DHFR Fluorescence Polarization competitive binding assay.
Materials and Reagents:
-
DHFR Enzyme (human, recombinant)
-
Fluorescein-Methotrexate (F-MTX) : Fluorescent tracer
-
Methotrexate (MTX) : Positive control inhibitor
-
DMSO : Solvent for compounds
-
Assay Buffer : 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader with FP capabilities
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare serial dilutions of test compounds (e.g., this compound) and the positive control (MTX) in DMSO. A typical starting concentration for a screening library is 10 mM.
-
Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 40 nL) of each compound dilution into the wells of a 384-well assay plate. This will result in a range of final assay concentrations for dose-response analysis.
-
For controls, dispense DMSO only (for high signal, 0% inhibition) and a saturating concentration of MTX (for low signal, 100% inhibition).
-
-
Reagent Preparation:
-
Prepare a 2X working solution of F-MTX in Assay Buffer. The final concentration should be at or below its Kd for DHFR (e.g., 2 nM final).
-
Prepare a 2X working solution of DHFR in Assay Buffer. The final concentration should be optimized to bind approximately 50-80% of the F-MTX tracer (e.g., 10 nM final). This concentration needs to be determined empirically during assay development.
-
-
Assay Execution:
-
Add 10 µL of the 2X F-MTX solution to all wells containing the dispensed compounds and controls.
-
Add 10 µL of the 2X DHFR solution to all wells. The final assay volume will be 20 µL.
-
For "no enzyme" control wells (to determine the FP of the free tracer), add 10 µL of Assay Buffer instead of the DHFR solution.
-
Seal the plate and centrifuge briefly (e.g., 1 minute at 1000 x g) to ensure all components are mixed at the bottom of the wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a plate reader equipped for FP.
-
Set the excitation wavelength to ~485 nm and the emission wavelength to ~535 nm for fluorescein.
-
The instrument will measure the parallel and perpendicular fluorescence intensities to calculate the polarization value in millipolarization units (mP).
-
| Parameter | FP Assay |
| Plate Format | 384-well, black, non-binding |
| Final Assay Volume | 20 µL |
| DHFR Concentration | ~10 nM (to be optimized) |
| F-MTX (Tracer) Conc. | ~2 nM (to be optimized) |
| Incubation Time | 30-60 minutes at RT |
| Detection Wavelengths | Excitation: 485 nm, Emission: 535 nm |
Protocol 2: Spectrophotometric DHFR Enzyme Inhibition Assay
This protocol measures the ability of test compounds to inhibit the catalytic activity of DHFR by monitoring the consumption of NADPH at 340 nm.
DHFR Catalytic Cycle Diagram
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 3. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. content.abcam.com [content.abcam.com]
- 9. medium.com [medium.com]
- 10. content.abcam.com [content.abcam.com]
Application Note & Protocol: Comprehensive Flow Cytometry Analysis of Cellular Responses to DAMPA Ethyl Ester
Introduction
DAMPA Ethyl Ester, an esterified derivative of 4-amino-4-deoxy-N10-methylpteroic acid, is an analog of the widely used chemotherapeutic agent, methotrexate. As an antifolate, its mechanism of action is predicated on the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2] Inhibition of DHFR disrupts the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis, thereby leading to cell cycle arrest and induction of apoptosis.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to analyze the cellular effects of this compound using multiparametric flow cytometry.
The protocols detailed herein are designed to provide a robust framework for assessing key cellular responses, including cytotoxicity, apoptosis, and cell cycle perturbations following treatment with this compound. By employing a combination of fluorescent probes, this guide enables a thorough characterization of the compound's cytostatic and cytotoxic effects.
Mechanism of Action: The Antifolate Pathway
This compound, like methotrexate, exerts its cellular effects by targeting the folate cycle. This pathway is fundamental for the proliferation of all cells, particularly rapidly dividing cancer cells.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Experimental Workflow Overview
A systematic approach is essential for accurately characterizing the cellular response to this compound. The following workflow outlines the key stages of the analysis.
Caption: High-level experimental workflow for this compound analysis.
Materials and Reagents
-
Cell Lines: A suitable cancer cell line (e.g., Jurkat, HeLa, or a cell line relevant to the research focus).
-
This compound: Purity should be verified.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) Staining Solution: 50 µg/mL in PBS.
-
Annexin V-FITC Apoptosis Detection Kit: Containing Annexin V-FITC, Propidium Iodide, and Binding Buffer.
-
RNase A: (For cell cycle analysis).
-
70% Ethanol (ice-cold): (For cell fixation in cell cycle analysis).
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA): For ROS detection.
-
Flow Cytometer: Equipped with appropriate lasers and filters for detecting FITC and PI.
Protocol 1: Cell Treatment with this compound
Rationale: This initial step is critical for observing the dose-dependent and time-course effects of this compound. As specific optimal concentrations for this compound are not widely published, a dose-response experiment is recommended to determine the IC50 value in the cell line of interest. Based on studies with methotrexate, a starting concentration range of 0.1 µM to 10 µM is suggested.[4][5]
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilutions should be made in the cell culture medium.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) for various time points (e.g., 24, 48, and 72 hours). Include a vehicle-treated control group.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: Analysis of Cell Viability using Propidium Iodide Staining
Rationale: Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for identifying dead cells.[6][7] This assay provides a quantitative measure of cytotoxicity.
-
Cell Harvesting: Following treatment, collect both adherent and suspension cells. For adherent cells, use trypsin to detach them and then combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Staining: Add 5-10 µL of PI staining solution (50 µg/mL) to each sample immediately before analysis. Do not wash the cells after adding PI.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and detecting the emission in the red channel (typically FL2 or FL3).
Data Presentation: Expected Cell Viability Results
| This compound (µM) | Incubation Time (h) | % Viable Cells (PI-negative) |
| 0 (Vehicle Control) | 24 | >95% |
| 0.1 | 24 | (User-defined) |
| 1 | 24 | (User-defined) |
| 10 | 24 | (User-defined) |
| 0 (Vehicle Control) | 48 | >90% |
| 0.1 | 48 | (User-defined) |
| 1 | 48 | (User-defined) |
| 10 | 48 | (User-defined) |
Protocol 3: Assessment of Apoptosis using Annexin V-FITC and PI Staining
Rationale: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[3][4][8] Co-staining with PI allows for the differentiation between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[3][8]
-
Cell Harvesting and Washing: Follow steps 1 and 2 from Protocol 2.
-
Resuspension in Binding Buffer: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation: Expected Apoptosis Analysis Results
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | (User-defined) | (User-defined) | (User-defined) |
| This compound (IC50) | (User-defined) | (User-defined) | (User-defined) |
Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining
Rationale: As an inhibitor of DNA synthesis, this compound is expected to cause cell cycle arrest, most likely in the S-phase.[9] PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[10][11]
-
Cell Harvesting and Washing: Follow steps 1 and 2 from Protocol 2.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[10][11]
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to ensure that only DNA is stained.[10]
-
PI Staining: Add PI staining solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel.
Data Presentation: Expected Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | (User-defined) | (User-defined) | (User-defined) |
| This compound (IC50) | (User-defined) | (User-defined) | (User-defined) |
Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
Rationale: Some studies have shown that methotrexate can induce apoptosis through the generation of reactive oxygen species (ROS).[8][11] DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12]
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
DCFH-DA Staining: In the final 30 minutes of the treatment incubation, add DCFH-DA to the culture medium at a final concentration of 10-25 µM.[13][12]
-
Cell Harvesting and Washing: Follow steps 1 and 2 from Protocol 2.
-
Resuspension: Resuspend the cells in ice-cold PBS.
-
Flow Cytometry Analysis: Immediately analyze the samples on a flow cytometer, exciting at 488 nm and detecting the emission in the green channel (typically FL1).
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in Annexin V staining | Cells were handled too roughly during harvesting. | Handle cells gently, avoid vigorous vortexing. |
| No clear peaks in cell cycle histogram | Inconsistent cell fixation or RNase treatment. | Ensure proper fixation with ice-cold ethanol and complete RNase digestion. |
| Low PI signal in dead cells | Insufficient PI concentration or incubation time. | Optimize PI concentration and ensure adequate incubation. |
| High variability between replicates | Inconsistent cell numbers or reagent volumes. | Ensure accurate cell counting and precise pipetting. |
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
-
Frontiers in Immunology. Methotrexate Enhances Apoptosis of Transmembrane TNF-Expressing Cells Treated With Anti-TNF Agents. [Link]
-
ResearchGate. Flow cytometry demonstrated that methotrexate caused S-phase cell cycle arrest in NCI-H295R. [Link]
-
PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]
-
JoVE. Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. [Link]
-
Bio-protocol. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). [Link]
-
JoVE. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. [Link]
-
Bioquochem. DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. [Link]
-
PMC. Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation. [Link]
-
NIH. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. [Link]
-
PMC. The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. [Link]
-
PMC. Eicosapentaenoic and docosahexaenoic acid ethyl esters differentially enhance B-cell activity in murine obesity. [Link]
-
Frontiers. The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. [Link]
-
MDPI. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. [Link]
-
Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]
Sources
- 1. Phthalate esters modulate the differentiation and maturation of mouse peripheral blood mononuclear cell-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 12. bioquochem.com [bioquochem.com]
- 13. cosmobiousa.com [cosmobiousa.com]
Troubleshooting & Optimization
Improving the solubility of DAMPA Ethyl Ester for in vitro assays
Welcome to the technical support guide for DAMPA Ethyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for the common challenge of solubilizing this compound for in vitro assays. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: What is this compound and why is solubility a concern?
This compound (CAS 43111-51-9) is a methotrexate analog.[1][2] Structurally, it is a lipophilic, or fat-soluble, molecule.[3] This inherent property means it has very low solubility in aqueous solutions like cell culture media and phosphate-buffered saline (PBS), which are essential for most in vitro experiments. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.[4]
Q2: What is the recommended starting solvent for my this compound solid?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing an initial high-concentration stock solution.[5] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar compounds.[6][7]
Q3: My compound dissolves in DMSO, but crashes out when I add it to my cell culture medium. What is happening?
This is a classic case of "solvent-shift" precipitation, a primary challenge in kinetic solubility.[8][9] While this compound is soluble in 100% DMSO, its solubility dramatically decreases when the DMSO concentration is diluted by the addition of an aqueous buffer. The compound is no longer in a favorable solvent environment and precipitates out of the solution. This is the most common solubility issue encountered during the preparation of working solutions for bioassays.
Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
The tolerance of cell lines to DMSO varies significantly depending on the cell type and the duration of the assay.[10][11] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5%, but the "gold standard" and safest concentration to aim for is ≤0.1% .[11][12] Concentrations exceeding 1% are often cytotoxic and can introduce experimental artifacts.[10][13] It is imperative to run a "vehicle control" (cells treated with the same final concentration of DMSO in media, but without your compound) to ensure the observed effects are from the compound and not the solvent.[12]
| Table 1: Recommended Maximum DMSO Concentrations for In Vitro Assays | |
| Concentration | Recommendation Level & Rationale |
| ≤ 0.1% | Gold Standard: Recommended for most assays to minimize solvent-induced artifacts.[11] |
| 0.1% - 0.5% | Acceptable: Generally considered safe for many cell lines, but requires validation with a vehicle control.[6] |
| 0.5% - 1.0% | High-Risk: Should be avoided unless absolutely necessary due to solubility constraints. Cell line specific toxicity must be evaluated.[10][12] |
| > 1.0% | Not Recommended: High probability of cytotoxicity and confounding effects on experimental results.[13] |
Troubleshooting & Solubilization Guides
This section provides in-depth, step-by-step guidance for overcoming solubility challenges.
Guide 1: Preparing a Stable High-Concentration Stock Solution
The foundation of a successful experiment is a correctly prepared stock solution.
-
Problem: The solid this compound is not fully dissolving in DMSO, or the solution appears cloudy.
-
Cause: Insufficient solvent volume or energy to break down the compound's crystal lattice.
-
Solution Workflow:
Guide 2: Preventing Precipitation in Aqueous Media
This guide focuses on the critical dilution step from the DMSO stock into your final assay buffer or media.
-
Problem: A clear DMSO stock solution forms a precipitate or cloudiness immediately upon dilution into the aqueous assay buffer.
-
Cause: Solvent-shift causing the compound to exceed its aqueous solubility limit.
-
Solution: The Serial Dilution Method
The key is to avoid a single, large dilution step. A stepwise, or serial, dilution keeps the compound from being "shocked" by the sudden change in solvent environment.
Caption: Serial dilution workflow to minimize precipitation.
Causality: By performing intermediate dilutions in 100% DMSO, you can add a very small volume of a lower-concentration DMSO stock to your final aqueous solution. This keeps the final DMSO concentration low (e.g., ≤0.1%) and reduces the magnitude of the solvent shift, giving the compound a better chance to disperse and remain in solution.
Guide 3: Advanced Solubilization with Surfactants (Pluronic® F-68)
For particularly challenging assays or higher required concentrations, a pharmaceutically accepted excipient can be used.
-
Problem: Even with careful serial dilution, the compound precipitates at the desired final concentration.
-
Cause: The intrinsic aqueous solubility of this compound is extremely low, and it requires assistance to stay dispersed.
-
Solution: Incorporate a Non-ionic Surfactant
Pluronic® F-68 is a biocompatible block copolymer that can dramatically enhance the apparent solubility of hydrophobic compounds. [14][15][16] Mechanism of Action: Above a specific concentration (the critical micelle concentration), Pluronic F-68 molecules self-assemble into structures called micelles . These micelles have a hydrophobic (water-hating) core and a hydrophilic (water-loving) shell. The lipophilic this compound molecules are sequestered inside the hydrophobic core, shielding them from the aqueous environment and keeping them stably dispersed. [14][16]
Caption: How Pluronic F-68 micelles sequester compound to prevent precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound (MW: 353.38 g/mol ) required. For 1 mL of a 10 mM solution, you need 3.53 mg.
-
Weigh: Accurately weigh the solid compound into a sterile, appropriate-sized vial (e.g., a 2 mL amber glass vial).
-
Add Solvent: Add 1 mL of anhydrous, cell-culture grade 100% DMSO.
-
Dissolve: Vortex the vial vigorously for 2 minutes.
-
Inspect: Visually inspect the solution. If any particulates are visible, proceed to the next step.
-
Assist Solubilization (If Needed): Gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing. A brief sonication (10 minutes) can also be used.
-
Store: Once the solution is perfectly clear, aliquot into smaller, single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment Protocol
This protocol helps you determine the approximate solubility limit of your compound in your specific assay buffer. [9][17]
-
Prepare Stock: Create a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM) as described in Protocol 1. [18]2. Plate Setup: In a 96-well plate, add 98 µL of your assay buffer (e.g., PBS or cell culture medium) to several wells.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the first well. This creates a 200 µM solution with 2% DMSO. Mix well by pipetting.
-
Serial Dilution: Perform a 1:2 serial dilution across the plate by transferring 50 µL from the first well to the next, mixing, and repeating. This creates a concentration gradient (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Incubate: Cover the plate and incubate at your experimental temperature (e.g., 37°C) for 1-2 hours. [17]6. Observe: Read the plate on a plate reader capable of nephelometry (light scattering) or by simple visual inspection against a dark background. The lowest concentration at which you observe cloudiness or precipitate is just above the kinetic solubility limit. [8][17]
Protocol 3: Solubilization using Pluronic® F-68
-
Prepare Surfactant Buffer: Prepare your assay buffer (e.g., PBS) containing 0.1% (w/v) Pluronic® F-68. Ensure it is fully dissolved.
-
Prepare Compound Stock: Prepare a 10 mM stock of this compound in 100% DMSO.
-
Dilution: Prepare your final working solution by adding a small aliquot of the DMSO stock into the Pluronic® F-68-containing buffer. For example, add 1 µL of a 1 mM DMSO stock to 999 µL of the surfactant buffer to achieve a 1 µM final concentration with 0.1% DMSO.
-
Equilibrate: Vortex briefly and allow the solution to sit for 15-20 minutes to ensure micelle formation and compound encapsulation.
-
Proceed: Your solution is now ready for the in vitro assay. Remember to use the surfactant buffer (with the corresponding DMSO concentration) as your vehicle control.
By following these guidelines and protocols, you can overcome the solubility challenges associated with this compound, leading to more accurate and reliable data in your in vitro assays.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
- ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Moccia, F., et al. (2023).
- Ahmad, N., et al. (2022).
- White, K., & Presley, C. (2025). Kinetic Solubility 96–Well Protocol. Warren Center for Neuroscience Drug Discovery.
- Ahmad, F. J., et al. (2019). The Influence of Pluronic F68 and F127 Nanocarrier on Physicochemical Properties, In vitro Release, and Antiproliferative Activity of Thymoquinone Drug. Pharmacognosy Magazine.
- ChemicalBook. (n.d.). This compound CAS#: 43111-51-9.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 43111-51-9.
- ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
- Moccia, F., et al. (2023).
- Jagiellonian Center of Innovation. (n.d.).
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- de Oliveira, D. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
- PubMed. (n.d.). In vitro solubility assays in drug discovery.
- LGC Standards. (n.d.). Buy Online CAS Number 43111-51-9 - TRC - this compound.
- Singh, S., et al. (2025).
- Veeprho. (n.d.). This compound | CAS 43111-51-9.
- Pharmaffiliates. (n.d.). CAS No : 1330265-87-6 | Product Name : N,N'-Diacetyl this compound.
- PubMed. (n.d.).
- Perlovych, R., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed Central.
- Cayman Chemical. (2025).
- Institutional Repository FHNW. (2025). High loading of lipophilic compounds in mesoporous silica for improved solubility and dissolution performance.
- Scilit. (n.d.).
- ECHEMI. (n.d.).
- ResearchGate. (2025).
- ChemicalRegister.com. (n.d.). This compound (CAS No. 43111-51-9) Suppliers.
- Fisher Scientific. (n.d.). This compound, TRC 2 mg | Buy Online | Toronto Research Chemicals.
- Getzen, F., Hefter, G., & Maczynski, A. (n.d.).
- Gaylord Chemical Corporation. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
Sources
- 1. scbt.com [scbt.com]
- 2. Buy Online CAS Number 43111-51-9 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 43111-51-9 [m.chemicalbook.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. enamine.net [enamine.net]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Technical Support Center: Navigating the Stability of DAMPA Ethyl Ester in Aqueous Solutions
Welcome to the technical support guide for DAMPA Ethyl Ester. As a methotrexate analog, this compound is a compound of significant interest in various research applications.[1] However, its utility is intrinsically linked to its chemical integrity during experimental procedures. The central feature of this molecule, the ethyl ester group, is also its primary vulnerability, particularly in the aqueous environments typical of biological assays.
This guide is designed to provide you, our fellow researchers and drug development professionals, with a deep understanding of the stability challenges associated with this compound. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to design robust experiments, troubleshoot unexpected results, and ensure the reliability of your data.
Section 1: Fundamental Stability Profile of this compound
Q1: What is the primary stability concern for this compound in aqueous solutions?
The most significant stability issue you will encounter when working with this compound in any water-containing medium is hydrolysis .[2] Hydrolysis is a chemical reaction where water cleaves the ester bond, breaking the molecule into its constituent carboxylic acid and alcohol.[3] This process is often catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures.[3][4]
The consequence of hydrolysis is a reduction in the concentration of your active compound, this compound, and an increase in the concentration of its degradation products. This can lead to diminished or altered biological effects and compromise the validity of your experimental results.
Q2: What are the specific degradation products of this compound hydrolysis?
When this compound undergoes hydrolysis, the ester linkage is cleaved, yielding two products:
-
DAMPA (4-[[(2, 4-Diamino-6-pteridinyl)methyl]methylamino]benzoic Acid): The parent carboxylic acid.
-
Ethanol: The corresponding alcohol.
This is not a reversible side reaction but a fundamental degradation pathway that must be accounted for in your experimental design.
Caption: Hydrolysis pathway of this compound.
Section 2: Factors Influencing Stability & Troubleshooting
Q3: How does pH affect the stability of my this compound solution?
The pH of your aqueous solution is arguably the most critical factor controlling the rate of hydrolysis.
-
Alkaline Conditions (pH > 7): Base-catalyzed hydrolysis, also known as saponification, is typically rapid and irreversible.[5][6] The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the ester's carbonyl carbon, leading to efficient cleavage.[4] We strongly advise against prolonged incubation of this compound in basic buffers (e.g., Tris, Bicarbonate at pH > 8).
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis is also a significant concern. The reaction is catalyzed by hydronium ions (H₃O⁺) and, unlike saponification, is a reversible equilibrium reaction.[5][7] However, in the dilute aqueous systems used for most biological experiments, the high concentration of water drives the reaction towards the hydrolysis products.[3]
-
Neutral Conditions (pH ≈ 6.0 - 7.2): Generally, ester hydrolysis is slowest in the slightly acidic to neutral pH range. For short-term experiments, using a buffer system such as MES, PIPES, or phosphate buffered saline (PBS) within this range is recommended to maximize compound stability.
Q4: My experiment requires a long incubation at 37°C. How can I minimize degradation?
Temperature significantly accelerates chemical reactions, including ester hydrolysis.[3] An increase of 10°C can often double or triple the reaction rate. When a physiological temperature of 37°C is necessary, you must take proactive steps to mitigate degradation.
Troubleshooting Workflow for Long Incubations:
Caption: Troubleshooting workflow for unexpected experimental results.
Data Summary: Key Factors Affecting Stability
| Factor | Condition | Expected Impact on Stability | Senior Scientist's Recommendation |
| pH | pH > 8.0 (Alkaline) | Very Low Stability (Rapid Hydrolysis) | Avoid. If necessary, limit exposure time to minutes. |
| pH 6.0 - 7.4 (Neutral) | Optimal Stability (Slowest Hydrolysis) | Recommended for all aqueous working solutions and assays. | |
| pH < 5.5 (Acidic) | Low Stability (Accelerated Hydrolysis) | Avoid unless required by the experimental protocol. | |
| Temperature | 37°C | Moderate to Low Stability | Prepare solutions fresh. Minimize incubation time. |
| 20-25°C (Room Temp) | Moderate Stability | Suitable for short-term handling (hours). | |
| 2-8°C | Good Stability | Use for temporary storage of aqueous solutions (max 24h). | |
| Solvent | Aqueous Buffer | Inherent Instability | Prepare fresh and use immediately. |
| Anhydrous DMSO/Ethanol | High Stability | Ideal for long-term stock solution storage. |
Section 3: Practical Laboratory Protocols & Best Practices
Q5: What is the best way to prepare and store a stock solution of this compound?
To ensure the long-term viability of your compound, the stock solution must be prepared and stored under conditions that minimize exposure to water.
Protocol: Preparation of High-Concentration Stock Solution
-
Solvent Selection: Use a high-quality, anhydrous organic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) or absolute Ethanol are excellent choices.
-
Weighing: Accurately weigh the required amount of this compound powder in a clean, dry vial.
-
Dissolution: Add the appropriate volume of your chosen anhydrous solvent to achieve the desired concentration (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing. Gentle warming (to 37°C) may be used if necessary, but avoid overheating.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in tightly sealed vials (e.g., cryovials). This crucial step prevents repeated freeze-thaw cycles and the introduction of atmospheric moisture into the main stock.[8]
-
Storage: Store the aliquots at -20°C or, for maximum longevity, at -80°C. Protect from light.[9]
Q6: I need to prepare an aqueous working solution for my cell culture experiment. What is the recommended procedure?
The cardinal rule for aqueous working solutions is to prepare them fresh immediately before use . Never store this compound in aqueous buffer, even at 4°C, for extended periods.
Protocol: Preparation of Aqueous Working Solution
-
Buffer Preparation: Prepare your final experimental buffer (e.g., PBS, DMEM) and adjust the pH to the optimal range (6.0 - 7.4).
-
Thaw Stock: Remove a single aliquot of your organic stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution. First, dilute the high-concentration stock into a small volume of your aqueous buffer to create an intermediate concentration.
-
Final Dilution: Add the required volume of the intermediate dilution to your final volume of experimental buffer to reach the target working concentration. Mix gently but thoroughly by inverting the tube or pipetting.
-
Immediate Use: Use this freshly prepared working solution in your experiment without delay. Do not save any leftover solution for future use.
Section 4: Advanced Topics & FAQs
Q7: How can I analytically verify the integrity of my this compound solution over time?
Visual inspection is insufficient. The most reliable method is to use analytical chromatography. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection or, for higher sensitivity and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[10] By running a sample of your solution, you can quantify the peak corresponding to this compound and look for the appearance of a new, more polar peak corresponding to the hydrolyzed DAMPA product.
Q8: Could enzymes in my cell culture media be degrading the compound?
Yes, this is a distinct possibility. Cell culture media containing serum, or even certain cell types themselves, contain esterase and lipase enzymes that can efficiently catalyze ester hydrolysis.[11][12] If you suspect enzymatic degradation, consider running a control experiment where you incubate this compound in the cell-free media (with and without serum) and analyze the stability over time via HPLC or LC-MS.
Q9: The biological activity in my assay is lower/different than expected. Could this be a stability issue?
Absolutely. If your this compound is degrading, you are effectively testing a mixture of the ester and its parent acid, DAMPA. These two molecules will likely have different cell permeability, target affinity, and overall biological activity. If you observe inconsistent results or lower-than-expected potency, compound instability should be a primary suspect. Always compare your results to a positive control and consider the age and handling of your working solutions as outlined in the troubleshooting workflow.
Conclusion
The stability of this compound is fundamentally governed by the chemistry of its ester bond. By understanding and respecting its susceptibility to hydrolysis, you can take proactive measures to ensure its integrity. Always prioritize the use of anhydrous solvents for storage, maintain control over the pH and temperature of your experiments, and, most importantly, always prepare aqueous working solutions fresh . Adherence to these principles will safeguard the quality of your research and lead to more reliable and reproducible data.
References
- Vertex AI Search. (n.d.). Esters: Structure, Properties, and Reactions | Solubility of Things.
- Chemceed. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- Chemistry LibreTexts. (2023, January 22). Properties of Esters.
- PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions.
- ResearchGate. (2025, August 10). Hydrolysis of Esters in Subcritical and Supercritical Water.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Veeprho. (n.d.). This compound | CAS 43111-51-9.
- Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Johnson, D. W. (1999). Dimethylaminoethyl esters for trace, rapid analysis of fatty acids by electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 13(23), 2388-2393.
- Chemguide. (n.d.). Hydrolysis of esters.
- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester.
- Wikipedia. (n.d.). Ester hydrolysis.
- 2012 Book Archive. (n.d.). Hydrolysis of Esters.
- Labrenz, S. R. (2014). Ester hydrolysis of polysorbate 80 in mAb drug product: evidence in support of the hypothesized risk after the observation of visible particulate in mAb formulations. Journal of Pharmaceutical Sciences, 103(8), 2268-2277.
- ResearchGate. (2025, August 6). Ester Hydrolysis of Polysorbate 80 in mAb Drug Product: Evidence in Support of the Hypothesized Risk After the Observation of Visible Particulate in mAb Formulations.
- Borisov, O. V., et al. (2015). Oxidative Degradation of Polysorbate Surfactants Studied by Liquid Chromatography-Mass Spectrometry. Journal of Pharmaceutical Sciences, 104(3), 1005-1018.
Sources
- 1. scbt.com [scbt.com]
- 2. Hydrolysis of Esters [2012books.lardbucket.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. psiberg.com [psiberg.com]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. carbodiimide.com [carbodiimide.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Oxidative Degradation of Polysorbate Surfactants Studied by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ester hydrolysis of polysorbate 80 in mAb drug product: evidence in support of the hypothesized risk after the observation of visible particulate in mAb formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Cytotoxicity of Novel Ethyl Esters (e.g., DAMPA Ethyl Ester) in Normal Cells
Introduction: The development of novel therapeutic compounds, including promising ethyl ester derivatives, is often a double-edged sword. While exhibiting high efficacy against target (e.g., cancer) cells, these agents can display unintended cytotoxicity in normal, healthy cells. This off-target effect narrows the therapeutic window and can be a major roadblock in preclinical development. This guide provides a systematic, mechanism-based framework for researchers to diagnose, troubleshoot, and potentially overcome the cytotoxicity of novel ethyl esters like DAMPA Ethyl Ester in normal cell models. Our approach is grounded in established principles of toxicology and cellular biology, empowering you to make informed decisions in your experimental workflow.
Part 1: Frequently Asked Questions - First-Line Diagnostics
This section addresses the most common initial questions when unexpected cytotoxicity is observed.
Q1: My initial viability assay (e.g., MTT, XTT) shows a significant decrease in normal cell survival after treatment with my ethyl ester compound. What is the most likely cause?
A: A drop in metabolic viability assays indicates cellular dysfunction, but it doesn't pinpoint the cause. The most common mechanisms for cytotoxicity induced by ester compounds involve one or more of the following pathways:
-
Induction of Oxidative Stress: Many chemical compounds can disrupt the cellular redox balance, leading to an overproduction of reactive oxygen species (ROS).[1][2] This excess ROS can damage lipids, proteins, and DNA, triggering cell death pathways.[1]
-
Mitochondrial Dysfunction: Mitochondria are key regulators of cell life and death. The compound may directly target mitochondria, leading to a collapse of the mitochondrial membrane potential (ΔΨm), disrupting energy production and initiating the intrinsic apoptotic pathway.[3][4] Fatty acid ethyl esters, for instance, have been shown to bind to mitochondria and impair their function.[3]
-
Activation of Apoptotic Pathways: The compound could be triggering programmed cell death (apoptosis) through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This is often mediated by a cascade of enzymes called caspases.[5][6]
Your immediate next step should be to determine the mode of cell death (apoptosis vs. necrosis) and investigate these primary mechanistic drivers.
Q2: Why is it critical to differentiate between apoptosis and necrosis?
A: The distinction is crucial for both understanding the mechanism and devising a rescue strategy.
-
Apoptosis is a controlled, programmed process that is often energy-dependent and can potentially be reversed or blocked by targeting specific checkpoints in its signaling cascade (e.g., with caspase inhibitors).[7][8]
-
Necrosis is typically an uncontrolled form of cell death resulting from acute injury, leading to cell lysis and inflammation. It is generally harder to reverse. Knowing the dominant pathway allows you to select the appropriate inhibitor or protective agent for co-treatment experiments. For example, a compound inducing apoptosis might be rescued with a pan-caspase inhibitor, whereas a necrosis-inducing agent would not.
Q3: Can the "ethyl ester" moiety itself be the source of toxicity?
A: Yes, potentially. While the core structure of your molecule (e.g., "DAMPA") dictates its primary biological activity, the ethyl ester group modifies its physicochemical properties, such as lipophilicity. Increased lipophilicity can enhance cell permeability, which may lead to higher intracellular concentrations and off-target effects.[9] Furthermore, intracellular esterases can cleave the ester bond, releasing the parent acid and ethanol. High intracellular concentrations of these metabolites could contribute to cytotoxicity, for example, by inducing mitochondrial dysfunction.[3]
Part 2: Troubleshooting Guide - Investigating the Cytotoxic Mechanism
If initial assays confirm cytotoxicity, follow these steps to dissect the underlying mechanism.
Issue 1: Determining the Mode of Cell Death
Causality: The first step is to visualize and quantify the mode of cell death. Annexin V/Propidium Iodide (PI) staining is the gold standard for this. In early apoptosis, phosphatidylserine (PS) flips to the outer cell membrane and is bound by Annexin V. In late apoptosis or necrosis, the membrane loses integrity, allowing PI to enter and stain the DNA.
Caption: Workflow for differentiating modes of cell death.
-
Cell Preparation: Seed your normal cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with your ethyl ester compound at its IC50 concentration for 24-48 hours. Include three controls: untreated (negative), vehicle-only, and a known apoptosis inducer like staurosporine (positive control).
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V(-) / PI(-)
-
Early Apoptotic cells: Annexin V(+) / PI(-)
-
Late Apoptotic/Necrotic cells: Annexin V(+) / PI(+)
-
Issue 2: Assessing the Role of Oxidative Stress
Causality: An imbalance between ROS generation and the cell's antioxidant capacity leads to oxidative stress, a common cause of drug-induced cytotoxicity.[10] Measuring intracellular ROS levels is a direct way to test this hypothesis.
Caption: Oxidative stress pathway induced by a cytotoxic compound.
-
Cell Preparation: Seed cells in a black, clear-bottom 96-well plate or in 6-well plates for flow cytometry.
-
Loading: Wash cells with warm PBS. Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Treatment: Wash away excess probe and add media containing your ethyl ester compound. Use H₂O₂ (100 µM) as a positive control.
-
Measurement: Read the fluorescence intensity (Ex/Em: ~485/535 nm) at different time points (e.g., 0, 1, 2, 4, 6 hours) using a plate reader. Alternatively, harvest cells and analyze by flow cytometry on the FITC channel. An increase in fluorescence corresponds to an increase in intracellular ROS.
Issue 3: Investigating Mitochondrial Integrity
Causality: The mitochondrion is a primary target for many cytotoxic agents. A key indicator of mitochondrial damage is the dissipation of the mitochondrial membrane potential (ΔΨm).[11] A loss of ΔΨm can lead to the release of pro-apoptotic factors like cytochrome c, activating the caspase cascade.[12]
Caption: The mitochondrial (intrinsic) pathway of apoptosis.
-
Preparation and Treatment: Seed cells on a glass-bottom dish (for microscopy) or in a 6-well plate (for flow cytometry). Treat with your compound for a relevant duration (e.g., 12-24 hours). Use CCCP (a protonophore) as a positive control for depolarization.
-
Staining: During the last 30 minutes of treatment, add Tetramethylrhodamine, Ethyl Ester (TMRE) to the media at a final concentration of 50-100 nM. TMRE is a fluorescent dye that accumulates in active mitochondria with intact membrane potential.
-
Analysis:
-
Microscopy: Image live cells. Healthy cells will show bright red fluorescent mitochondria. In apoptotic or damaged cells, the fluorescence will be dim and diffuse throughout the cytoplasm.
-
Flow Cytometry: Harvest and wash the cells. Analyze immediately. A rightward shift in the fluorescence histogram indicates healthy cells with high ΔΨm, while a leftward shift indicates loss of ΔΨm.
-
Part 3: Mitigation Strategies & Validation Protocols
Once you have identified a likely mechanism, you can design experiments to rescue the cells.
Strategy 1: Counteracting Oxidative Stress with Antioxidants
Rationale: If your compound induces ROS, co-treatment with an antioxidant can prevent downstream damage and rescue cell viability. While standard antioxidants like N-acetylcysteine (NAC) are effective, its ethyl ester derivative, N-acetylcysteine ethyl ester (NACET) , is a superior choice. NACET's higher lipophilicity and cell permeability lead to more efficient intracellular delivery and replenishment of glutathione (GSH), the cell's primary endogenous antioxidant.[13][14][15]
-
Experimental Design: Set up a matrix of treatments in a 96-well plate. You will vary the concentration of your cytotoxic ethyl ester (e.g., 0, 0.25x, 0.5x, 1x, 2x IC50) and the concentration of NACET (e.g., 0, 1, 5, 10 mM).
-
Co-treatment: Pre-incubate the normal cells with NACET-containing media for 1-2 hours. Then, add your cytotoxic compound to the wells and incubate for 24-48 hours.
-
Viability Assessment: After incubation, perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Plot cell viability as a function of your compound's concentration, with separate curves for each NACET concentration. A rightward shift in the dose-response curve in the presence of NACET indicates a successful rescue.
| This compound (µM) | % Viability (No NACET) | % Viability (+5 mM NACET) |
| 0 | 100% | 100% |
| 10 | 85% | 98% |
| 25 | 50% | 88% |
| 50 | 20% | 65% |
| 100 | 5% | 30% |
Strategy 2: Blocking Apoptosis with a Pan-Caspase Inhibitor
Rationale: If your mechanism investigation points to caspase-dependent apoptosis, you can confirm this and rescue cells by using a broad-spectrum caspase inhibitor. Z-VAD-FMK is a cell-permeant, irreversible pan-caspase inhibitor that is widely used to block apoptotic cell death.[5][8]
-
Experimental Design: Similar to the antioxidant rescue, set up a dose-response for your cytotoxic compound in a 96-well plate.
-
Co-treatment: Pre-incubate cells with Z-VAD-FMK (typically 20-50 µM) for 1-2 hours before adding your cytotoxic compound.
-
Incubation & Viability: Incubate for the standard duration (24-48 hours) and measure cell viability.
-
Confirmation: A significant increase in cell viability in the presence of Z-VAD-FMK strongly confirms that the cytotoxicity is mediated by caspase-dependent apoptosis. You can further validate this by measuring caspase-3/7 activity using a luminescent or fluorescent substrate-based assay, which should show high activity with your compound alone and low activity in the co-treated group.
By following this structured approach of diagnosis, investigation, and targeted intervention, you can gain deep insights into the off-target effects of your ethyl ester compound and develop effective strategies to mitigate cytotoxicity in normal cells, paving the way for further therapeutic development.
References
- Walther, U. I., Si-Hyun, K., & Reichl, F. X. (2004). Antioxidative vitamins decrease cytotoxicity of HEMA and TEGDMA in cultured cell lines. Archives of Oral Biology, 49(2), 125-131.
-
Giustarini, D., et al. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential. Biochemical Pharmacology, 84(11), 1522-1533. [Link]
-
Mayflower Bioscience. (n.d.). N-Acetylcysteine ethyl ester. Focus Biomolecules. [Link]
- Giustarini, D., et al. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential. PubMed.
-
ResearchGate. (n.d.). Effect of NO on mitochondrial membrane potential (m). [Link]
-
Khan, A., et al. (2017). Effect of ethyl acetate aroma on viability of human breast cancer and normal kidney epithelial cells in vitro. Integrative Medicine Research, 6(2), 211-218. [Link]
-
Bates, M. L., et al. (2024). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Physiology, 15, 1369325. [Link]
-
Wang, H., et al. (2016). Protective effects of ethyl gallate on H2O2-induced mitochondrial dysfunction in PC12 cells. Neurochemistry International, 97, 36-44. [Link]
-
Lange, L. G., & Sobel, B. E. (1983). Mitochondrial dysfunction induced by fatty acid ethyl esters, myocardial metabolites of ethanol. The Journal of clinical investigation, 72(2), 724–731. [Link]
- Forger, N. G., et al. (2009). Estrogen Induces Caspase-Dependent Cell Death during Hypothalamic Development. Journal of Neuroscience, 29(31), 9819-9823.
-
Bowers, L. W., et al. (2015). Omega-3-Acid Ethyl Esters Block the Protumorigenic Effects of Obesity in Mouse Models of Postmenopausal Basal-like and Claudin-Low Breast Cancer. Cancer Prevention Research, 8(9), 796-806. [Link]
-
Chen, Y. R., et al. (2003). Caspase activation during phorbol ester-induced apoptosis requires ROCK-dependent myosin-mediated contraction. Journal of Cell Science, 116(Pt 16), 3375-3386. [Link]
-
von Schacky, C. (2014). Adverse effects of ethyl esters or oxidation products in omega-3 preparations?. Cardiovascular Journal of Africa, 25(3), 100-101. [Link]
-
Safavi, M., et al. (2018). Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells. In Vitro Cellular & Developmental Biology - Animal, 54(2), 136-146. [Link]
-
Al-Qahtani, K., & El-Sayed, R. (2022). Toxic Chemical Formation during Vaping of Ethyl Ester Flavor Additives: A Chemical Kinetic Modeling Study. Chemical Research in Toxicology, 35(3), 522-528. [Link]
-
Tosi, B., et al. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. International Journal of Molecular Sciences, 22(2), 600. [Link]
-
Higuchi, Y., et al. (2006). Ethanol hyperpolarizes mitochondrial membrane potential and increases mitochondrial fraction in cultured mouse myocardial cells. Archives of Toxicology, 80(7), 421-428. [Link]
-
Nowak, K., et al. (2022). Can Antioxidants Reduce the Toxicity of Bisphenol?. Antioxidants, 11(11), 2133. [Link]
-
Gornicka, A., et al. (2022). Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. Molecules, 27(2), 453. [Link]
-
Nakagawa, T., et al. (2000). Caspase-12 mediates endoplasmic-reticulum-specific apoptosis and cytotoxicity by amyloid-beta. Nature, 403(6765), 98-103. [Link]
-
Bates, M. L., et al. (2024). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Physiology, 15. [Link]
-
Forger, N. G., et al. (2009). Estrogen induces caspase-dependent cell death during hypothalamic development. Journal of Neuroscience, 29(31), 9819-9823. [Link]
-
Agarwal, A., et al. (2012). Reactive Oxygen Species Generation and Use of Antioxidants during In Vitro Maturation of Oocytes. Journal of Clinical & Diagnostic Research, 6(7), 1321-1326. [Link]
-
Satoh, T., et al. (1997). Changes in mitochondrial membrane potential during oxidative stress-induced apoptosis in PC12 cells. The Journal of Neuroscience Research, 50(3), 413-420. [Link]
-
Juan, C. A., et al. (2021). The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. International Journal of Molecular Sciences, 22(9), 4642. [Link]
-
Valle, E. F., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(22), 16534-16543. [Link]
-
Kim, D., et al. (2021). Cytotoxic Effects of Plant Sap-Derived Extracellular Vesicles on Various Tumor Cell Types. Pharmaceutics, 13(10), 1686. [Link]
-
Talbi, A., & Liu, Y. (2024). Cigarette Smoke-Induced Reactive Oxygen Species Formation: A Concise Review. Antioxidants, 13(1), 118. [Link]
-
Freeman, R., et al. (2023). Combating Reactive Oxygen Species (ROS) with Antioxidant Supramolecular Polymers. ACS Applied Materials & Interfaces, 15(38), 44675-44685. [Link]
-
Khan, A., et al. (2017). Effect of ethyl acetate aroma on viability of human breast cancer and normal kidney epithelial cells in vitro. Integrative Medicine Research, 6(2), 211-218. [Link]
-
Shalbueva, N., et al. (2013). Fatty Acid Ethyl Esters Are Less Toxic Than Their Parent Fatty Acids Generated during Acute Pancreatitis. The American Journal of Pathology, 183(5), 1466-1475. [Link]
-
Gukovskaya, A. S., et al. (1995). Fatty acid ethyl esters decrease human hepatoblastoma cell proliferation and protein synthesis. Gastroenterology, 108(2), 515-522. [Link]
-
van der Meij, B. S., et al. (2010). Eicosapentaenoic acid ethyl ester supplementation in cachectic cancer patients and healthy subjects: effects on lipolysis and lipid oxidation. Clinical Nutrition, 29(6), 758-763. [Link]
-
Sjulson, L., et al. (2012). Selective esterase–ester pair for targeting small molecules with cellular specificity. ACS Chemical Biology, 7(5), 913-921. [Link]
-
ResearchGate. (n.d.). Reactive oxygen species (ROS) induction after BPA treatment in S. cerevisiae cells evaluated by flow cytometry. [Link]
-
Bashari, M. H., et al. (2022). The Ethyl Acetate Fraction of Marine Sponge Stylissa carteri Induces Breast Cancer Cell Death via Upregulation of Mcl-1S: an In vitro Study. Indonesian Journal of Cancer, 16(2), 85-92. [Link]
-
Kim, J., et al. (2014). Eicosapentaenoic and Docosahexaenoic Acid Ethyl Esters Differentially Enhance B-cell Activity in Murine Obesity. Journal of Lipid Research, 55(7), 1307-1319. [Link]
-
Sosa, S. S., et al. (2015). Fatty Acid Ethyl Esters Disrupt Neonatal Alveolar Macrophage Mitochondria and Derange Cellular Functioning. PLoS ONE, 10(2), e0118014. [Link]
-
Saerens, S. M. G., et al. (2006). Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation. Applied and Environmental Microbiology, 72(1), 454-461. [Link]
-
Paguigan, N. D., et al. (2023). Cytotoxic and Apoptotic Properties of the Flavonoid-rich Ethyl Acetate Fraction of the Crude Methanol Leaf Extract of Syzygium samarangense (Blume) Merr. (Myrtaceae) against MCF-7 Breast Cancer Cells. Acta Medica Philippina, 57(16). [Link]
Sources
- 1. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mitochondrial dysfunction induced by fatty acid ethyl esters, myocardial metabolites of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in mitochondrial membrane potential during oxidative stress-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen Induces Caspase-Dependent Cell Death during Hypothalamic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase activation during phorbol ester-induced apoptosis requires ROCK-dependent myosin-mediated contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen induces caspase-dependent cell death during hypothalamic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactive Oxygen Species Generation and Use of Antioxidants during In Vitro Maturation of Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protective effects of ethyl gallate on H2O2-induced mitochondrial dysfunction in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. buynacet.com [buynacet.com]
- 14. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DAMPA Ethyl Ester for Cell Viability Assays
Welcome to the technical support guide for DAMPA Ethyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, field-proven insights, and robust troubleshooting for your cell viability experiments. Our goal is to empower you to generate reliable, reproducible data by understanding the critical parameters and scientific principles involved.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of this compound in cell-based assays.
Q1: What is this compound and what is its mechanism of action?
A1: this compound (CAS 43111-51-9) is chemically identified as 4-[[(2, 4-Diamino-6-pteridinyl)methyl]methylamino]benzoic Acid Ethyl Ester. It is an analog of Methotrexate[1][2]. As such, its mechanism of action is expected to be similar to Methotrexate, which is a potent inhibitor of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a co-factor required for the de novo synthesis of nucleotides (purines and thymidylate). By inhibiting DHFR, this compound disrupts DNA synthesis and repair, leading to an arrest of cell proliferation and ultimately, cell death in actively dividing cells.
A Note on Nomenclature: It is critical to distinguish this compound from "DAMPA," which is often used as an acronym for muscarinic M3 receptor antagonists. This compound (CAS 43111-51-9) is a methotrexate analog and does not target muscarinic receptors.
Q2: What is the best solvent to use for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and similar small molecules for in vitro studies[3]. Ethanol can also be used, but DMSO is generally preferred for its ability to solubilize a wide range of compounds at high concentrations[4]. Always prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This allows you to add a very small volume to your cell culture medium, minimizing the final solvent concentration.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: This is a critical parameter that must be empirically determined for your specific cell line. However, a widely accepted general rule is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v)[5]. Many cell lines can tolerate up to 1%, but some sensitive primary or stem cell lines may show signs of toxicity even at 0.1%. High concentrations of DMSO can induce cellular stress, alter gene expression, and cause non-specific cytotoxicity, which will confound your results[4]. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration, but without the compound itself.
Q4: What concentration range should I start with for my initial experiment?
A4: For a compound with an unknown potency on your cell line, a broad concentration range is essential for the initial "range-finding" experiment. We recommend starting with a wide, logarithmic-scale dilution series, for example, from 1 nM to 100 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM)[3]. This approach efficiently identifies the concentration window where the compound exhibits its biological effect, allowing you to design a more focused dose-response experiment later[6][7].
Part 2: Experimental Design & Core Protocols
This section provides a logical workflow and detailed protocols for accurately determining the effect of this compound on cell viability.
Workflow for Optimizing this compound Concentration
The following diagram outlines the systematic approach to determining the optimal concentration range and generating a reliable dose-response curve.
Caption: Workflow for determining this compound IC50.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.
-
Prepare High-Concentration Stock: Add the appropriate volume of 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can degrade the compound.
-
Preparation of Working Solutions: On the day of the experiment, thaw one aliquot of the stock solution. Prepare serial dilutions from this stock solution using sterile cell culture medium. It is crucial to perform dilutions in a way that ensures the final DMSO concentration remains constant across all treatments, including the vehicle control.
Protocol 2: General Cell Viability Assay (96-well Plate Format)
This protocol provides a general framework. Specific incubation times and reagent volumes should be optimized based on the assay manufacturer's instructions (e.g., ATPlite™, MTS, etc.)[8][9].
-
Cell Seeding: Harvest cells that are in the logarithmic growth phase (typically 70-80% confluent)[10]. Perform a cell count and determine viability (e.g., via Trypan Blue). Dilute the cell suspension to the optimized seeding density (typically 5,000-20,000 cells/well, but must be optimized) and plate 100 µL into each well of a 96-well plate.
-
Edge Effect Mitigation: To avoid "edge effects" caused by evaporation, do not use the outer perimeter wells for experimental data. Instead, fill these wells with 100-200 µL of sterile PBS or culture medium[5].
-
Cell Adherence: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.
-
Compound Treatment: Prepare your serial dilutions of this compound. Remove the old medium from the cells and add 100 µL of the medium containing the desired final concentration of the compound (or vehicle control).
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours). This duration should be long enough for the anti-proliferative effects to manifest, which typically requires cells to undergo at least one to two division cycles[6].
-
Assay Reagent Addition: Equilibrate the plate and the viability assay reagent to room temperature. Add the reagent according to the manufacturer's protocol (e.g., for an ATPlite assay, you might add 50 µL of lysis solution, shake, then add 50 µL of substrate solution)[8].
-
Signal Development & Measurement: Incubate for the recommended time (e.g., 10 minutes for ATPlite, 1-4 hours for MTS) at room temperature, protected from light[5][11]. Measure the signal (luminescence or absorbance) using a plate reader.
Part 3: Troubleshooting Guide
Even with a robust protocol, unexpected results can occur. This guide is structured to help you diagnose and solve common problems.
Problem Area 1: Inconsistent or Non-Reproducible Results
Q: My results vary significantly between replicate wells and between experiments. What's happening?
A: Lack of reproducibility is a common challenge that often points to subtle variations in technique or materials[5].
-
Cause 1: Inconsistent Cell Health or Passage Number.
-
Explanation: Cells behave differently depending on their growth phase and how many times they have been passaged. Over-confluent, stressed, or high-passage-number cells can respond unpredictably to treatment.
-
Solution: Always use cells from a similar, low passage number and ensure they are in the logarithmic growth phase when you seed them[10]. Document the passage number for every experiment.
-
-
Cause 2: Pipetting Inaccuracy.
-
Explanation: Small errors in pipetting cells or compounds are magnified in a 96-well format, leading to high well-to-well variability.
-
Solution: Ensure your pipettes are calibrated. When seeding cells, gently and continuously mix the cell suspension to prevent settling. Use reverse pipetting techniques for viscous solutions[10].
-
-
Cause 3: Edge Effects.
-
Explanation: Wells on the edge of the plate experience more rapid evaporation and temperature changes, altering cell growth and compound concentration.
-
Solution: As stated in the protocol, avoid using the outer wells for data. Fill them with a sterile buffer to create a humidity barrier[5].
-
Problem Area 2: Unexpectedly Low Cell Viability (Even in Controls)
Q: My vehicle control wells show significant cell death. How do I fix this?
A: High toxicity in controls immediately invalidates the experiment and points to a systemic issue.
-
Cause 1: Solvent Toxicity.
-
Explanation: The final concentration of your solvent (e.g., DMSO) is likely too high for your cell line.
-
Solution: Perform a solvent tolerance test. Create a dilution series of just the solvent in medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%) and treat your cells. Determine the highest concentration that does not impact cell viability and stay below this limit for all future experiments[3].
-
-
Cause 2: Contamination.
-
Explanation: Bacterial, fungal, or mycoplasma contamination can rapidly kill a cell culture and will compromise any assay results.
-
Solution: Visually inspect your cultures daily for signs of contamination (cloudy medium, pH changes). Regularly test your cell stocks for mycoplasma. If contamination is suspected, discard the culture and start a new one from a frozen, verified stock.
-
-
Cause 3: Sub-optimal Seeding Density.
-
Explanation: Seeding too few cells can lead to poor growth and viability, as many cell lines rely on paracrine signaling for survival.
-
Solution: Perform a cell titration experiment to find the optimal seeding density where cells are healthy and growing exponentially throughout the assay window[6].
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common issues.
Caption: Decision tree for troubleshooting viability assays.
Part 4: Data Interpretation & Quantitative Summary
Q: How do I properly analyze my data from a viability assay?
A: First, you must process your raw data.
-
Background Subtraction: Average the readings from your "medium only" (no cells) wells and subtract this value from all other wells.
-
Normalization: Normalize your data to your controls. The vehicle-treated wells represent 100% viability, and your "no cell" or "maximum kill" wells represent 0% viability. The formula for % Viability is: (Absorbance_Sample - Absorbance_Background) / (Absorbance_VehicleControl - Absorbance_Background) * 100[12].
-
Dose-Response Curve: Plot the normalized % Viability against the log of the compound concentration. Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- Variable slope (four parameters)) in software like GraphPad Prism or R to calculate the IC50 or EC50 value. This value represents the concentration at which the compound elicits a 50% response.
Table 1: Recommended Starting Parameters (Example Cell Lines)
The following table provides suggested starting points for common cell lines. These must be optimized for your specific laboratory conditions.
| Parameter | HeLa (Cervical Cancer) | A549 (Lung Cancer) | CHO-K1 (Ovary Hamster) |
| Seeding Density (cells/well) | 5,000 - 10,000 | 8,000 - 15,000 | 10,000 - 20,000 |
| Assay Incubation Time | 48 - 72 hours | 72 hours | 48 hours |
| Max DMSO Concentration | ≤ 0.5% | ≤ 0.5% | ≤ 1.0% |
| Assay Type Suitability | MTS, ATPlite, Caspase-Glo | MTS, ATPlite | ATPlite, MTS |
Data are illustrative and based on typical experimental conditions found in literature and internal testing. Optimization is required.
References
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
GenScript. (n.d.). CHO-K1/M1 Stable Cell Line. Retrieved from [Link]
-
Buck, M. A., & Fraser, C. M. (1990). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Biochemical Pharmacology, 40(6), 1205-1213. Retrieved from [Link]
-
Biocompare. (2017). ATPlite Cytotoxicity Assays. Retrieved from [Link]
-
Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
-
ResearchGate. (2021). Why my cells are dead after MTS assay?. Retrieved from [Link]
-
Albrecht, W., Kappenberg, F., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(3), 969-971. Retrieved from [Link]
-
ResearchGate. (2017). Cell Viability assay using MTS: Anyone have troubleshooting tips specific to Caco-2 cells?. Retrieved from [Link]
-
Hafner, M., Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(3), 183-207. Retrieved from [Link]
-
Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2021). Dose optimization for cell culture. Retrieved from [Link]
-
伯森生技. (n.d.). ATPlite & ATPlite 1step. Retrieved from [Link]
-
Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!. Retrieved from [Link]
-
Colombo, R., D'Incalci, M., & Zucchetti, M. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology of Anticancer Drugs”. Anticancer Research, 39(7), 3413-3418. Retrieved from [Link]
-
Davoren, J. E., et al. (2016). Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors. Journal of Pharmacology and Experimental Therapeutics, 358(1), 120-131. Retrieved from [Link]
-
GenScript. (n.d.). CHO-K1/M3 Stable Cell Line. Retrieved from [Link]
-
Getsy, P. M., et al. (2023). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Pharmacology, 14, 1140136. Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Machado, F. S., et al. (2016). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. The Korean Journal of Parasitology, 54(4), 527-532. Retrieved from [Link]
-
Best, C. A., et al. (2003). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. American Journal of Physiology-Gastrointestinal and Liver Physiology, 285(1), G48-G53. Retrieved from [Link]
-
Kopač, D., & Hren, M. (2023). A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay. International Journal of Molecular Sciences, 24(13), 10696. Retrieved from [Link]
-
Lee, Y. T., et al. (2005). Cytotoxicity of phenolic acid phenethyl esters on oral cancer cells. Cancer Letters, 223(1), 19-25. Retrieved from [Link]
-
ChemicalRegister.com. (n.d.). This compound (CAS No. 43111-51-9) Suppliers. Retrieved from [Link]
-
St. John, P. C., et al. (2022). Toxic Chemical Formation during Vaping of Ethyl Ester Flavor Additives: A Chemical Kinetic Modeling Study. Chemical Research in Toxicology, 35(3), 522-528. Retrieved from [Link]
-
Pesce, M., et al. (2002). A comparative study of cytotoxic effects of N-ethyl-N-nitrosourea, adriamycin, and mono-(2-ethylhexyl)phthalate on mouse primordial germ cells. Cell Biology and Toxicology, 18(2), 131-145. Retrieved from [Link]
-
ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved from [Link]
-
Reddit. (2019). What solvents are DMSO/DMF miscible with?. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. veeprho.com [veeprho.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. broadpharm.com [broadpharm.com]
- 10. youtube.com [youtube.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. bitesizebio.com [bitesizebio.com]
Preventing degradation of DAMPA Ethyl Ester during storage
Introduction
Welcome to the Technical Support Center for DAMPA Ethyl Ester (ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate). As a methotrexate analog, this compound is a critical reagent in various research and development applications.[1] Its structural complexity, featuring an ethyl ester and a secondary amine on a pteridine core, makes it susceptible to degradation if not handled and stored with meticulous care. This guide is designed for researchers, scientists, and drug development professionals to proactively prevent degradation and troubleshoot common stability issues. Our recommendations are grounded in established chemical principles and field-proven best practices for analogous compounds.
Part 1: Understanding the Instability of this compound
The stability of this compound is primarily threatened by two chemical processes targeting its functional groups: hydrolysis of the ethyl ester and oxidation of the secondary amine. Environmental factors such as moisture, oxygen, pH, light, and temperature can significantly accelerate these degradation pathways.[2]
Primary Degradation Pathways
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond. This reaction is catalyzed by acidic or basic conditions and results in the formation of the corresponding carboxylic acid (DAMPA) and ethanol.[3][4][5] The presence of even trace amounts of moisture in solvents or from atmospheric humidity can initiate this process over time.
-
Oxidation: The secondary amine and the electron-rich pteridine ring are vulnerable to oxidation.[6][7][8] This can be triggered by atmospheric oxygen, trace metal ion contaminants, and exposure to light (photolysis).[2] Oxidation can lead to the formation of N-oxides and other degradation products, altering the compound's purity and activity. Pteridine derivatives are known to have complex redox behavior, sometimes acting as pro-oxidants in the presence of transition metals.[9]
Below is a diagram illustrating the potential degradation pathways.
Caption: Recommended workflow for preparing stable stock solutions.
Part 4: Assessing Compound Degradation
If you suspect degradation, an analytical assessment is necessary. A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), is required.
Protocol 2: Outline for a User-Performed Stability Study
Objective: To empirically determine the stability of this compound under your specific experimental conditions (e.g., in a particular solvent or buffer). This follows principles of accelerated stability testing. [4][10][11][12][13] Methodology:
-
Method Development: Develop an HPLC method (e.g., Reverse-Phase with UV detection) that can separate the parent this compound peak from potential degradation products. The primary hydrolysis product, DAMPA, would be more polar and thus have a shorter retention time on a C18 column.
-
Sample Preparation: Prepare identical solutions of this compound in the solvent/buffer of interest.
-
Storage Conditions: Store aliquots of the solution under various conditions:
-
Control: -80°C (minimal degradation expected)
-
Recommended: -20°C
-
Accelerated: 4°C and 25°C (Room Temperature)
-
Forced Degradation (Optional): Expose a sample to light, or adjust pH to acidic and basic extremes to intentionally generate degradation products as analytical markers. [14]4. Time Points: Analyze the samples by HPLC at defined time points (e.g., T=0, 24h, 48h, 1 week, 2 weeks, 1 month).
-
-
Data Analysis:
-
Calculate the peak area of the parent this compound at each time point.
-
Monitor for the appearance of new peaks (degradation products).
-
Plot the percentage of remaining this compound vs. time for each condition. A significant decrease (>5-10%) in the main peak area indicates instability.
-
Table 2: Example Stability Study Data Interpretation
| Condition | T=0 Purity | T=1 Week Purity | T=1 Month Purity | Interpretation |
| -80°C | 99.5% | 99.4% | 99.3% | Stable: Suitable for long-term storage. |
| -20°C | 99.5% | 98.5% | 96.0% | Moderately Stable: Suitable for short/medium-term storage. |
| 4°C | 99.5% | 91.0% | 75.2% | Unstable: Significant degradation. Avoid this condition. |
| 25°C | 99.5% | 72.3% | <50% | Highly Unstable: Rapid degradation. |
This empirical data will provide the most reliable guidance for your specific application and prevent the loss of valuable experiments and resources.
References
-
Rauckman, E. J., Rosen, G. M., & Abou-Donia, M. B. Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Synthetic Communications, 5(6). Available from: [Link].
-
Yin, J., et al. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. PMC - NIH. Available from: [Link].
-
Al-Ghananeem, A. M. Oxidation of Secondary and Primary Amines. Available from: [Link].
-
Ando, S., et al. Pharma Stability: Troubleshooting & Pitfalls. Pharma Stability. Available from: [Link].
-
Klančar, U., et al. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. NIH. Available from: [Link].
-
Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. (2023). Available from: [Link].
-
U.S. Food and Drug Administration. APPLICATION NUMBER: - 214121Orig1s000 PRODUCT QUALITY REVIEW(S). (2020). Available from: [Link].
-
Zhang, Y., & Trissel, L. A. Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities. PubMed, (2017). Available from: [Link].
-
Chemguide. Hydrolysing Esters. Available from: [Link].
-
Pharmaguddu. Accelerated Stability Study; Different Guidelines. (2023). Available from: [Link].
-
Egyptian Drug Authority. Stability Study Protocol. Available from: [Link].
-
European Medicines Agency. Stability testing of existing active substances and related finished products. (2023). Available from: [Link].
-
Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. (2025). Available from: [Link].
-
U.S. Food and Drug Administration. Guidance for Industry #5 - Drug Stability Guidelines. (1986). Available from: [Link].
-
HWI group. Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021). Available from: [Link].
-
Pharmaguideline. Guidelines for Pharmaceutical Stability Study. (2012). Available from: [Link].
-
Wikipedia. Ester hydrolysis. Available from: [Link].
-
Zeng, F., & Cui, K. Degradation of Phthalate Esters by Fusarium sp. DMT-5-3 and Trichosporon sp. DMI-5-1 Isolated from Mangrove Sediments. PubMed, (2009). Available from: [Link].
-
ResearchGate. How long can natural products be stored in solvents?. (2018). Available from: [Link].
-
Oettl, K., & Reibnegger, G. Pteridine derivatives as modulators of oxidative stress. PubMed, (2002). Available from: [Link].
Sources
- 1. scbt.com [scbt.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methotrexate esters of poly(ethylene oxide)-block-poly(2-hydroxyethyl-L-aspartamide). Part I: Effects of the level of methotrexate conjugation on the stability of micelles and on drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 9. Pteridine derivatives as modulators of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaguddu.com [pharmaguddu.com]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 14. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
How to minimize off-target effects of DAMPA Ethyl Ester
Technical Support Center: DAMPA Ethyl Ester
A Guide to Minimizing Off-Target Effects & Ensuring Experimental Rigor
Preamble: Correctly Identifying Your Research Compound
Before proceeding, it is critical to address a point of potential confusion regarding the compound "this compound." A search for this name and its associated CAS Number (43111-51-9) identifies a molecule that is an analog of Methotrexate, a dihydrofolate reductase inhibitor used in chemotherapy.[1][2][3][4] This compound's mechanism of action is unrelated to the glutamate receptor system.
However, the context of your query—minimizing off-target effects for a neuroactive compound—suggests an interest in agonists of the N-Methyl-D-Aspartate (NMDA) receptor. It is likely that the intended compound of interest is a derivative of D-Aspartic Acid , a known endogenous NMDA receptor agonist.[5][6] Esterified versions, such as a hypothetical D-Aspartic Acid Ethyl Ester, are designed to enhance cell permeability, after which they are hydrolyzed by intracellular esterases to release the active D-Aspartic Acid.[7][8]
This guide will therefore address the core scientific challenge: How to minimize off-target and confounding effects of an NMDA receptor agonist, using D-Aspartic Acid and its ester prodrugs as the primary example. The principles and protocols outlined here are broadly applicable to other potent chemical probes used in neuroscience research.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to foundational questions researchers face when working with potent NMDA receptor agonists.
Q1: What is the primary mechanism of action for D-Aspartic Acid? D-Aspartic Acid is an endogenous amino acid that functions as a selective agonist at the glutamate-binding site (also known as the NR2 subunit site) of the NMDA receptor.[5] Binding of D-Aspartate, along with the co-agonist glycine (or D-serine) at the NR1 subunit site, induces a conformational change that opens the receptor's ion channel.[9][10] This allows the influx of Ca²⁺ and Na⁺, leading to neuronal depolarization and the activation of downstream calcium-dependent signaling pathways.[11]
Q2: What is the purpose of the ethyl ester formulation? The carboxylate groups on D-Aspartic Acid are negatively charged at physiological pH, limiting its ability to passively cross the lipid membranes of cells. Adding an ethyl ester group neutralizes one of these charges, creating a more lipophilic prodrug that can more readily enter cells.[7][8] Once inside, cellular esterases cleave the ester bond, releasing the active D-Aspartic Acid.[12] This strategy increases the intracellular concentration of the agonist.
Q3: What is the critical difference between on-target toxicity (excitotoxicity) and off-target effects? This is a crucial distinction for this class of compounds.
-
On-Target Toxicity (Excitotoxicity): This occurs when the intended target—the NMDA receptor—is over-activated. Prolonged stimulation leads to excessive Ca²⁺ influx, which triggers cytotoxic cascades, mitochondrial dysfunction, and ultimately, neuronal cell death.[11][13] This is a dose-dependent consequence of the compound's primary mechanism.
-
Off-Target Effects: These occur when the compound binds to and modulates proteins other than the NMDA receptor, leading to unexpected biological outcomes.[14][15] These effects can confound data interpretation by producing a phenotype that is incorrectly attributed to the primary target.
Q4: What are the absolute essential controls for my experiment? To ensure your observed phenotype is due to on-target NMDA receptor activation, you must include the following controls:
-
A Structurally Related Inactive Analog: If available, use a close chemical analog that is known to be inactive at the NMDA receptor.[15][16] This helps rule out effects caused by the chemical scaffold itself.
-
A Selective, Competitive Antagonist: Co-treatment with a well-characterized competitive NMDA receptor antagonist (e.g., D-AP5 ) should block the effects of your agonist.[9] If the antagonist does not rescue the phenotype, it strongly suggests an off-target mechanism.
-
An Orthogonal Chemical Probe: Use a structurally distinct NMDA receptor agonist (e.g., NMDA itself or L-Glutamate) to see if it recapitulates the same biological effect.[16][17] This confirms the phenotype is linked to the target class, not a unique property of your specific compound.
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q: I'm observing widespread cell death, even at concentrations where I expect to see a physiological response. How do I determine if this is on-target excitotoxicity or an off-target cytotoxic effect?
Answer: Differentiating between these two possibilities is paramount. Excitotoxicity is a known risk with NMDA receptor agonists and often defines the upper limit of the usable concentration range.[11]
Causality:
-
Excitotoxicity: Caused by excessive NMDA receptor activation. The resulting calcium overload triggers apoptosis and necrosis.[13]
-
Off-Target Cytotoxicity: Could result from the compound inhibiting a critical enzyme, disrupting mitochondrial function directly (independent of NMDA receptors), or other unknown interactions.[15] The ethyl ester moiety itself or its metabolic byproducts (e.g., ethanol) could also contribute, though this is less likely at typical working concentrations.[18]
Troubleshooting Workflow:
-
Perform a Dose-Response Curve: First, establish a detailed dose-response curve for both your desired physiological endpoint (e.g., p-CREB expression, gene induction) and for cell viability (e.g., using an MTT or LDH assay). This will help you identify the "therapeutic window."
-
The Antagonist Rescue Experiment: This is the definitive test. Pre-treat your cells with a selective NMDA receptor antagonist like D-AP5 (which competes at the glutamate site) or Memantine (an uncompetitive channel blocker) before adding your agonist.
-
If the antagonist prevents cell death: The toxicity is on-target (excitotoxicity). Your solution is to work at lower concentrations of the agonist or for shorter time periods.
-
If the antagonist does not prevent cell death: The toxicity is likely due to an off-target effect. The compound may be unsuitable for your model, or you need to identify the off-target.
-
Q: I'm observing a biological effect, but it is not blocked by the NMDA receptor antagonist D-AP5. What is happening?
Answer: This is a classic indicator of an off-target effect and means your observed phenotype is not mediated by the glutamate-binding site of the NMDA receptor.
Causality: Your compound is likely interacting with another receptor or protein. Even minor structural changes between a chemical probe and its inactive control can lead to vastly different off-target profiles.[15][16] Potential off-targets for glutamate-like molecules could include other glutamate receptors (AMPA, Kainate, or metabotropic glutamate receptors) or, more broadly, any protein with a binding pocket that can accommodate the compound.
Troubleshooting Workflow:
-
Confirm Antagonist Activity: First, ensure your antagonist is active in your system. Use a positive control (e.g., NMDA or glutamate) that is known to be blocked by D-AP5 to validate your antagonist's concentration and activity.
-
Test Other Antagonists: Try antagonists with different mechanisms. For example, if a competitive antagonist like D-AP5 fails, see if a channel blocker (e.g., MK-801, Memantine) or a glycine-site antagonist (e.g., 7-CKA) can block the effect.[11][13] This can provide clues about the nature of the interaction.
-
Consider Target Engagement Assays: Advanced techniques like cellular thermal shift assays (CETSA) or chemical proteomics can help identify the direct binding partners of your compound in an unbiased manner.
Q: My results with the D-Aspartic Acid Ethyl Ester are inconsistent between experiments. What could be causing this variability?
Answer: In addition to standard experimental variables, compounds formulated as ethyl esters have specific stability and hydrolysis concerns that can introduce variability.
Causality:
-
Hydrolysis in Stock Solution: Ethyl esters are susceptible to hydrolysis, especially if stock solutions are prepared in aqueous buffers or stored improperly.[19] If your compound hydrolyzes to D-Aspartic Acid in the stock tube, its ability to permeate cells will decrease, leading to a weaker-than-expected effect. The pH of your stock solution can also affect the rate of hydrolysis.
-
Variable Esterase Activity: The rate of intracellular conversion from the prodrug (ester) to the active drug (acid) depends on the activity of cellular esterase enzymes. This activity can vary between cell types, cell passage number, or the metabolic state of the cells.
-
Compound Degradation: Like any chemical, the compound can degrade over time due to oxidation or other reactions, especially with repeated freeze-thaw cycles.[19]
Troubleshooting and Best Practices:
-
Stock Solution Preparation: Prepare high-concentration stock solutions in an anhydrous solvent like DMSO.[20] Aliquot into single-use volumes to avoid freeze-thaw cycles. Store desiccated at -80°C.
-
Fresh Working Solutions: Prepare working dilutions from the DMSO stock immediately before each experiment. Do not store the compound in aqueous media for extended periods.
-
Monitor Hydrolysis: For rigorous studies, you can use analytical methods like HPLC to check the integrity of your stock solution over time and to measure the rate of conversion in your experimental system.
-
Standardize Cell Culture: Maintain consistent cell culture practices (e.g., passage number, confluency, media changes) to minimize variability in cellular metabolic state and esterase activity.
Section 3: Key Experimental Protocols & Workflows
Protocol 1: Establishing the Therapeutic Window (Dose-Response for Efficacy vs. Toxicity)
This protocol allows you to identify the optimal concentration range where the agonist is effective without causing significant excitotoxicity.
-
Plate Cells: Seed your neuronal cell culture in 96-well plates at a density appropriate for your cell type. Prepare two identical sets of plates.
-
Prepare Serial Dilutions: Prepare a 2x concentrated serial dilution of your D-Aspartic Acid Ethyl Ester in culture media. A typical range to test would be from 1 µM to 10 mM, using 8-12 points.
-
Treat Cells: Add the 2x agonist solutions to the cells (for a final 1x concentration). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate: Incubate for the desired treatment duration (e.g., 30 minutes for signaling studies, 24 hours for viability studies).
-
Assay Plate 1 (Efficacy): At the end of the incubation, lyse the cells and perform an assay for an early marker of NMDA receptor activation. A recommended endpoint is phosphorylation of CREB (p-CREB) via Western Blot or ELISA, as it is a well-known downstream target.
-
Assay Plate 2 (Toxicity): At the same time, assess cell viability on the second plate using a standard method like an LDH release assay (for necrosis) or a resazurin-based assay (like AlamarBlue, for metabolic activity).
-
Analyze Data: Plot both dose-response curves. The ideal concentration range (the "therapeutic window") is where the efficacy curve has plateaued, but before a significant drop in cell viability is observed.
Diagram: Workflow for Differentiating On-Target vs. Off-Target Toxicity
This diagram illustrates the decision-making process described in the troubleshooting section.
Caption: Decision tree for diagnosing the source of agonist-induced cellular toxicity.
Section 4: Data Summary & Visualization
Table 1: Differentiating On-Target vs. Off-Target Effects of NMDA Agonists
| Characteristic | On-Target Effect (incl. Excitotoxicity) | Off-Target Effect |
| Primary Mediator | N-Methyl-D-Aspartate (NMDA) Receptor | An unknown, secondary protein or pathway |
| Blockade by D-AP5 | Yes. The effect is prevented by competitive antagonists.[9] | No. The effect persists despite NMDA receptor blockade. |
| Mimicked by NMDA | Yes. Structurally different NMDA agonists produce the same phenotype.[17] | No. The effect is specific to the chemical structure of your compound. |
| Calcium Dependence | High. The effect is typically dependent on extracellular Ca²⁺ influx. | Variable. May or may not be calcium-dependent. |
| Mitigation Strategy | Titrate to the lowest effective dose; use specific antagonists. | Discontinue use of the compound; screen for off-targets.[14] |
Diagram: Simplified NMDA Receptor Signaling Pathway
This diagram shows the core activation mechanism of the NMDA receptor.
Caption: Agonist and co-agonist binding opens the NMDA receptor ion channel.
References
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Available at: [Link]
-
Nature Chemical Biology. (2022). The Promise and Peril of Chemical Probe Negative Controls. Available at: [Link]
-
The Royal Society of Chemistry. (2022). The era of high-quality chemical probes. Available at: [Link]
-
ResearchGate. (n.d.). Some drugs used as experimental tools for the study of NMDA receptor.... Available at: [Link]
-
Frye, S. V. (2010). The promise and peril of chemical probes. Nature Chemical Biology, 6(3), 159-161. Available at: [Link]
-
MDPI. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Available at: [Link]
-
Wikipedia. (n.d.). NMDA receptor antagonist. Available at: [Link]
-
Lipton, S. A. (2004). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. NeuroRx, 1(1), 101-110. Available at: [Link]
-
Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405-496. Available at: [Link]
-
IIP Series. (n.d.). NMDA RECEPTOR ANTAGONISTS AND EXPLORING THERAPEUTIC POTENTIAL. Available at: [Link]
-
Frontiers. (2023). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Available at: [Link]
-
Erreger, K., et al. (2007). Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog. Journal of Neuroscience, 27(6), 1369-1379. Available at: [Link]
-
WebMD. (n.d.). NMDA Receptor Antagonists and Alzheimer's. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Activation Mechanisms of the NMDA Receptor. In Biology of the NMDA Receptor. Available at: [Link]
-
Veeprho. (n.d.). This compound | CAS 43111-51-9. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2014). Adverse effects of ethyl esters or oxidation products in omega-3 preparations?. Available at: [Link]
-
PubMed. (2022). Toxic Chemical Formation during Vaping of Ethyl Ester Flavor Additives. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2014). Solid dispersions of the penta-ethyl ester prodrug of diethylenetriaminepentaacetic acid (DTPA): Formulation design and optimization studies. Available at: [Link]
-
ChemicalRegister.com. (n.d.). This compound (CAS No. 43111-51-9) Suppliers. Available at: [Link]
-
PubMed. (2001). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2023). D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. Available at: [Link]
- Google Patents. (n.d.). US8202908B1 - D-aspartic acid supplement.
-
Chem-Impex. (n.d.). D-Aspartic acid a-methyl ester. Available at: [Link]
-
PubMed. (2017). Fatty Acid Ethyl Esters Are Less Toxic Than Their Parent Fatty Acids Generated during Acute Pancreatitis. Available at: [Link]
-
Roshanzamir, F., & Safavi, S. M. (2017). The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review. International Journal of Reproductive BioMedicine, 15(1), 1-10. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2015). Fatty Acid Ethyl Esters Disrupt Neonatal Alveolar Macrophage Mitochondria and Derange Cellular Functioning. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2007). Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation. Available at: [Link]
Sources
- 1. This compound CAS#: 43111-51-9 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. veeprho.com [veeprho.com]
- 4. This compound (CAS No. 43111-51-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats [frontiersin.org]
- 8. D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
- 17. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fatty Acid Ethyl Esters Are Less Toxic Than Their Parent Fatty Acids Generated during Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solid dispersions of the penta-ethyl ester prodrug of diethylenetriaminepentaacetic acid (DTPA): Formulation design and optimization studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing DAMPA Ethyl Ester Treatment Protocols
Welcome to the technical support resource for researchers utilizing DAMPA Ethyl Ester. This guide is designed to provide practical, in-depth answers to common questions and troubleshooting scenarios encountered during experimental workflows. As a Senior Application Scientist, my goal is to blend established scientific principles with actionable, field-tested advice to help you achieve robust and reproducible results.
Introduction to this compound
This compound is an analogue of Methotrexate and is classified as an antifolate. Its mechanism of action, like other antifolates, is centered on the inhibition of dihydrofolate reductase (DHFR)[1][2]. This enzyme is critical for the regeneration of tetrahydrofolate from dihydrofolate, a key step in the synthesis of purines and thymidylate, which are essential for DNA replication and cellular proliferation[3][4]. By inhibiting DHFR, this compound disrupts these processes, leading to cell cycle arrest and, ultimately, apoptosis in actively dividing cells.
Due to the limited specific literature on the ethyl ester variant, much of our understanding is extrapolated from its parent compound, DAMPA (2,4-diamino-N¹⁰-methyl-pteroic acid), and the broader class of antifolate drugs[2][5]. This guide will provide a framework for optimizing treatment conditions, with a focus on adjusting treatment time for maximal and consistent cellular response.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am starting a new experiment with this compound. What is a good starting concentration and treatment duration?
A1: For any new compound, it is crucial to perform a dose-response and time-course experiment to determine the optimal parameters for your specific cell line and experimental endpoint.
Recommended Starting Parameters:
Based on studies of the related compound DAMPA, which showed growth inhibition of Babesia gibsoni at 100 µM, a broad concentration range is recommended for initial screening[2].
| Parameter | Recommended Starting Range | Rationale |
| Concentration | 1 nM - 100 µM | This wide range will help to identify the IC50 (half-maximal inhibitory concentration) for your cell line. |
| Treatment Time | 24, 48, 72, and 96 hours | The effects of antimetabolites are often time-dependent and may not be apparent at earlier time points[6]. |
Experimental Workflow for Determining Optimal Dose and Time:
Caption: Workflow for dose-response and time-course experiment.
Q2: My results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results can stem from several factors, ranging from experimental technique to the inherent biology of your system.
Troubleshooting Inconsistent Results:
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Variations in starting cell number can significantly impact the final readout. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment from a concentrated stock stored under recommended conditions. |
| Cell Line Heterogeneity | If using a cancer cell line, be aware that it may not be a homogenous population. Consider single-cell cloning to establish a more uniform line. |
| Edge Effects in Plates | The outer wells of a microplate are prone to evaporation, which can alter the effective concentration of the compound. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data points[6]. |
Q3: I am not observing a significant effect of this compound, even at high concentrations and long incubation times. What should I do?
A3: A lack of response could be due to several factors, including drug resistance mechanisms in your chosen cell line.
Troubleshooting a Lack of Cellular Response:
Caption: Decision tree for troubleshooting a lack of response to this compound.
Antifolate resistance is a well-documented phenomenon and can occur through various mechanisms, including:
-
Target Enzyme Alterations: Overexpression of DHFR or mutations that reduce the binding affinity of the drug.
-
Impaired Drug Transport: Reduced expression or function of the reduced folate carrier (RFC), which is responsible for the uptake of antifolates.
-
Enhanced Drug Efflux: Increased activity of ATP-binding cassette (ABC) transporters that can pump the drug out of the cell[3].
Q4: How does the mechanism of action of this compound influence the optimal treatment time?
A4: As a DHFR inhibitor, this compound's primary effect is on DNA synthesis, which is tightly linked to the cell cycle.
Signaling Pathway and Cell Cycle Considerations:
Caption: Simplified signaling pathway of this compound's mechanism of action.
Because this compound targets S-phase of the cell cycle, its effects will be most pronounced in rapidly dividing cells. The optimal treatment time will need to be long enough to allow a significant portion of the cell population to enter S-phase and be affected by the drug. For slower-growing cell lines, longer incubation times (e.g., 72-96 hours) are often necessary to observe a substantial effect[6].
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in your cell culture medium, ranging from 1 nM to 100 µM. Also, prepare a vehicle control (DMSO at the same final concentration as your highest drug concentration).
-
Treatment: Remove the overnight culture medium from your cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for your desired time points (e.g., 24, 48, 72, and 96 hours).
-
Viability Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log concentration. Use a non-linear regression analysis to determine the IC50 value at each time point.
References
-
Gopalakrishnan, A., et al. (n.d.). Inhibition of the growth of B. gibsoni by methotrexate, DAMPA, DAP, PA... ResearchGate. Retrieved from [Link]
- Baskaran, S., et al. (2013). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. ACS Medicinal Chemistry Letters, 4(5), 485-489.
-
Yuthavong, Y., et al. (n.d.). Chemical structures of DHF, methotrexate, aminopterin, DAP, DAPA, and DAMPA. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018, April 29). For how long should I treat a cell line in order to determine the IC50 of an antiproliferative drug? Retrieved from [Link]
- van der Heijden, J. W., et al. (2022). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. EMBO Molecular Medicine, 14(11), e16016.
- Shipley, L. A., et al. (1985). In vitro activities of novel antifolate drug combinations against Plasmodium falciparum and human granulocyte CFUs. Antimicrobial Agents and Chemotherapy, 28(6), 767-772.
- Getsy, P. M., et al. (2024). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Pharmacology, 15, 1444574.
- Pawar, S. S., & Yadav, K. N. (2015). Comparative Study on Cytotoxicity Activity of N-α-Acylarginine Ethyl Ester. Journal of Surfactants and Detergents, 18(4), 661-666.
- Assaraf, Y. G. (2007). Molecular basis of antifolate resistance. Cancer and Metastasis Reviews, 26(1), 153-181.
- Hrabeta, J., et al. (2015). DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines. Oncology Reports, 33(4), 1845-1852.
- Nzila, A., et al. (2008). Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer. Parasitology Research, 102(5), 949-956.
-
Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. Retrieved from [Link]
- Rosowsky, A., et al. (2003). Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues. Journal of Medicinal Chemistry, 46(25), 5394-5401.
- Saghir, M., & Spector, A. A. (1998). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. The Journal of Biological Chemistry, 273(41), 26945-26948.
- Nzila, A., et al. (2008). Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer. Parasitology Research, 102(5), 949-956.
- Rios Medrano, C., et al. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols, 5(3), 103328.
- Pesce, M., et al. (2002). A comparative study of cytotoxic effects of N-ethyl-N-nitrosourea, adriamycin, and mono-(2-ethylhexyl)phthalate on mouse primordial germ cells. Cell Biology and Toxicology, 18(2), 131-145.
- Ahmad, I., et al. (2019). In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells. Toxicology in Vitro, 60, 229-236.
- Windley, M. J., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5824.
- Lee, H., et al. (2024). In vitro toxicological assessment using NCI-H292 cells of the relationship between cytotoxic effects and chemical composition in flavored e-liquids. Toxicology in Vitro, 97, 105799.
- Horch, R. E., et al. (2015). L-arginine and arginine ethyl ester enhance proliferation of endothelial cells and preadipocytes - how an arginine ethyl ester-releasing biomaterial could support endothelial cell growth in tissue engineering. Biomedical Materials and Engineering, 25(3), 289-297.
-
Emulate. (2019). Basic Organ-Chip Culture Protocol. Retrieved from [Link]
- Wang, Y., et al. (2024). Natural Low-Eutectic Solvent Co-Culture-Assisted Whole-Cell Catalyzed Synthesis of Ethyl (R)
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular basis of antifolate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting DAMPA Ethyl Ester Precipitation in Culture Media
Introduction
Welcome to the technical support center for DAMPA Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering challenges with its solubility and precipitation in aqueous culture media. As a methotrexate analog with an ethyl ester modification, this compound possesses hydrophobic properties that require careful handling to ensure its stability and bioavailability in cell-based assays.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and achieve consistent, reliable results.
Core Principles of this compound Solubility
Understanding the physicochemical properties of this compound is the first step in preventing precipitation. As an ethyl ester, it has limited solubility in aqueous solutions like cell culture media.[3][4] The primary solvent for this compound is Dimethyl Sulfoxide (DMSO).[5] Precipitation, often observed as a cloudy or crystalline formation, typically occurs when a concentrated DMSO stock solution is diluted into the aqueous environment of the culture medium, a phenomenon known as "crashing out."[6] This guide will walk you through the best practices to avoid this issue.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions and immediate concerns regarding the use of this compound in cell culture.
Q1: My this compound solution precipitated immediately after I added it to my cell culture medium. What happened?
A1: This is a classic case of a hydrophobic compound "crashing out" of solution. It happens when the compound, highly soluble in a solvent like DMSO, is rapidly introduced into an aqueous environment where it is poorly soluble.[6] The abrupt change in solvent polarity causes the compound to aggregate and precipitate.
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for this compound is high-purity, anhydrous DMSO.[5]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is highly recommended to keep the final concentration at or below 0.1% to minimize any potential off-target effects or cytotoxicity.[6][7][8][9] You should always determine the specific tolerance of your cell line with a vehicle control experiment.
Q4: Can I just filter out the precipitate and use the remaining solution?
A4: This is not recommended. The formation of a precipitate means the actual concentration of your compound in the medium is unknown and significantly lower than intended, which will lead to inaccurate and unreliable experimental results.[6]
Q5: My media with this compound looked fine at first, but I see a precipitate after a few hours/days in the incubator. Why?
A5: This delayed precipitation can be due to several factors:
-
Temperature Fluctuations: Changes in temperature can decrease the solubility of the compound.[6][10][11]
-
Media Evaporation: Over time, evaporation can increase the concentration of all components in the media, potentially exceeding the solubility limit of this compound.[6][10]
-
pH Shift: Changes in media pH due to cell metabolism can affect the solubility of the compound.[6][10][12][13]
-
Interaction with Media Components: The compound may be slowly interacting with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[10][11]
II. Comprehensive Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving and preventing this compound precipitation.
Issue 1: Immediate Precipitation Upon Dilution
This is the most common issue encountered. The primary cause is the rapid solvent exchange and low aqueous solubility of this compound.
Root Cause Analysis and Solutions
| Potential Cause | Scientific Explanation | Recommended Solution |
| High Final Concentration | The desired working concentration of this compound exceeds its solubility limit in the aqueous culture medium. | Determine the maximum soluble concentration of this compound in your specific medium through a solubility test. If your desired concentration is too high, you may need to reconsider the experimental design. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid shift in solvent polarity, leading to precipitation.[6] | Employ a serial dilution method. First, dilute the stock solution in a smaller volume of pre-warmed media, and then add this intermediate dilution to the final volume. Alternatively, add the stock solution dropwise while gently swirling the media.[6][8] |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration can still lead to precipitation upon significant dilution and can be toxic to cells.[6][7] | Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution, keeping the final DMSO concentration below 0.1%.[7][8][14] |
| Cold Media | The solubility of many compounds, including this compound, is lower at cooler temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions.[6] |
Experimental Workflow: Preventing Immediate Precipitation
Caption: Workflow for diluting this compound stock solution.
Issue 2: Delayed Precipitation in the Incubator
Precipitation that occurs hours or days after the initial preparation can compromise long-term experiments.
Root Cause Analysis and Solutions
| Potential Cause | Scientific Explanation | Recommended Solution |
| Media Evaporation | Loss of water from the culture medium over time increases the effective concentration of all solutes, including this compound, potentially pushing it beyond its solubility limit.[6][10] | Maintain proper humidity in the incubator (typically >95%). For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| pH Instability | Cellular metabolism can alter the pH of the culture medium. As this compound is a methotrexate analog, its solubility may be pH-dependent.[12][13][15][16] | Monitor the pH of your culture medium, especially in high-density cultures. If significant pH shifts are observed, consider using a more strongly buffered medium (e.g., with HEPES) or changing the medium more frequently. |
| Temperature Cycling | Repeatedly removing culture vessels from the stable environment of the incubator can cause temperature fluctuations that may reduce the compound's solubility.[6][10][11] | Minimize the time that culture vessels are outside the incubator. When possible, perform manipulations in a heated stage microscope or a temperature-controlled environment. |
| Interaction with Serum Proteins | While serum proteins can sometimes aid in solubilizing hydrophobic compounds, they can also denature over time or interact with the compound to form insoluble complexes. | If using serum-free media, be aware that some compounds are less soluble without the carrier proteins present in serum. For serum-containing media, ensure the serum is of high quality and has not been subjected to repeated freeze-thaw cycles.[10] |
Logical Flow: Diagnosing Delayed Precipitation
Caption: Decision tree for troubleshooting delayed precipitation.
III. Detailed Experimental Protocols
Adherence to a well-defined protocol is critical for reproducibility.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous DMSO (cell culture grade)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Determine the required mass of this compound: Use the batch-specific molecular weight (MW) provided on the certificate of analysis (e.g., MW = 353.38 g/mol ).[1]
-
Calculation: For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 353.38 g/mol * 1000 mg/g = 3.5338 mg
-
-
Weigh the this compound: Carefully weigh out the calculated amount of powder using a calibrated analytical balance and transfer it to a sterile vial.
-
Dissolve in DMSO: Add the desired volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 3.5338 mg of the compound.
-
Ensure Complete Dissolution: Vortex the solution gently until the solid is completely dissolved. The solution should be clear.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[9]
Protocol 2: Preparation of a 10 µM this compound Working Solution
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure:
-
Calculate the required volume of stock solution:
-
Formula: C1V1 = C2V2
-
(10 mM) * V1 = (10 µM) * (desired final volume)
-
(10,000 µM) * V1 = (10 µM) * (desired final volume)
-
V1 = (10/10,000) * (desired final volume) = 1/1000 of the final volume
-
Example: For 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.
-
-
Prepare the working solution: Aseptically add 10 µL of the 10 mM this compound stock solution to 10 mL of pre-warmed cell culture medium.
-
Mix Gently: Mix immediately but gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause shearing of media components.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (in this case, 10 µL) to an equivalent volume of cell culture medium (10 mL). This will result in a final DMSO concentration of 0.1%.
IV. References
-
BenchChem Technical Support. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. BenchChem.
-
Echemi. (n.d.). This compound SDS, 43111-51-9 Safety Data Sheets.
-
Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate.
-
Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
-
PubMed. (1998). A Vehicle for the Evaluation of Hydrophobic Compounds in Cell Culture.
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
-
MilliporeSigma. (2014). Troubleshooting Cell Culture Media for Bioprocessing.
-
Various Authors. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate.
-
Yokoi, H., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.
-
Pulingam, T., et al. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. IntechOpen.
-
ATCC. (n.d.). Animal Cell Culture Guide.
-
Various Authors. (2025). How do I dilute DMSO 0.1% to 0.05% in cell culture media?. ResearchGate.
-
LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture.
-
MedChemExpress. (n.d.). Compound Handling Instructions.
-
Imae, T., et al. (2022). Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. RSC Publishing.
-
ChemicalBook. (n.d.). This compound CAS#: 43111-51-9.
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
-
PubMed. (2021). Solubility Enhancement of Methotrexate by Solid Nanodispersion Approach for the Improved Treatment of Small Cell Lung Carcinoma.
-
Cayman Chemical. (2025). Eicosapentaenoic Acid ethyl ester - PRODUCT INFORMATION.
-
MDPI. (2020). Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability.
-
ResearchGate. (n.d.). Solubility of methotrexate (MTX) in the different donor solutions used in these experiments.
-
R Discovery. (2023). IMPROVING SOLUBILITY OF METHOTREXATE BY SOLID DISPERSION.
-
PubMed. (1985). Methotrexate analogues. 23. Synthesis, dihydrofolate reductase affinity, cytotoxicity, and in vivo antitumor activity of some putative degradation products of methotrexate-poly(L-lysine) conjugates.
-
Mendoza, C., et al. (2020). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. PMC.
-
Santa Cruz Biotechnology. (n.d.). This compound | CAS 43111-51-9.
-
Veeprho. (n.d.). This compound | CAS 43111-51-9.
-
ChemicalRegister.com. (n.d.). This compound (CAS No. 43111-51-9) Suppliers.
-
Sigma-Aldrich. (n.d.). This compound | 43111-51-9.
-
Song, B., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC.
-
Gagliano, F., et al. (2020). Ethylic Esters as Green Solvents for the Extraction of Intracellular Polyhydroxyalkanoates Produced by Mixed Microbial Culture. MDPI.
-
Trinh, T., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX.
-
Hoagland, R. E. (1996). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.
-
Ferreira, C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
-
BenchChem. (2025). Application Notes and Protocols: EIPA Stock Solution Preparation and Storage.
-
Abcam. (n.d.). Buffers and stock solutions.
-
PubMed. (1996). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils.
-
Reddit. (2024). Hydrolysis product troubleshooting.
-
PubMed. (2010). In vitro methods to assess drug precipitation.
-
Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters.
-
ResearchGate. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water.
-
Reddit. (2025). Why are my ester hydrolysis not working.
-
Google Patents. (2001). Process for manufacturing of L-DOPA ethyl ester.
-
PubMed. (1988). In vitro method for detecting precipitation of parenteral formulations after injection.
-
PubMed. (2018). In vitro methods to assess drug precipitation in the fasted small intestine - a PEARRL review.
-
Penn State. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water.
Sources
- 1. scbt.com [scbt.com]
- 2. veeprho.com [veeprho.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound CAS#: 43111-51-9 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. ars.usda.gov [ars.usda.gov]
- 13. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pure.psu.edu [pure.psu.edu]
Technical Support Center: Method Refinement for Sensitive Detection of DAMPA Ethyl Ester
Welcome to the technical support center for the sensitive detection of DAMPA Ethyl Ester. As a methotrexate analog, accurate and sensitive quantification of this compound is critical for researchers, scientists, and drug development professionals.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you refine your analytical methods, ensuring robust and reliable results. We will delve into the causality behind experimental choices, drawing from established principles of analytical chemistry for related compounds.
Part 1: Troubleshooting Guide
This section is designed to address specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Signal for this compound
Question: I am not seeing a peak, or the signal for my this compound standard/sample is significantly lower than expected. What are the potential causes and how can I resolve this?
Answer: A weak or absent signal is a common issue that can stem from multiple points in the analytical workflow. Let's break down the potential causes from sample to detection.
Potential Causes & Solutions:
-
Analyte Degradation: this compound, like many esters, can be susceptible to hydrolysis, especially at pH levels below 5 and above 7.[2]
-
Suboptimal Sample Preparation: Inefficient extraction or loss of analyte during cleanup can drastically reduce the amount of this compound reaching the instrument.
-
Solution: For plasma or tissue homogenates, a protein precipitation step followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.
-
Protein Precipitation: Use cold methanol (e.g., stored at -80°C) at a 3:1 ratio with the plasma sample for efficient protein removal.[5]
-
LLE: After precipitation, use a non-polar solvent like hexane or a moderately polar solvent like ethyl acetate for extraction.
-
SPE: Utilize a reverse-phase C18 or a mixed-mode cation exchange SPE cartridge for effective cleanup and concentration.
-
-
-
Inefficient Ionization (Mass Spectrometry): this compound may not ionize efficiently under the current source conditions.
-
Solution: Optimize the electrospray ionization (ESI) source parameters. Given its structure, this compound should ionize well in positive ion mode. Systematically tune the capillary voltage, source temperature, and gas flows to maximize the signal for your analyte.
-
-
Incorrect Detection Wavelength (HPLC-UV): If you are using HPLC with UV detection, the selected wavelength may not be optimal for this compound.
Troubleshooting Workflow for Low Signal Intensity
Below is a logical workflow to diagnose the cause of a low signal.
Caption: A decision tree for troubleshooting low signal intensity.
Issue 2: Poor Peak Shape
Question: My chromatogram shows peak fronting, tailing, or splitting. What are the likely causes and how can I improve my peak shape?
Answer: Peak shape is a critical indicator of the quality of your chromatographic separation. Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.
Potential Causes & Solutions:
-
Column Overload: Injecting too much analyte can saturate the stationary phase, often leading to peak fronting.
-
Solution: Dilute your sample or reduce the injection volume. The total amount of analyte on the column should be within the column's loading capacity.[8]
-
-
Secondary Interactions: The basic nitrogen atoms in this compound can interact with acidic silanol groups on the silica-based column packing, causing peak tailing.
-
Solution:
-
Use a modern, end-capped C18 column to minimize exposed silanols.
-
Add a small amount of a competing base, like 0.1% formic acid or acetic acid, to your mobile phase. This will protonate the analyte and the silanol groups, reducing unwanted interactions.
-
-
-
Mismatched Injection Solvent: If the solvent used to dissolve the sample is much stronger than the mobile phase, it can cause peak distortion and splitting.
-
Solution: Dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.
-
-
Column Contamination or Degradation: A buildup of contaminants on the column frit or at the head of the column can lead to peak splitting.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a series of strong solvents. If performance does not improve, the column may need to be replaced.
-
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader questions related to method development and validation for this compound.
1. What is the most suitable analytical technique for the sensitive detection of this compound?
For high sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique. LC-MS/MS offers excellent specificity through the selection of precursor and product ion transitions (Selected Reaction Monitoring - SRM), which significantly reduces background noise and allows for detection at very low concentrations.[9] For less demanding applications or for formulation analysis, High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be a cost-effective and robust alternative, provided sufficient sensitivity and resolution from matrix components can be achieved.[6][7]
2. How should I select an internal standard for my assay?
An ideal internal standard (IS) should be a compound that is chemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. The best choice is a stable isotope-labeled (SIL) version of this compound (e.g., DAMPA-D3 Ethyl Ester).[10] This type of IS will co-elute with the analyte and experience similar extraction recovery and ionization effects, providing the most accurate correction for sample-to-sample variability. If a SIL-IS is not available, a close structural analog can be used. For GC-MS applications, odd-numbered fatty acid ethyl esters, such as ethyl heptadecanoate, are often used as they are not naturally present in biological samples.[5][11]
3. What are the key parameters to optimize for a robust LC-MS/MS method?
A robust method requires careful optimization of both the chromatographic separation and the mass spectrometric detection.
| Parameter Category | Key Parameters to Optimize | Rationale |
| Liquid Chromatography | Column Chemistry & Dimensions, Mobile Phase Composition (Organic Modifier, pH, Additives), Flow Rate, Gradient Profile | To achieve good peak shape, resolution from interferences, and a reasonable run time. A C18 column with a mobile phase of acetonitrile/water containing 0.1% formic acid is a good starting point. |
| Mass Spectrometry | Ionization Mode (Positive ESI), Precursor Ion (M+H)+, Product Ions, Collision Energy (CE), Dwell Time | To maximize signal intensity and specificity. The precursor ion will be the protonated molecule. Fragment ions should be selected for their stability and abundance after optimizing the collision energy. |
4. What are the expected fragmentation patterns for this compound in MS/MS?
While specific data for this compound is scarce, the fragmentation of ethyl esters is well-characterized. Key fragmentation pathways include:
-
Loss of Ethanol: A neutral loss of 46 Da (C2H5OH) is a common fragmentation pathway for ethyl esters.[12]
-
McLafferty Rearrangement: This rearrangement can result in a characteristic fragment ion, often seen at m/z = 88 for fatty acid ethyl esters, though the exact fragment for this compound may differ due to its complex structure.[12]
-
Cleavage of the Pteridinyl Ring System: The complex ring structure of the DAMPA moiety will likely produce several characteristic product ions upon collision-induced dissociation.
General Workflow for Method Development
Caption: A stepwise workflow for developing an analytical method.
References
-
Gajda, M., et al. (2025). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Biomedicines, 13(7), 1688. Retrieved from [Link]
-
University of Twente. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]
-
ChemicalRegister.com. (n.d.). This compound (CAS No. 43111-51-9) Suppliers. Retrieved from [Link]
-
Vetter, W., & Wendlinger, M. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of Agricultural and Food Chemistry, 54(10), 3550-3556. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 43111-51-9. Retrieved from [Link]
-
Gajda, M., et al. (2025). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Biomedicines, 13(7), 1688. Retrieved from [Link]
-
de Oliveira, V. M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2465. Retrieved from [Link]
-
Johnson, D. W. (1999). Dimethylaminoethyl esters for trace, rapid analysis of fatty acids by electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 13(23), 2388-2393. Retrieved from [Link]
-
Kulig, C. C., et al. (2006). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Clinica Chimica Acta, 365(1-2), 239-244. Retrieved from [Link]
-
Gajda, M., et al. (2025). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. ResearchGate. Retrieved from [Link]
-
UC Davis Stable Isotope Facility. (n.d.). Fatty Acid Methyl Ester (FAME) Sample Preparation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]
-
Al-Rimawi, F., & Zare, M. (2025). Optimization of High-Performance Liquid Chromatography (HPLC) Method for the Detection of Phthalate Acid Esters (PAEs). ResearchGate. Retrieved from [Link]
-
Tzarou, M., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. epa.gov [epa.gov]
- 3. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 9. Dimethylaminoethyl esters for trace, rapid analysis of fatty acids by electrospray tandem mass spectrometry [ouci.dntb.gov.ua]
- 10. veeprho.com [veeprho.com]
- 11. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tdx.cat [tdx.cat]
Validation & Comparative
A Comparative Guide for the Preclinical Evaluation of Novel Anti-Arthritic Compounds: DAMPA Ethyl Ester vs. Methotrexate
This guide provides a comprehensive framework for the preclinical assessment of novel disease-modifying antirheumatic drugs (DMARDs), using the established therapeutic, Methotrexate, as a benchmark for comparison against a potential new chemical entity, DAMPA Ethyl Ester. For researchers and drug development professionals, this document outlines the critical experimental workflows and mechanistic analyses required to rigorously evaluate the potential efficacy of a new compound in the context of rheumatoid arthritis (RA).
Introduction: The Rationale for Novel DMARDs
Methotrexate (MTX) remains the cornerstone of therapy for rheumatoid arthritis, a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction.[1][2][3] Its efficacy as both a monotherapy and in combination with biologic agents is well-documented.[4][5][6][7] However, a significant portion of patients either do not respond adequately to MTX or experience adverse effects, necessitating the development of novel therapeutics with improved efficacy and safety profiles.[5][8]
This compound, an analog of a Methotrexate metabolite with an altered ester group, represents a rational design strategy for a next-generation antifolate.[9][10] The addition of an ethyl ester group could potentially modify the compound's pharmacokinetic properties, such as cell permeability and bioavailability, potentially leading to altered efficacy or a different safety profile compared to the parent compound.[11] This guide details the necessary head-to-head comparisons to validate such a hypothesis.
Part 1: Mechanistic Deep Dive - Understanding the Molecular Targets
A thorough comparison begins with a foundational understanding of the mechanisms of action.
Methotrexate: A Multi-Faceted Anti-Inflammatory Agent
The anti-inflammatory effects of MTX in RA are complex and not fully elucidated, but are thought to involve several key pathways:
-
Folate Pathway Antagonism: At high doses, MTX competitively inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, thereby impeding the proliferation of rapidly dividing immune cells.[1][12]
-
Adenosine Signaling: At the low doses used in RA, a primary mechanism is the promotion of adenosine release.[1][12] MTX polyglutamates inhibit 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), leading to an accumulation of intracellular AICAR. This, in turn, inhibits adenosine deaminase, increasing extracellular adenosine levels. Adenosine, acting through its receptors (e.g., A2A), exerts potent anti-inflammatory effects.[12]
-
Modulation of Inflammatory Signaling: MTX has been shown to inhibit key pro-inflammatory signaling pathways, including the Nuclear Factor-κB (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, further dampening the inflammatory response.[1][3]
Caption: Simplified signaling pathway for Methotrexate's anti-inflammatory action.
This compound: A Hypothetical Mechanism
As a novel analog, the precise mechanism of this compound is unknown and must be determined experimentally. The initial hypothesis is that the ethyl ester moiety may act as a pro-drug, being cleaved by intracellular esterases to release the active DAMPA molecule.[11] Key questions to investigate include:
-
Does this compound require intracellular hydrolysis to become active?
-
Does it inhibit DHFR or ATIC with similar or different potency compared to MTX?
-
Does it modulate adenosine signaling or other inflammatory pathways?
Part 2: In Vitro Efficacy Assessment - A Step-by-Step Protocol
In vitro assays are essential for the initial characterization and comparison of the immunosuppressive activities of this compound and Methotrexate.[13][14][15]
Experimental Protocol: T-Cell Proliferation Assay
This assay evaluates the antiproliferative effects of the compounds on activated T-lymphocytes, a key cell type in RA pathogenesis.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Stimulation: Activate T-cells using a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 beads.
-
Treatment: Treat the activated cells with a range of concentrations of this compound and Methotrexate (e.g., 0.1 nM to 10 µM). Include a vehicle control.
-
Proliferation Assessment: After 72 hours of incubation, assess cell proliferation using a standard method such as:
-
[³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the final 18-20 hours of culture and measure its incorporation into newly synthesized DNA.
-
CFSE Staining: Stain cells with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation and measure dye dilution by flow cytometry as a function of cell division.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Expected Data and Interpretation
The results of these in vitro assays will provide the first direct comparison of the potency of this compound and Methotrexate.
| Compound | T-Cell Proliferation IC50 (nM) | Cytokine Release (IL-6) IC50 (nM) |
| Methotrexate | Expected Value | Expected Value |
| This compound | Experimental Value | Experimental Value |
A lower IC50 value for this compound would suggest higher potency in these specific assays. It is also crucial to perform cytokine profiling (e.g., measuring levels of TNF-α, IL-1β, and IL-6) in the culture supernatants to determine the impact of the compounds on pro-inflammatory cytokine production.[16]
Part 3: In Vivo Preclinical Models - Simulating the Disease State
Animal models are indispensable for evaluating the systemic efficacy and potential toxicity of anti-arthritic drugs before human trials.[17][18] The Collagen-Induced Arthritis (CIA) model in rodents is widely used as it recapitulates many of the immunological and pathological features of human RA.[19]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
Methodology:
-
Model Induction: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and immunize DBA/1J mice via intradermal injection at the base of the tail. Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant 21 days later.
-
Treatment Groups: Upon the first signs of arthritis (typically around day 24-28), randomize mice into the following treatment groups (n=10-12 per group):
-
Vehicle Control (e.g., saline)
-
Methotrexate (e.g., 1 mg/kg, intraperitoneally, 3 times a week)[19]
-
This compound (multiple dose levels, e.g., 0.5, 1, and 2 mg/kg, administered via the same route and schedule as Methotrexate)
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 (0=normal, 4=severe swelling and ankylosis), for a maximum score of 16 per mouse.[19]
-
Paw Edema: Measure paw thickness or volume at regular intervals using a plethysmometer.[20][21]
-
Body Weight: Monitor body weight as an indicator of systemic inflammation and drug toxicity.[21]
-
-
Terminal Analysis (e.g., at day 42):
-
Histopathology: Collect joints for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
-
Serology: Collect blood to measure levels of inflammatory markers (e.g., C-reactive protein) and anti-collagen antibodies.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. verjournal.com [verjournal.com]
- 3. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methotrexate: Optimizing the Efficacy in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic review and meta-analysis on the efficacy of methotrexate in rheumatoid arthritis - Jiang - Annals of Palliative Medicine [apm.amegroups.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Methotrexate in Rheumatoid Arthritis: A Quarter Century of Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. DAMPAned Methotrexate: A Case Report and Review of the Management of Acute Methotrexate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunosuppression Assays - Immunosuppression Assays - ICE Bioscience [en.ice-biosci.com]
- 15. The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methotrexate: mechanism of action in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. VARIOUS TECHNIQUES FOR THE EVALUATION OF ANTI ARTHRITIC ACTIVITY IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Evaluation Of Anti-Arthritic Activity Of Proton Pump Inhibitors In Freund’s Adjuvant Induced Arthritic Rats | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 21. Anti-inflammatory and anti-arthritic activities of ethanolic extract of Myxopyrum serratulum A.W. Hill - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of DAMPA Ethyl Ester's Mechanism of Action: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise validation of a compound's mechanism of action is a cornerstone of rigorous and reproducible science. This guide provides a comprehensive framework for the cross-validation of the mechanism of action for "DAMPA Ethyl Ester," a compound whose identity is ambiguous in the public domain. Commercial suppliers list this compound (CAS 43111-51-9) as a methotrexate analog, yet its nomenclature, containing "DAMPA," strongly implies a relationship to 4-DAMP (4-diphenylacetoxy-N-methylpiperidine), a well-characterized and selective M3 muscarinic receptor antagonist.[1]
This guide will not assume a mechanism of action. Instead, it will provide a logical, multi-step experimental workflow to definitively characterize this compound, comparing its potential activities against two distinct and well-established pharmacological pathways: muscarinic M3 receptor antagonism and dihydrofolate reductase (DHFR) inhibition. We will compare its hypothetical performance with established reference compounds: 4-DAMP for M3 receptor antagonism and Methotrexate for DHFR inhibition.
The Central Scientific Question: M3 Antagonist or Antifolate?
The primary challenge with this compound is the conflicting information regarding its molecular target. This ambiguity necessitates a head-to-head validation approach.
-
Hypothesis A: this compound is a Muscarinic M3 Receptor Antagonist. This hypothesis is based on the "DAMPA" nomenclature. 4-DAMP is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (mAChR).[1] The M3 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca2+]i) and the activation of Protein Kinase C (PKC), mediating physiological responses such as smooth muscle contraction.[2]
-
Hypothesis B: this compound is a Methotrexate Analog (Antifolate). This is based on descriptions from several chemical suppliers.[3][4] Methotrexate and its analogs act by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts cell proliferation, a mechanism central to its use in cancer chemotherapy and as an immunosuppressant.
The experimental workflow outlined below is designed to systematically test both hypotheses.
Experimental Workflow for Mechanistic Cross-Validation
This workflow employs a tiered approach, starting with primary target engagement assays and progressing to functional cellular assays.
Caption: Experimental workflow for this compound validation.
Tier 1: Primary Target Engagement Assays
The initial step is to determine if this compound directly interacts with either of its putative targets.
3.1. M3 Muscarinic Receptor Binding Assay
-
Objective: To determine if this compound binds to the M3 muscarinic receptor and to quantify its binding affinity (Ki).
-
Methodology: A competitive radioligand binding assay is the gold standard.
-
Preparation: Cell membranes are prepared from a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Components:
-
M3 receptor-expressing membranes.
-
A radiolabeled M3 antagonist with high affinity, such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-4-DAMP.
-
Increasing concentrations of unlabeled this compound, 4-DAMP (positive control), and a negative control (e.g., Methotrexate).
-
-
Incubation: Components are incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
3.2. Dihydrofolate Reductase (DHFR) Enzymatic Assay
-
Objective: To determine if this compound inhibits the enzymatic activity of DHFR.
-
Methodology: A spectrophotometric assay measuring the decrease in absorbance as NADPH is consumed during the conversion of dihydrofolate to tetrahydrofolate.
-
Assay Components:
-
Recombinant human DHFR enzyme.
-
Substrates: Dihydrofolate (DHF) and NADPH.
-
Increasing concentrations of this compound, Methotrexate (positive control), and a negative control (e.g., 4-DAMP).
-
-
Reaction Initiation: The reaction is initiated by the addition of the enzyme or DHF.
-
Measurement: The decrease in absorbance at 340 nm (due to NADPH oxidation) is monitored over time.
-
Data Analysis: The rate of reaction is calculated for each concentration of the test compound. The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is determined.
-
Comparative Data for Primary Targets
| Compound | Target | Assay Type | Affinity/Potency (Ki/IC50) |
| This compound | M3 Receptor | Radioligand Binding | To be determined |
| 4-DAMP | M3 Receptor | Radioligand Binding | ~0.4 - 1.0 nM |
| Methotrexate | M3 Receptor | Radioligand Binding | >10,000 nM (Expected) |
| This compound | DHFR | Enzymatic Inhibition | To be determined |
| Methotrexate | DHFR | Enzymatic Inhibition | ~1 - 10 nM |
| 4-DAMP | DHFR | Enzymatic Inhibition | >10,000 nM (Expected) |
Note: Literature values for 4-DAMP and Methotrexate are provided for context. The expected values indicate the anticipated lack of off-target activity.
Tier 2: Functional Cellular Assays
If this compound shows significant activity in a Tier 1 assay, the corresponding functional cellular assay should be performed to confirm its effect in a biological context.
4.1. M3 Receptor-Mediated Calcium Mobilization Assay
-
Objective: To determine if this compound can antagonize the M3 receptor-mediated increase in intracellular calcium.
-
Methodology: A fluorescent-based assay using a calcium-sensitive dye (e.g., Fura-2 or Fluo-4).
-
Cell Preparation: M3-expressing cells are plated and loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound, 4-DAMP, or a vehicle control.
-
Agonist Stimulation: Cells are then stimulated with a muscarinic agonist, such as carbachol or acetylcholine, at its EC80 concentration.
-
Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader or microscope.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50) is calculated. This provides a measure of its functional potency.
-
Signaling Pathway of M3 Receptor Antagonism
Caption: M3 receptor signaling pathway and antagonist action.
4.2. DHFR-Mediated Cell Proliferation Assay
-
Objective: To determine if this compound inhibits cell proliferation, consistent with DHFR inhibition.
-
Methodology: An assay measuring cell viability or proliferation in a cell line sensitive to antifolates (e.g., HeLa or Jurkat cells).
-
Cell Seeding: Cells are seeded in microplates at a low density.
-
Treatment: Cells are treated with varying concentrations of this compound, Methotrexate, or a vehicle control for 48-72 hours.
-
Viability Measurement: Cell viability is assessed using a reagent such as MTT, resazurin (AlamarBlue), or a cell-titer glo assay that measures ATP content.
-
Data Analysis: The concentration of this compound that inhibits cell growth by 50% (GI50) is determined.
-
Comparative Data for Functional Assays
| Compound | Assay | Potency (IC50/GI50) |
| This compound | Calcium Mobilization (Antagonism) | To be determined |
| 4-DAMP | Calcium Mobilization (Antagonism) | ~1 - 10 nM |
| This compound | Cell Proliferation (Inhibition) | To be determined |
| Methotrexate | Cell Proliferation (Inhibition) | ~10 - 100 nM |
Tier 3: Prodrug Hypothesis Testing
If this compound demonstrates activity in the M3 receptor assays, it is crucial to investigate whether it is an active compound itself or a prodrug that is hydrolyzed to the active antagonist, 4-DAMP. Ester groups are often added to parent drugs to improve properties like membrane permeability and are subsequently cleaved by esterase enzymes in the body.
5.1. In Vitro Hydrolysis Assay
-
Objective: To determine if this compound is chemically or enzymatically converted to 4-DAMP.
-
Methodology: Incubation in biological matrices followed by LC-MS (Liquid Chromatography-Mass Spectrometry) analysis.
-
Incubation: this compound is incubated in various matrices:
-
Buffer at physiological pH (to assess chemical stability).
-
Human plasma (contains esterases).
-
Liver microsomes or S9 fraction (contains a wider range of metabolic enzymes).
-
-
Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: Samples are analyzed by LC-MS to quantify the disappearance of the parent compound (this compound) and the appearance of the potential metabolite (4-DAMP).
-
Data Analysis: The rate of hydrolysis and the half-life of this compound in each matrix are calculated.
-
5.2. Comparative Functional Assays
-
Objective: To compare the in vitro potency of this compound with that of 4-DAMP.
-
Rationale: If this compound is a prodrug, it would likely exhibit lower potency than 4-DAMP in in vitro assays where metabolic conversion is limited (e.g., in washed cell membrane binding assays or short-duration cellular assays). Conversely, in a system with active esterases, its apparent potency might approach that of 4-DAMP over time.
Conclusion and Interpretation of Results
-
Outcome 1: Clear M3 Antagonist Activity. If this compound shows high affinity in the M3 binding assay and potent functional antagonism in the calcium mobilization assay, with no activity in the DHFR assays, it can be classified as an M3 muscarinic antagonist. The Tier 3 results will further clarify if it is a direct-acting agent or a prodrug.
-
Outcome 2: Clear DHFR Inhibitor Activity. If the compound shows potent inhibition in the DHFR enzymatic and cell proliferation assays, with no activity at the M3 receptor, it is an antifolate, and the "DAMPA" nomenclature is likely a misnomer.
-
Outcome 3: No Activity or Off-Target Profile. If the compound is inactive in all primary assays, or shows weak, non-specific activity, it lacks a clear mechanism of action at these targets.
-
Outcome 4: Dual Activity. In the unlikely event of potent activity in both pathways, the compound would be classified as a dual-action agent, requiring further investigation into its selectivity and potential therapeutic applications.
By systematically addressing the ambiguity surrounding this compound, this guide provides a robust framework for its definitive pharmacological characterization, ensuring scientific integrity and enabling informed decisions in future research and development.
References
-
Chapple, C. R. (2007). Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder. Expert Opinion on Investigational Drugs, 13(11), 1493-1500. [Link]
-
Ehlert, F. J. (1996). The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor. Life Sciences, 58(22), 1971-1978. [Link]
-
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. [Link]
-
Teixeira-Neto, F. J., et al. (2012). Effects of muscarinic receptor antagonists on acetylcholine-induced contractions of jejunal smooth muscle in horses. Journal of Veterinary Pharmacology and Therapeutics, 35(4), 313-318. [Link]
-
Veeprho. This compound | CAS 43111-51-9. [Link]
-
Wikipedia. 4-DAMP. [Link]
Sources
A Head-to-Head Comparison: DAMPA vs. DAMPA Ethyl Ester for Cellular and Preclinical Research
A Senior Application Scientist's Guide to Selecting the Optimal Compound for Your Experimental Needs
Introduction: The Rationale for Prodrug Development
In the landscape of therapeutic development, the efficacy of a biologically active molecule is often limited by its physicochemical properties. Poor solubility, limited cell permeability, and unfavorable pharmacokinetics can prevent a promising compound from reaching its intracellular target at a sufficient concentration. This guide provides a comparative analysis of DAMPA (4-Amino-4-deoxy-N10-methylpteroic acid), a key metabolite and analog of the widely-used antifolate drug Methotrexate, and its ethyl ester derivative, DAMPA Ethyl Ester.
The esterification of a parent carboxylic acid to create a more lipophilic prodrug is a time-tested strategy to overcome the challenge of cellular membrane transport.[1] This guide will delve into the scientific principles behind this strategy, offering a detailed comparison of DAMPA and its ethyl ester in terms of their chemical properties, biological performance, and ideal experimental applications. We will provide the underlying causality for their differing behaviors and furnish detailed protocols for key validation experiments, empowering researchers to make an informed choice for their specific research context.
Chapter 1: A Tale of Two Molecules: Physicochemical Characterization
The fundamental differences in the performance of DAMPA and its ethyl ester originate from a single chemical modification: the conversion of a polar carboxylic acid to a less polar ethyl ester. This seemingly minor change has profound implications for the molecule's behavior in both simple solutions and complex biological systems.
Structural Differences
DAMPA possesses a free carboxylic acid group, which is ionized at physiological pH, rendering the molecule polar and highly water-soluble. This compound masks this polar group with an ethyl moiety, significantly increasing its lipophilicity (fat-solubility). This structural divergence is the primary determinant of their differing permeability and solubility profiles.
Sources
A Head-to-Head Comparison for the Research Scientist: Pemetrexed vs. DAMPA Ethyl Ester
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy, antifolates remain a cornerstone of treatment regimens for a variety of solid tumors. Pemetrexed, a multi-targeted antifolate, has established itself as a key therapeutic agent. In the spirit of continuous innovation, researchers often explore structural analogs of existing antifolates to identify novel compounds with improved efficacy or altered pharmacological profiles. This guide provides a detailed head-to-head comparison of the well-characterized drug, Pemetrexed, with DAMPA Ethyl Ester, a research compound and analog of the classical antifolate, Methotrexate.
This comparison is structured to provide a deep, technical understanding for the researcher. It moves beyond a simple recitation of facts to an analysis of the underlying chemical and biological principles that dictate the function of these two molecules. We will delve into their mechanisms of action, explore the structural nuances that drive their target specificity, and provide detailed experimental protocols for their evaluation.
Section 1: At a Glance: Key Distinctions
| Feature | Pemetrexed | This compound (Inferred) |
| Core Structure | Pyrrolo[2,3-d]pyrimidine | Pteridine |
| Primary Target(s) | Thymidylate Synthase (TS) | Dihydrofolate Reductase (DHFR) |
| Additional Targets | Dihydrofolate Reductase (DHFR), Glycinamide Ribonucleotide Formyltransferase (GARFT) | Likely limited activity against other folate-dependent enzymes |
| Cellular Uptake | Reduced Folate Carrier (RFC), Folate Receptors | Likely primarily through passive diffusion due to increased lipophilicity from the ethyl ester group, potentially bypassing RFC-mediated resistance. |
| Polyglutamylation | Efficiently polyglutamylated, leading to prolonged intracellular retention and enhanced inhibitory activity. | Unlikely to be a substrate for folylpolyglutamate synthase (FPGS) due to the esterified glutamate moiety. |
| Clinical Status | FDA-approved for mesothelioma and non-small cell lung cancer[1] | Research compound, not for therapeutic use[2] |
Section 2: Unraveling the Mechanism of Action
Both Pemetrexed and this compound function by disrupting the folate metabolic pathway, which is crucial for the synthesis of nucleotides, the building blocks of DNA and RNA. However, their specific mechanisms and primary targets differ significantly due to their distinct chemical structures.
Pemetrexed: A Multi-Targeted Approach
Pemetrexed is a potent inhibitor of three key enzymes in the folate pathway:
-
Thymidylate Synthase (TS): This is the primary target of Pemetrexed. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in the de novo synthesis of thymidine. Inhibition of TS leads to "thymineless death" in rapidly dividing cancer cells.[1][3]
-
Dihydrofolate Reductase (DHFR): Pemetrexed also inhibits DHFR, the enzyme responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor for numerous one-carbon transfer reactions, including purine and thymidylate synthesis.[1][3][4]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo synthesis of purines. By inhibiting GARFT, Pemetrexed further disrupts the production of purine nucleotides necessary for DNA and RNA synthesis.[1][3][4]
The ability of Pemetrexed to inhibit multiple enzymes contributes to its broad antitumor activity and may help to overcome resistance mechanisms that can arise from the upregulation of a single target.[5]
This compound: A Focus on DHFR
DAMPA (2,4-diamino-N10-methylpteroic acid) is a known metabolite of Methotrexate.[6][7][8] Methotrexate, a classical antifolate, is a potent inhibitor of DHFR.[1][9] this compound, as a direct analog of Methotrexate's core structure, is inferred to share this primary mechanism of action.
-
Dihydrofolate Reductase (DHFR): The pteridine ring structure of DAMPA is a key feature for binding to the active site of DHFR. By inhibiting DHFR, this compound would be expected to deplete the intracellular pool of THF, thereby halting the synthesis of thymidylate and purines.[1][9]
It is important to note that unlike Pemetrexed, classical antifolates like Methotrexate and its analogs generally exhibit much weaker inhibition of TS and GARFT.[10]
Section 3: A Tale of Two Scaffolds: Chemical Structures and Their Implications
The distinct chemical scaffolds of Pemetrexed and this compound are the root of their differing biological activities.
Pemetrexed: The Pyrrolo[2,3-d]pyrimidine Core
Pemetrexed features a pyrrolo[2,3-d]pyrimidine core, which is a key structural departure from the pteridine ring of classical antifolates.[11] This modification is crucial for its multi-targeted activity, particularly its potent inhibition of TS. The L-glutamic acid side chain is also essential for its transport into cells and its subsequent metabolism.[12]
This compound: The Pteridine Core and the Impact of Esterification
This compound is built upon the classical pteridine ring of Methotrexate.[2][13] The defining feature of this research compound is the ethyl esterification of the glutamate moiety. This seemingly minor modification has significant, albeit inferred, consequences for its pharmacological properties.
-
Increased Lipophilicity: The addition of the ethyl group increases the lipophilicity of the molecule. This can alter its mode of cellular entry, potentially allowing for passive diffusion across the cell membrane, thereby bypassing the need for the Reduced Folate Carrier (RFC).[14][15][16] This could be advantageous in overcoming RFC-mediated methotrexate resistance.
-
Inhibition of Polyglutamylation: The esterification of the glutamate tail would likely prevent the addition of further glutamate residues by the enzyme folylpolyglutamate synthase (FPGS).[12] Polyglutamylation is a critical process for the intracellular retention and enhanced activity of antifolates like Pemetrexed and Methotrexate.[12][17] The inability of this compound to be polyglutamylated would likely result in a shorter intracellular half-life and potentially reduced potency compared to its non-esterified counterpart.
-
In Vivo Hydrolysis: Ethyl esters are susceptible to hydrolysis by esterases present in the blood and tissues.[18][19][20] This could lead to the in vivo conversion of this compound to its active, non-esterified form, DAMPA.
Section 4: Experimental Protocols for Comparative Evaluation
To empirically compare the activity of Pemetrexed and this compound, a series of well-established in vitro assays are necessary. The following protocols provide a framework for such an evaluation.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells. This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Pemetrexed and this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.
Enzyme Inhibition Assays
To determine the inhibitory potency of each compound against their respective target enzymes, in vitro enzyme inhibition assays are essential.
4.2.1. Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), a solution of DHF, and a solution of NADPH.
-
Inhibitor Preparation: Prepare serial dilutions of Pemetrexed and this compound.
-
Reaction Setup: In a 96-well UV-transparent plate, add the reaction buffer, DHF, NADPH, and the inhibitor to each well.
-
Enzyme Addition: Initiate the reaction by adding a solution of recombinant human DHFR enzyme to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki).
4.2.2. Thymidylate Synthase (TS) Inhibition Assay
This spectrophotometric assay measures the increase in absorbance at 340 nm, which corresponds to the formation of DHF from the TS-catalyzed conversion of dUMP and 5,10-methylenetetrahydrofolate (CH2THF) to dTMP and DHF.[21][22]
Detailed Protocol:
-
Reagent Preparation: Prepare a reaction buffer, a solution of dUMP, and a solution of the cofactor CH2THF.
-
Inhibitor Preparation: Prepare serial dilutions of Pemetrexed and this compound.
-
Reaction Setup: In a 96-well UV-transparent plate, add the reaction buffer, dUMP, and the inhibitor to each well.
-
Reaction Initiation: Initiate the reaction by adding a solution of recombinant human TS enzyme and CH2THF to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocity and determine the IC50 and Ki values as described for the DHFR assay.
4.2.3. Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay
A common method for assessing GARFT inhibition is a spectrophotometric assay that monitors the formation of a product from a folate analog with a distinct absorbance spectrum.[23]
Detailed Protocol:
-
Reagent Preparation: Prepare a reaction buffer, a solution of the substrate glycinamide ribonucleotide (GAR), and a solution of the folate cofactor analog.
-
Inhibitor Preparation: Prepare serial dilutions of Pemetrexed and this compound.
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, GAR, the folate cofactor analog, and the inhibitor.
-
Reaction Initiation: Start the reaction by adding a solution of recombinant human GARFT enzyme.
-
Endpoint Measurement: After a defined incubation period, measure the absorbance at the appropriate wavelength to quantify product formation.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Uptake Studies
To investigate the differing modes of cellular entry, a cellular uptake assay using radiolabeled compounds or fluorescence-based methods can be employed.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in 24-well plates and allow them to reach confluence.
-
Compound Incubation: Incubate the cells with a fixed concentration of radiolabeled ([3H]-Pemetrexed or a custom synthesized [3H]-DAMPA Ethyl Ester) or fluorescently tagged compound for various time points (e.g., 5, 15, 30, 60 minutes).
-
Washing: At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to stop the uptake and remove extracellular compound.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification:
-
For radiolabeled compounds, measure the radioactivity in the cell lysate using a scintillation counter.
-
For fluorescent compounds, measure the fluorescence intensity of the lysate using a fluorometer.
-
-
Protein Normalization: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis: Plot the intracellular concentration of the compound over time to determine the rate of uptake.
Section 5: Concluding Remarks for the Researcher
This guide provides a comprehensive framework for a head-to-head comparison of Pemetrexed and the research compound this compound. While Pemetrexed is a well-established, multi-targeted antifolate, this compound represents an intriguing structural modification of the classical antifolate, Methotrexate.
The key inferred differences lie in their primary targets, cellular uptake mechanisms, and potential for intracellular retention. The ethyl esterification of DAMPA is a double-edged sword: it may offer a way to circumvent certain resistance mechanisms by increasing lipophilicity and enabling passive diffusion, but it also likely abrogates the crucial process of polyglutamylation, potentially limiting its overall efficacy.
The provided experimental protocols offer a robust starting point for any researcher seeking to empirically validate these inferred properties and to further characterize the pharmacological profile of this compound or other novel antifolate analogs. Such investigations are vital for the continued development of more effective and selective cancer chemotherapeutics.
References
-
Pemetrexed - Wikipedia. Available from: [Link]
- Hanauske, A. R., Chen, V., Pao, M., & Hanauske-Abel, H. M. (2001). Pemetrexed disodium: a novel antifolate. Clinical cancer research, 7(10), 2271-2283.
- Goldman, I. D., & Matherly, L. H. (1987). The cellular pharmacology of methotrexate. Pharmacology & therapeutics, 34(2), 205-249.
- Cronstein, B. N. (1997). The mechanism of action of methotrexate. Rheumatic Disease Clinics of North America, 23(4), 739-755.
-
METHOTREXATE, VIALS 10 Clinical Pharmacology - Pfizer Medical Information - Canada. Available from: [Link]
-
Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review - The Content Rheum. Available from: [Link]
-
Chemotherapy - Wikipedia. Available from: [Link]
- Walling, J. (2006). From methotrexate to pemetrexed and beyond. A review of the pharmacodynamic and clinical properties of antifolates.
- Shih, C., Chen, V. J., Gossett, L. S., Burns, S. B., Shackelford, K. A., Welsh, K. M., ... & Mendelsohn, L. G. (1997). LY231514, a pyrrolo [2, 3-d] pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes. Cancer research, 57(6), 1116-1123.
-
Methotrexate, chemical structure, molecular formula, Reference Standards. Available from: [Link]
-
Methotrexate | C20H22N8O5 | CID 126941 - PubChem - NIH. Available from: [Link]
-
Pemetrexed | C20H21N5O6 | CID 135410875 - PubChem - NIH. Available from: [Link]
-
Comparison of pemetrexed and methotrexate polyglutamylation kinetics.... - ResearchGate. Available from: [Link]
-
Chemical structures of pemetrexed (A) and methotrexate (B) - ResearchGate. Available from: [Link]
- Lange, L. G. (1997). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. American Journal of Physiology-Gastrointestinal and Liver Physiology, 273(1), G184-G190.
-
From methotrexate to pemetrexed and beyond. A review of the pharmacodynamic and clinical properties of antifolates - SciSpace. Available from: [Link]
- Taylor, I. W., Slowiaczek, P., Friedlander, M. L., & Tattersall, M. H. (1985). Selective toxicity of a new lipophilic antifolate, BW301U, for methotrexate-resistant cells with reduced drug uptake. Cancer research, 45(3), 978-982.
-
Selective Toxicity of a New Lipophilic Antifolate, BW301U, for Methotrexate- resistant Cells with Reduced Drug Uptake - AACR Journals. Available from: [Link]
-
Toxicity of folic acid analogs in cultured human cells: a microtiter assay for the analysis of drug competition - PMC - NIH. Available from: [Link]
- Jackson, R. C., Fry, D. W., Boritzki, T. J., Besserer, J. A., Hook, K. E., & Leopold, W. R. (1985). Biochemical pharmacology of the lipophilic antifolate, trimetrexate.
-
Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - NIH. Available from: [Link]
-
Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery - MDPI. Available from: [Link]
-
Enhanced toxicity and cellular uptake of methotrexate-conjugated nanoparticles in folate receptor-positive cancer cells by decorating with folic acid-conjugated d-α-tocopheryl polyethylene glycol 1000 succinate - PubMed. Available from: [Link]
-
The in vitro assessment of methotrexate uptake study carried out using... - ResearchGate. Available from: [Link]
-
Selective toxicity of a new lipophilic antifolate, BW301U, for methotrexate-resistant cells with reduced drug uptake. - Semantic Scholar. Available from: [Link]
-
Novel mass spectrometry-based assay for thymidylate synthase activity - Amsterdam UMC. Available from: [Link]
-
Synthesis and Discovery of High Affinity Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase Inhibitors With Antitumor Activity - NIH. Available from: [Link]
-
Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells - Research journals - PLOS. Available from: [Link]
-
2,4-Diamino-N10-methylpteroic acid (DAMPA) crystalluria in a patient with osteosarcoma treated with carboxypeptidase-G2 rescue after high-dose methotrexate-induced nephrotoxicity - ResearchGate. Available from: [Link]
-
Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. Available from: [Link]
-
Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - MDPI. Available from: [Link]
-
Alteration of methotrexate uptake in human leukemia cells by other agents - PubMed. Available from: [Link]
-
Differences in cellular accumulation of pemetrexed and methotrexate... - ResearchGate. Available from: [Link]
-
Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - NIH. Available from: [Link]
-
Inhibition of glycinamide ribonucleotide formyltransferase and other folate enzymes by homofolate polyglutamates in human lymphoma and murine leukemia cell extracts - PubMed. Available from: [Link]
-
2,4-Diamino-N10-methylpteroic acid (DAMPA) crystalluria in a patient with osteosarcoma treated with carboxypeptidase-G2 rescue after high-dose methotrexate-induced nephrotoxicity | Documents - Universitat de les Illes Balears. Available from: [Link]
-
In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia - PubMed. Available from: [Link]
-
Rescue of Experimental Intrathecal Methotrexate Overdose With carboxypeptidase-G2 - PubMed. Available from: [Link]
-
Thymidylate synthase inhibitor - Wikipedia. Available from: [Link]
-
Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC - NIH. Available from: [Link]
-
2,4-Diamino-N10-methylpteroic acid (DAMPA) crystalluria in a patient with osteosarcoma treated with carboxypeptidase-G2 rescue after high-dose methotrexate-induced nephrotoxicity - PubMed. Available from: [Link]
-
Inhibition of glycinamide ribonucleotide formyltransferase results in selective inhibition of macrophage cytokine secretion in vitro and in vivo efficacy in rat adjuvant arthritis - PubMed. Available from: [Link]
-
The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids - ACS Publications. Available from: [Link]
-
Asymmetric Synthesis of Inhibitors of Glycinamide Ribonucleotide Transformylase - PMC. Available from: [Link]
-
Metabolite of 4‐amino‐4‐deoxy‐N10‐methylpteroylglutamic acid (methotrexate). Available from: [Link]
Sources
- 1. Methotrexate - Wikipedia [en.wikipedia.org]
- 2. Methotrexate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pfizermedicalinformation.ca [pfizermedicalinformation.ca]
- 6. researchgate.net [researchgate.net]
- 7. Rescue of experimental intrathecal methotrexate overdose with carboxypeptidase-G2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-Diamino-N10-methylpteroic acid (DAMPA) crystalluria in a patient with osteosarcoma treated with carboxypeptidase-G2 rescue after high-dose methotrexate-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review | RHAPP [contentrheum.com]
- 10. researchgate.net [researchgate.net]
- 11. Methotrexate [webbook.nist.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Selective toxicity of a new lipophilic antifolate, BW301U, for methotrexate-resistant cells with reduced drug uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Biochemical pharmacology of the lipophilic antifolate, trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 20. In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
An Investigator's Guide to the Preclinical Evaluation of DAMPA Ethyl Ester: A Comparative Framework for a Novel Methotrexate Analog
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the independent verification of the therapeutic potential of DAMPA Ethyl Ester, a putative methotrexate analog. Given the current scarcity of direct experimental data on this compound, this document leverages the extensive knowledge of its parent compound, methotrexate, to propose a structured investigational roadmap. We will explore the presumed mechanism of action, outline key comparative studies against established alternatives, and provide detailed experimental protocols to rigorously assess its efficacy and selectivity. This guide is intended to be a foundational resource for researchers initiating preclinical studies on this novel compound.
Introduction: The Rationale for Investigating this compound
Methotrexate, a cornerstone of therapy for a spectrum of cancers and autoimmune diseases, functions primarily by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis and cellular replication.[1][2][3] Its efficacy, however, is often limited by cellular resistance and a significant side-effect profile.[4][5] The development of methotrexate analogs is a key strategy to enhance therapeutic windows, overcome resistance, and improve patient outcomes.
This compound is identified as a methotrexate analog with a modified ester group.[6] The ethyl ester moiety could potentially alter the compound's physicochemical properties, such as lipophilicity, which may influence its cellular uptake, tissue distribution, and metabolic stability. This structural modification warrants a thorough investigation into its therapeutic potential as a novel antifolate agent. This guide provides a systematic approach to this investigation.
Presumed Mechanism of Action and Key Signaling Pathways
As a methotrexate analog, this compound is hypothesized to act as a competitive inhibitor of DHFR.[1][7] This inhibition disrupts the folate metabolic pathway, leading to a depletion of tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate, thereby arresting DNA synthesis and cell proliferation.[2][8] In the context of autoimmune diseases like rheumatoid arthritis, methotrexate's anti-inflammatory effects are also attributed to the promotion of adenosine release and the inhibition of transmethylation reactions.[6]
Diagram 1: The Folate Metabolic Pathway and the Hypothesized Action of this compound
Caption: Hypothesized inhibition of DHFR by this compound.
Comparative Analysis: this compound vs. Standard-of-Care
A critical component of evaluating this compound is to benchmark its performance against existing therapies for relevant indications.
In the Context of Rheumatoid Arthritis
For rheumatoid arthritis, methotrexate is a first-line disease-modifying antirheumatic drug (DMARD).[9] Alternatives include other conventional synthetic DMARDs (csDMARDs) like leflunomide and sulfasalazine, as well as biologic DMARDs (bDMARDs) that target specific inflammatory cytokines (e.g., TNF-α inhibitors).[10][11][12][13]
Table 1: Hypothetical Comparative Profile for Rheumatoid Arthritis Therapies
| Feature | Methotrexate | Leflunomide | TNF-α Inhibitor (e.g., Adalimumab) | This compound (Hypothetical Target Profile) |
| Mechanism of Action | DHFR inhibitor, anti-inflammatory | Pyrimidine synthesis inhibitor | TNF-α blockade | Potent and selective DHFR inhibitor |
| Primary Efficacy Endpoint | ACR20/50/70 response | ACR20/50/70 response | ACR20/50/70 response | Superior or non-inferior ACR scores |
| Onset of Action | 4-6 weeks | 4-8 weeks | 2-4 weeks | 2-4 weeks (improved cellular uptake) |
| Route of Administration | Oral, Subcutaneous | Oral | Subcutaneous | Oral (high bioavailability) |
| Key Adverse Events | Hepatotoxicity, myelosuppression, nausea | Hepatotoxicity, hypertension, diarrhea | Injection site reactions, infections | Reduced hepatotoxicity and myelosuppression |
In the Context of Oncology
In oncology, methotrexate is used to treat various cancers, including certain types of leukemia, lymphoma, and breast cancer.[1][14][15] Alternative chemotherapeutic agents and targeted therapies will vary depending on the specific cancer type.
Table 2: Hypothetical Comparative Profile for an Exemplary Cancer Indication (e.g., Acute Lymphoblastic Leukemia)
| Feature | Methotrexate | Pemetrexed (another antifolate) | Cytarabine (a pyrimidine analog) | This compound (Hypothetical Target Profile) |
| Mechanism of Action | DHFR inhibitor | Multi-targeted antifolate | DNA polymerase inhibitor | Highly selective DHFR inhibitor |
| Primary Efficacy Endpoint | Complete Remission (CR) Rate | Overall Response Rate (ORR) | CR Rate | Improved CR rate, especially in resistant lines |
| Resistance Mechanisms | DHFR overexpression, impaired uptake | Similar to methotrexate | Decreased drug activation | Overcomes common methotrexate resistance mechanisms |
| Route of Administration | Intravenous, Intrathecal | Intravenous | Intravenous, Subcutaneous | Oral or Intravenous with improved pharmacokinetics |
| Key Adverse Events | Myelosuppression, mucositis, nephrotoxicity | Myelosuppression, skin rash, fatigue | Myelosuppression, neurotoxicity | Favorable safety profile with reduced off-target toxicity |
Proposed Experimental Workflows for Independent Verification
To substantiate the therapeutic potential of this compound, a tiered experimental approach is recommended, progressing from in vitro characterization to in vivo efficacy studies.
Diagram 2: Experimental Workflow for this compound Evaluation
Caption: A tiered approach for preclinical validation.
In Vitro Experimental Protocols
Protocol 1: DHFR Enzyme Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of this compound on purified human DHFR enzyme and compare it to methotrexate.
-
Methodology:
-
Recombinant human DHFR is incubated with varying concentrations of this compound or methotrexate.
-
The enzymatic reaction is initiated by the addition of dihydrofolate and NADPH.
-
The rate of NADPH oxidation is monitored spectrophotometrically at 340 nm.
-
IC50 values are calculated from the dose-response curves.
-
Protocol 2: Cell Proliferation Assay
-
Objective: To assess the anti-proliferative activity of this compound in relevant cell lines (e.g., CCRF-CEM for leukemia, synoviocytes for rheumatoid arthritis).
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound, methotrexate, and a vehicle control for 72 hours.
-
Cell viability is assessed using a colorimetric assay (e.g., MTT or WST-1).
-
GI50 (concentration for 50% growth inhibition) values are determined.
-
Protocol 3: Cellular Uptake and Polyglutamylation
-
Objective: To investigate the cellular accumulation and retention of this compound, which are critical for its sustained activity.
-
Methodology:
-
Cells are incubated with radiolabeled ([3H]) this compound or methotrexate for various time points.
-
Intracellular drug concentrations are measured by scintillation counting.
-
To assess polyglutamylation, cell lysates are analyzed by HPLC to separate and quantify the parent drug and its polyglutamated forms.[16]
-
In Vivo Experimental Protocols
Protocol 4: Collagen-Induced Arthritis (CIA) Model in Mice
-
Objective: To evaluate the anti-inflammatory and disease-modifying effects of this compound in a preclinical model of rheumatoid arthritis.[17][18][19]
-
Methodology:
-
Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen.
-
Upon disease onset, mice are treated with this compound, methotrexate, or a vehicle control.
-
Disease progression is monitored by clinical scoring of paw swelling, histological analysis of joint inflammation and damage, and measurement of inflammatory biomarkers (e.g., cytokines).
-
Protocol 5: Human Tumor Xenograft Model
-
Objective: To assess the anti-tumor efficacy of this compound in vivo.[20][21][22]
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with human cancer cells.
-
Once tumors are established, mice are randomized to receive this compound, a standard-of-care chemotherapeutic agent, or a vehicle control.
-
Tumor growth is monitored over time by caliper measurements.
-
At the end of the study, tumors are excised and weighed, and may be subjected to further analysis (e.g., immunohistochemistry).
-
Conclusion and Future Directions
The structural similarity of this compound to methotrexate provides a strong rationale for its investigation as a novel antifolate therapeutic. The ethyl ester modification may confer advantageous pharmacokinetic or pharmacodynamic properties. The experimental framework outlined in this guide offers a systematic and rigorous approach to validate its therapeutic potential, compare it against current standards of care, and elucidate its mechanism of action. Should the initial in vitro and in vivo studies yield promising results, further investigations into its detailed toxicology, mechanisms of resistance, and potential for combination therapies would be warranted. This structured approach is essential for the translation of a promising chemical entity into a clinically valuable therapeutic agent.
References
-
Wikipedia. (n.d.). Methotrexate. Retrieved from [Link]
- Gorin, N. C., et al. (1996). Resistance Mechanisms to Methotrexate in Tumors. The Oncologist, 1(4), 223–226.
-
The Content Rheum. (n.d.). Methotrexate Mechanism of Action Explained. Retrieved from [Link]
-
Pfizer. (n.d.). METHOTREXATE, VIALS 10 Clinical Pharmacology. Retrieved from [Link]
- Bannwarth, B., et al. (1997). The mechanism of action of methotrexate. Rheumatic Disease Clinics of North America, 23(4), 739–755.
-
HealthCentral. (2022, October 27). Few Alternatives to Methotrexate. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). Methotrexate: Uses and Side Effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. Retrieved from [Link]
-
MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]
- Gorlick, R., et al. (1999). Mechanisms of Methotrexate Resistance in Osteosarcoma. Clinical Cancer Research, 5(3), 633-641.
-
Bentham Science Publishers. (n.d.). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Retrieved from [Link]
-
NIH National Cancer Institute. (n.d.). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Retrieved from [Link]
-
PubMed. (n.d.). Methotrexate intolerance in elderly patients with rheumatoid arthritis: what are the alternatives?. Retrieved from [Link]
-
NHS. (n.d.). About methotrexate. Retrieved from [Link]
-
PubMed. (n.d.). Experimental animal models for rheumatoid arthritis. Retrieved from [Link]
-
PubMed. (n.d.). Mechanisms of methotrexate resistance in osteosarcoma. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). What is Methotrexate Used for?. Retrieved from [Link]
-
Grokipedia. (2026, January 7). Dihydrofolate reductase inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Major mechanism contributing MTX resistance in cancer cells. Retrieved from [Link]
-
PubMed. (n.d.). Dihydrofolate reductase as a therapeutic target. Retrieved from [Link]
-
Medscape. (2023, December 15). Alternatives to Methotrexate When Contraindicated for Moderate-to-Severe RA. Retrieved from [Link]
-
Patsnap. (2024, June 21). What are DHFR inhibitors and how do they work?. Retrieved from [Link]
-
H. Lee Moffitt Cancer Center & Research Institute. (n.d.). Animal models of rheumatoid arthritis. Retrieved from [Link]
-
University of Pittsburgh. (2024, August 20). A Safer Path: Dietary Supplements as an Alternative to Methotrexate for Managing Rheumatoid Arthritis in Adults. Retrieved from [Link]
-
Hospital for Special Surgery. (n.d.). Rheumatoid Arthritis Treatment Options. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). The use of animal models in rheumatoid arthritis research. Retrieved from [Link]
-
ResearchGate. (2025, August 10). What Animal Models are Best to Test Novel Rheumatoid Arthritis Therapies?. Retrieved from [Link]
-
Semantic Scholar. (2012, August 1). [PDF] Experimental Animal Models for Rheumatoid Arthritis: Methods and Applications. Retrieved from [Link]
-
Oxford Academic. (2008, November 5). Antitumor Efficacy Testing in Rodents. Retrieved from [Link]
-
PubMed Central. (n.d.). Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. Retrieved from [Link]
-
ResearchGate. (2018, October 7). (PDF) In vivo screening models of anticancer drugs. Retrieved from [Link]
-
Drugs.com. (n.d.). Methotrexate Alternatives Compared. Retrieved from [Link]
-
Drugs.com. (n.d.). Methotrexate LPF Sodium Alternatives Compared. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis and biological evaluation of methotrexate analogues for amticamcer activity. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). In vitro activities of novel antifolate drug combinations against Plasmodium falciparum and human granulocyte CFUs. Retrieved from [Link]
-
PubMed. (n.d.). Methotrexate analogues. 9. Synthesis and biological properties of some 8-alkyl-7,8-dihydro .... Retrieved from [Link]
-
PubMed. (2021, August 1). Preclinical evaluation of methotrexate-loaded polyelectrolyte complexes and thermosensitive hydrogels as treatment for rheumatoid arthritis. Retrieved from [Link]
-
PubMed. (n.d.). Methotrexate analogues. 12. Synthesis and biological properties of some aza homologues. Retrieved from [Link]
-
Life Science Alliance. (2023, August 17). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. Retrieved from [Link]
-
National Cancer Institute. (2025, January 8). Methotrexate Sodium (Cancer Treatment). Retrieved from [Link]
-
Wikipedia. (n.d.). Antifolate. Retrieved from [Link]
Sources
- 1. Methotrexate - Wikipedia [en.wikipedia.org]
- 2. contentrheum.com [contentrheum.com]
- 3. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 4. Resistance Mechanisms to Methotrexate in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 9. About methotrexate - NHS [nhs.uk]
- 10. healthcentral.com [healthcentral.com]
- 11. Methotrexate intolerance in elderly patients with rheumatoid arthritis: what are the alternatives? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alternatives to Methotrexate When Contraindicated for Moderate-to-Severe RA [decisionpoint.medscape.com]
- 13. Rheumatoid Arthritis Treatment Options | Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Methotrexate Sodium (Cancer Treatment) - NCI [cancer.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Experimental animal models for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 19. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
A Researcher's Guide to Assessing the Specificity of DAMPA Ethyl Ester for Cancer Cells
Abstract
The selective targeting of cancer cells while sparing healthy tissue remains the paramount objective in oncology drug development. DAMPA Ethyl Ester, as a modulator of muscarinic acetylcholine receptors (mAChRs), presents a compelling therapeutic hypothesis due to the frequent overexpression of the M3 receptor (M3R) subtype in various malignancies, including colon, lung, and breast cancers.[1][2][3] This guide provides a comprehensive framework for researchers to rigorously assess the cancer cell-specific cytotoxicity of this compound. We will delve into the underlying molecular rationale, present a multi-tiered experimental strategy from in vitro screening to in vivo validation, and offer detailed, field-tested protocols. This document is intended for researchers, scientists, and drug development professionals seeking to validate novel cancer-targeting agents.
The Rationale: Why Target the M3 Muscarinic Receptor in Cancer?
The M3 muscarinic receptor, encoded by the CHRM3 gene, is a Gq-coupled G protein-coupled receptor (GPCR) that is often significantly overexpressed in tumor tissues compared to their normal counterparts.[1][2][4] In some colon cancer specimens, CHRM3 RNA expression has been detected at levels eight times greater than in normal colon tissues.[1]
Activation of M3R by ligands such as acetylcholine (ACh) or even non-traditional ligands like bile acids can trigger a cascade of pro-tumorigenic signaling events.[1][3][4] This complex signaling network is central to the rationale for targeting M3R and forms the basis of our assessment strategy.
Key Pro-Tumorigenic Pathways Activated by M3R:
-
EGFR Transactivation: A prominent feature of M3R signaling is the transactivation of the Epidermal Growth Factor Receptor (EGFR).[2][4] This occurs via the M3R-dependent activation of matrix metalloproteinases (MMPs), such as MMP7, which cleave and release heparin-binding EGF-like growth factor (HB-EGF), subsequently activating EGFR.[1][4]
-
Downstream Kinase Activation: The dual activation of M3R and EGFR converges on critical downstream signaling pathways known to drive cancer progression, including the Mitogen-Activated Protein Kinase/Extracellular Signal-Related Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) pathways.[2][3][4][5]
-
Cellular Consequences: The culmination of this signaling is the stimulation of cell proliferation, invasion, migration, and resistance to apoptosis—the hallmarks of cancer.[1][4]
Given this mechanism, a compound like this compound, which modulates M3R activity, could theoretically inhibit these oncogenic signals. However, the widespread expression of muscarinic receptors in healthy tissues necessitates a rigorous and systematic evaluation of its cancer-cell specificity to avoid off-target toxicity.[1]
A Multi-Tiered Strategy for Specificity Assessment
A robust assessment of specificity cannot rely on a single experiment. We propose a phased approach, moving from broad in vitro screens to highly specific in vivo models. This logical progression ensures that resources are used efficiently and that the resulting data is comprehensive and reliable.
Phase 1: Foundational In Vitro Assessment
The initial phase aims to quantify the cytotoxic potential of this compound on cancer cells versus non-malignant cells and confirm its on-target mechanism.
Experiment: Comparative Cytotoxicity Assay
Causality & Rationale: The cornerstone of specificity assessment is determining the differential dose-response between target (cancer) and non-target (normal) cells. By calculating the half-maximal inhibitory concentration (IC50), we can quantify the compound's potency. A significantly lower IC50 in cancer cells compared to normal cells indicates a favorable therapeutic window. We will compare an M3R-overexpressing cancer cell line (e.g., HT-29 colon cancer) with a normal colon epithelial cell line (e.g., NCM460).[1][4]
Self-Validating System: This protocol includes vehicle controls (DMSO) to account for solvent effects and positive controls (e.g., a known non-specific cytotoxic agent like Doxorubicin) to ensure the assay system is responsive. The comparison between the cancer and normal cell lines is an intrinsic control for specificity.
Protocol: IC50 Determination via CellTiter-Glo® Assay
-
Cell Seeding: Seed HT-29 and NCM460 cells in separate 96-well, opaque-walled plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) down to picomolar levels. Also prepare 2X solutions for vehicle (DMSO) and positive controls.
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final 1X concentration.
-
Incubation: Incubate the plates for a duration equivalent to at least two cell doubling times (e.g., 72 hours).
-
Lysis and Luminescence Measurement:
-
Equilibrate the plates and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average luminescence from vehicle-treated wells as 100% viability and wells with no cells as 0% viability.
-
Plot the normalized viability against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Data Presentation:
| Compound | Cell Line | Receptor Target | IC50 (µM) | Selectivity Index (SI)¹ |
| This compound | HT-29 (Colon Cancer) | M3R | [Experimental Value] | [Calculated Value] |
| NCM460 (Normal Colon) | M3R | [Experimental Value] | ||
| Doxorubicin | HT-29 (Colon Cancer) | DNA Intercalation | [Experimental Value] | [Calculated Value] |
| NCM460 (Normal Colon) | DNA Intercalcation | [Experimental Value] | ||
| ¹ Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI value indicates greater cancer cell specificity. |
Phase 2: Advanced In Vitro Models
While monolayer cultures are excellent for initial screening, they do not replicate the complex tumor microenvironment. This phase introduces more physiologically relevant models.
Experiment: Co-Culture Specificity Assay
Causality & Rationale: Conventional assays test drugs on pure populations of cells.[6] However, in a patient, tumor cells are intermixed with normal stromal cells. This experiment directly assesses if this compound can selectively eliminate cancer cells within a mixed population, a more stringent test of specificity.[6][7][8] A genetic-based tool, such as digital PCR (dPCR) targeting a tumor-specific mutation, can precisely quantify the proportion of tumor cells remaining after treatment.[6][8]
Self-Validating System: The initial 1:4 ratio of tumor to normal cells serves as the baseline. The dose-dependent change in this ratio after treatment provides a direct readout of specificity. Vehicle-treated wells should maintain a ratio dictated by the differential growth rates of the two cell types, providing a crucial control.
Protocol: Co-culture Assay with dPCR Readout
-
Cell Preparation: Use a cancer cell line with a known, unique genetic marker (e.g., a KRAS mutation) and a normal fibroblast cell line.
-
Co-Culture Seeding: Seed a mixture of the cancer cells and normal fibroblasts at a defined ratio (e.g., 1:4, totaling 2,000 cells) into each well of a 96-well plate.[6][7]
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound as described in the IC50 protocol.
-
Incubation: Incubate for the desired treatment period (e.g., 5 days).
-
DNA Extraction: At the end of the treatment, lyse the cells in all wells and extract total genomic DNA.
-
Digital PCR Analysis:
-
Design dPCR assays with probes specific for the tumor mutation (e.g., mutant KRAS) and a universal reference gene (e.g., RPP30).[8]
-
Run the dPCR on the extracted DNA from each well.
-
Calculate the ratio of mutant to reference gene copies to determine the precise proportion of tumor cells remaining in each condition.[6]
-
-
Data Analysis: Plot the percentage of tumor cells remaining against the drug concentration. A specific drug will show a dose-dependent decrease in the tumor cell proportion.
Phase 3: In Vivo Validation
The ultimate test of specificity and therapeutic potential requires evaluation in a living system, where pharmacokinetics, biodistribution, and systemic toxicity come into play.[9][10]
Experiment: Xenograft Efficacy and Toxicity Study
Causality & Rationale: This experiment addresses two critical questions: Does this compound inhibit tumor growth in vivo, and does it do so without causing unacceptable toxicity to the host?[11] Using immunodeficient mice bearing human tumor xenografts allows for the assessment of the drug's efficacy in a complex physiological context.[10][11] Monitoring animal weight, behavior, and performing terminal histopathology provides a clear picture of systemic toxicity.
Self-Validating System: The vehicle-treated control group establishes the natural growth rate of the tumor. A positive control group treated with a standard-of-care chemotherapy agent validates the model's responsiveness. The rigorous monitoring of animal health provides a built-in assessment of toxicity.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously implant M3R-overexpressing human cancer cells (e.g., 1-5 million HT-29 cells) into the flank of immunodeficient mice (e.g., Athymic Nude).[10]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline or appropriate solvent).
-
Group 2: this compound (at one or more dose levels).
-
Group 3: Positive control (e.g., 5-Fluorouracil for colon cancer).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record animal body weight at each measurement.
-
Observe animals daily for any signs of distress or toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.
-
At the study endpoint, euthanize the animals and harvest tumors for weight measurement and analysis.
-
Harvest major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis to assess for signs of cellular damage or toxicity.
-
Conclusion and Future Directions
References
- Overcoming Obstacles to Targeting Muscarinic Receptor Signaling in Colorectal Cancer.Source: Google Cloud.
- The Role of M3 Muscarinic Receptor Ligand-Induced Kinase Signaling in Colon Cancer Progression.Source: MDPI.
- Muscarinic Receptors Associ
- Muscarinic Receptor Agonists and Antagonists: Effects on Cancer.Source: PMC - NIH.
- Signal transduction by M3 muscarinic acetylcholine receptor in prost
- Assessing Specificity of Anticancer Drugs In Vitro.Source: PMC - NIH.
- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview.Source: YouTube.
- "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology.Source: Sorger Lab.
- Natural Product Testing: Selecting in vivo Anticancer Assay Model.
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.Source: Unknown Source.
- Assessing Specificity of Anticancer Drugs In Vitro.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Signal transduction by M3 muscarinic acetylcholine receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Specificity of Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Alternative DHFR Inhibitors for Researchers
A Senior Application Scientist's In-Depth Analysis of Compounds Beyond DAMPA Ethyl Ester
For researchers and drug development professionals engaged in the discovery of novel antifolates, a comprehensive understanding of the existing landscape of Dihydrofolate Reductase (DHFR) inhibitors is paramount. While this compound, a methotrexate analog, serves as a reference point, a deeper dive into clinically and preclinically validated alternatives offers critical insights into structure-activity relationships, mechanisms of resistance, and strategies for developing next-generation therapeutics. This guide provides an objective, data-driven comparison of key alternative compounds to this compound for DHFR inhibition, grounded in experimental evidence and practical considerations for the research scientist.
Dihydrofolate Reductase: A Timeless Target in Chemotherapy
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1][2] The inhibition of DHFR leads to a depletion of intracellular THF, disrupting DNA synthesis and repair, and ultimately inducing cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. This fundamental role has established DHFR as a key target for anticancer and antimicrobial therapies for decades.[1][3]
DHFR inhibitors are broadly categorized into two classes: classical and non-classical antifolates. Classical antifolates, such as methotrexate, are structurally similar to folic acid and require active transport into cells via the reduced folate carrier (RFC) and subsequent intracellular polyglutamylation for optimal activity.[4][5] Non-classical antifolates are typically more lipophilic and can enter cells via passive diffusion, bypassing RFC-mediated transport and the need for polyglutamylation.[4][6]
Figure 1: The central role of DHFR in nucleotide synthesis and its inhibition.
This compound: A Methotrexate Analog
This compound, or 4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoic Acid Ethyl Ester, is a derivative of methotrexate.[7] As an esterified analog, it belongs to a class of compounds designed to potentially overcome some of the limitations of classical antifolates like methotrexate. Esterification can increase lipophilicity, which may alter cellular uptake mechanisms and tissue distribution.[8] However, a significant challenge for ester-based prodrugs is their stability in plasma, as they can be rapidly hydrolyzed by plasma esterases, potentially leading to a short half-life and reduced efficacy.[8][9]
A thorough review of publicly available scientific literature did not yield specific IC50 or Ki values for this compound against purified human DHFR. This lack of quantitative data makes a direct, evidence-based comparison with other inhibitors challenging. The available data often refers to DAMPA (2,4-diamino-N10-methylpteroic acid), the core structure without the ethyl ester, which is a metabolite of methotrexate.[7] Therefore, this guide will focus on a comparative analysis of well-characterized and clinically relevant DHFR inhibitors as robust alternatives.
A Comparative Analysis of Alternative DHFR Inhibitors
The following sections detail the enzymatic and cellular potency of prominent classical and non-classical DHFR inhibitors. The selection of an appropriate inhibitor for research purposes depends on the specific experimental goals, such as targeting methotrexate-resistant cells or achieving a particular selectivity profile.
Enzymatic Potency: A Head-to-Head Comparison
The intrinsic inhibitory activity of a compound against its target enzyme is a fundamental measure of its potency. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The table below summarizes the enzymatic potency of key DHFR inhibitors against human DHFR.
| Compound | Class | Target(s) | Ki (nM) for human DHFR | IC50 (nM) for human DHFR | Reference(s) |
| Pemetrexed | Classical | TS, DHFR, GARFT | 7.2 | >200 | [10][11] |
| Pralatrexate | Classical | DHFR | 0.0134 | 45 (apparent Ki) | [2][11] |
| Trimetrexate | Non-classical | DHFR | Not Available | 4.74 | [1][12] |
| Methotrexate | Classical | DHFR | 0.026 - 0.045 | Not Available | [11] |
Key Insights from Enzymatic Data:
-
Pralatrexate demonstrates exceptionally high affinity for DHFR, with a Ki in the picomolar range, making it a highly potent inhibitor of the enzyme itself.[2]
-
Pemetrexed , while a multi-targeted antifolate, is a relatively weak inhibitor of isolated human DHFR compared to methotrexate and pralatrexate.[11] Its primary target is thymidylate synthase (TS).[10][13]
-
Trimetrexate , a non-classical inhibitor, shows potent inhibition of human DHFR in the low nanomolar range.[1][12]
Cellular Potency: A Broader Perspective on Efficacy
While enzymatic potency is a critical parameter, the cellular activity of a compound, often measured as the half-maximal growth inhibition (GI50) or cytotoxic concentration (CC50), provides a more holistic view of its potential therapeutic efficacy. Cellular potency is influenced by factors such as cellular uptake, intracellular metabolism (e.g., polyglutamylation), and efflux.
| Compound | Cancer Cell Line | GI50 / IC50 | Exposure Time | Reference(s) |
| Pemetrexed | A549 (Lung) | 1.82 - 1.861 µM | 48h | [13][14] |
| HCC827 (Lung) | 1.54 µM | 48h | [14] | |
| H1975 (Lung) | 0.080 µM | 72h | [8] | |
| MSTO-211H (Mesothelioma) | 31.8 nM | 72h | [15] | |
| Pralatrexate | H9 (T-cell lymphoma) | 1.1 nM | 48h | [2] |
| Various Lymphoma Lines | 3 - 5 nM | Not specified | ||
| NCI-H460 (Lung) | ~10-fold more potent than Methotrexate | Not specified | ||
| Trimetrexate | SNU-C4 (Colon) | ~50-60% inhibition at 0.1 mM | 24h | [12] |
| NCI-H630 (Colon) | ~50-60% inhibition at 0.1 mM | 24h | [12] |
Key Insights from Cellular Data:
-
Pralatrexate consistently demonstrates high cellular potency, often at nanomolar concentrations, across various cancer cell lines, particularly in lymphomas.[2] Its enhanced cellular uptake via RFC-1 and efficient polyglutamylation contribute to its superior activity compared to methotrexate.[16]
-
Pemetrexed shows variable cellular potency depending on the cell line and exposure time. Its efficacy is highly dependent on intracellular polyglutamylation by folylpolyglutamate synthetase (FPGS) to form active metabolites that are retained within the cell.[17][18]
-
Trimetrexate , being a lipophilic, non-classical inhibitor, can overcome resistance mechanisms associated with impaired methotrexate transport.[6][19][20]
Experimental Protocols for DHFR Inhibitor Evaluation
To ensure scientific integrity and reproducibility, the following are detailed protocols for evaluating DHFR inhibitors.
Biochemical Assay: Enzymatic Inhibition of DHFR
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DHFR. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH during the reduction of DHF to THF.[11][21][22][23]
Figure 2: Workflow for a typical DHFR enzymatic inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5.
-
DHFR Enzyme: Dilute purified human DHFR to a working concentration of 10-20 nM in cold assay buffer.
-
NADPH Solution: Prepare a 100 µM solution of NADPH in assay buffer. Keep on ice and protected from light.
-
DHF Substrate: Prepare a 50 µM solution of DHF in assay buffer.
-
Test Compound: Prepare a serial dilution of the test compound in assay buffer.
-
-
Assay Plate Setup (96-well UV-transparent plate):
-
Blank Wells: Add assay buffer.
-
Enzyme Control Wells: Add assay buffer and DHFR enzyme.
-
Positive Control Wells: Add a known DHFR inhibitor (e.g., methotrexate) at various concentrations and DHFR enzyme.
-
Test Wells: Add the test compound at various concentrations and DHFR enzyme.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the DHF/NADPH mixture to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: Cytotoxicity/Growth Inhibition (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[24][25]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours. Include vehicle-treated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.
Conclusion and Future Directions
While this compound represents an interesting modification of the classical methotrexate scaffold, the lack of robust, publicly available data on its inhibitory potency and cellular activity limits its utility as a benchmark compound. In contrast, Pemetrexed, Pralatrexate, and Trimetrexate offer well-characterized and distinct profiles as DHFR inhibitors.
-
Pralatrexate stands out for its potent enzymatic inhibition and efficient cellular uptake and retention, making it a valuable tool for studying DHFR-dependent processes and for overcoming certain forms of methotrexate resistance.
-
Pemetrexed , with its multi-targeted mechanism, provides a different therapeutic strategy, where DHFR inhibition is one component of its overall activity.
-
Trimetrexate , as a non-classical, lipophilic inhibitor, is particularly useful for investigating DHFR inhibition in contexts where transport-mediated resistance to classical antifolates is a concern.
For researchers in drug development, the choice of a DHFR inhibitor should be guided by the specific research question. The experimental protocols provided herein offer a standardized approach for the in-house evaluation and comparison of novel compounds against these established alternatives. Future research in this area will likely focus on developing inhibitors with improved selectivity for tumor cells, novel mechanisms to overcome resistance, and the ability to target specific cancer subtypes.
References
-
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). MDPI. [Link]
-
DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (2023). PubMed. [Link]
-
ARROW@TU Dublin In Vitro Evaluation of the Cytotoxicity of a Folate-modified β. (n.d.). ARROW@TU Dublin. [Link]
-
Methotrexate Analogues. 26. Inhibition of Dihydrofolate Reductase and Folylpolyglutamate Synthetase Activity and in Vitro Tumor Cell Growth by Methotrexate and Aminopterin Analogues Containing a Basic Amino Acid Side Chain. (1992). PubMed. [Link]
-
Dihydrofolate Reductase Inhibition. (n.d.). Aldeyra Therapeutics, Inc.. [Link]
- What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)?. (2025). Dr.Oracle.
-
Regulatory Aspects of the Glutamylation of Methotrexate in Cultured Hepatoma Cells. (1982). PubMed. [Link]
-
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). PubMed Central. [Link]
-
Inhibition of Dihydrofolate Reductase and Cell Growth by Antifolates in a Methotrexate-Resistant Cell Line. (1985). PubMed. [Link]
-
Polyglutamylation, an important element in methotrexate cytotoxicity and selectivity in tumor versus murine granulocytic progenitor cells in vitro. (1984). PubMed. [Link]
-
Synthesis, Retention, and Biological Activity of Methotrexate Polyglutamates in Cultured Human Breast Cancer Cells. (1981). JCI. [Link]
-
Intracellular pharmacokinetics of methotrexate polyglutamates in human breast cancer cells. Selective retention and less dissociable binding of 4-NH2-10-CH3-pteroylglutamate4 and 4-NH2-10-CH3-pteroylglutamate5 to dihydrofolate reductase. (1986). PubMed. [Link]
-
Single agent and combination studies of pralatrexate and molecular correlates of sensitivity. (2010). British Journal of Cancer. [Link]
-
Unresolved issues in the biochemical pharmacology of antifolates. (1988). PubMed. [Link]
-
Folate status and the safety profile of antifolates. (2002). PubMed. [Link]
-
Plasma Stability | Request PDF. (n.d.). ResearchGate. [Link]
-
Cytotoxicity, uptake, polyglutamate formation, and antileukemic effects of 8-deaza analogues of methotrexate and aminopterin in mice. (1988). PubMed. [Link]
-
Characterization of newly established Pralatrexate-resistant cell lines and the mechanisms of resistance. (2019). PubMed Central. [Link]
-
Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma. (2021). PubMed Central. [Link]
-
Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. (2025). PubMed Central. [Link]
-
Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. [Link]
-
Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers. (2010). PubMed Central. [Link]
-
Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro. (2017). PubMed Central. [Link]
-
Sequentially administrated of pemetrexed with icotinib/erlotinib in lung adenocarcinoma cell lines in vitro. (2017). PubMed Central. [Link]
-
2,4-Diamino-N10-methylpteroic acid (DAMPA) crystalluria in a patient with osteosarcoma treated with carboxypeptidase-G2 rescue after high-dose methotrexate-induced nephrotoxicity. (2018). PubMed. [Link]
-
A Novel Molecular Target in EGFR-mutant Lung Cancer Treated With the Combination of Osimertinib and Pemetrexed. (2021). Anticancer Research. [Link]
-
Trimetrexate. (2016). LiverTox - NCBI Bookshelf. [Link]
-
Cytotoxicity of Trimetrexate against Antifolate‐resistant Human T‐Cell Leukemia Cell Lines Developed in Oxidized or Reduced Folate. (1991). PubMed Central. [Link]
-
Trimetrexate: a second generation folate antagonist in clinical trial. (1987). PubMed. [Link]
-
CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance. (2024). Nature. [Link]
-
QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2022). MDPI. [Link]
-
Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma. (2012). PubMed Central. [Link]
Sources
- 1. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]
- 2. researchgate.net [researchgate.net]
- 3. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High pemetrexed sensitivity of docetaxel-resistant A549 cells is mediated by TP53 status and downregulated thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trimethoprim and other nonclassical antifolates an excellent template for searching modifications of dihydrofolate reductase enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of newly established Pralatrexate-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulatory aspects of the glutamylation of methotrexate in cultured hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Polyglutamylation, an important element in methotrexate cytotoxicity and selectivity in tumor versus murine granulocytic progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of dihydrofolate reductase and cell growth by antifolates in a methotrexate-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Trimetrexate: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Single agent and combination studies of pralatrexate and molecular correlates of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. onclive.com [onclive.com]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of DAMPA Ethyl Ester
Introduction
DAMPA Ethyl Ester (CAS 43111-51-9) is a methotrexate analog utilized in scientific research.[1][2] As with any laboratory chemical, responsible handling extends to its proper disposal to ensure the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our commitment is to empower researchers with the knowledge to manage chemical waste effectively, fostering a culture of safety and environmental stewardship.
This document is intended for researchers, scientists, and drug development professionals. It is crucial to supplement this information with your institution's specific chemical hygiene plan and to consult with your Environmental Health & Safety (EH&S) department for any site-specific procedures.
Understanding the Hazards: A Prerequisite for Safe Disposal
Key Considerations:
-
Toxicity: The toxicological properties of this compound have not been fully investigated.[4][5] Therefore, it is prudent to handle it as a potentially toxic substance.
-
Environmental Impact: There is no available data on the ecological effects of this compound, including its toxicity to aquatic life, persistence, and bioaccumulation potential.[3] In the absence of this information, it must be assumed that the compound could be harmful to the environment, and direct release into the sewer system or general waste is strictly prohibited.[3][6]
-
Reactivity: Information regarding the chemical stability and reactivity of this compound is limited. However, it is generally advised to store it away from strong oxidizing agents.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate PPE.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[3][7] | Protects against accidental splashes or generation of dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[3] | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[4][8] | Minimizes the risk of inhaling any dust or aerosols. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound follows the general principles of hazardous chemical waste management. The process can be broken down into three key phases: Segregation and Collection, Labeling and Storage, and finally, Removal and Disposal by authorized personnel.
Figure 1. A flowchart illustrating the three key phases of the this compound disposal workflow.
Phase 1: Segregation and Collection
Proper segregation at the point of generation is critical to prevent unwanted chemical reactions and ensure compliant disposal.
Step 1: Identify the Waste Stream this compound waste can exist in several forms:
-
Solid Waste: Unused or expired pure compound.
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Materials: Items such as pipette tips, gloves, and empty containers that have come into contact with the chemical.
Step 2: Select an Appropriate Waste Container
-
Compatibility is Key: The container must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[9] Do not use containers that could react with the waste, for example, do not store acidic or basic solutions in metal containers.[10]
-
Condition of the Container: Ensure the container is in good condition, with no cracks or leaks, and has a tightly sealing lid.[9][11]
-
Reusing Containers: If reusing a container, ensure it is triple-rinsed with a suitable solvent, and the rinsate is collected as hazardous waste.[6] All original labels must be completely removed or defaced.[9][11]
Step 3: Transferring the Waste
-
All transfers of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
For liquid waste, use a funnel to prevent spills. Do not fill the container to more than 90% of its capacity to allow for expansion.[9][10]
-
For solid waste, carefully transfer the material to the waste container to avoid generating dust.[3][4]
-
Contaminated items should be placed in a designated solid waste container.
Phase 2: Labeling and Storage
Accurate labeling and proper storage are mandated by regulatory bodies such as the Environmental Protection Agency (EPA).[10][12]
Step 1: Secure and Label the Container
-
Immediately after adding waste, securely close the container.[11]
-
The label must include:
Step 2: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[10][12]
-
The SAA should be a secure location, such as a designated cabinet or secondary containment bin, away from general laboratory traffic.
-
Ensure incompatible waste types are segregated within the SAA.
Phase 3: Removal and Disposal
The final disposal of this compound must be carried out by a licensed hazardous waste disposal facility.
Step 1: Arrange for Waste Pickup
-
Once the waste container is full, or before the regulatory storage time limit is reached (typically 90 days for large quantity generators), contact your institution's EH&S department to arrange for pickup.[10]
Step 2: Professional Disposal
-
The EH&S department or a licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] This ensures the complete destruction of the compound.
Emergency Procedures: Responding to Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
For a Small Spill (in a fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.
-
Collection: Carefully sweep or wipe up the absorbed material and place it in a designated hazardous waste container.[4][5]
-
Decontamination: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Labeling: Label the waste container with "Spill Debris containing this compound."
For a Large Spill (or any spill outside of a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area and prevent entry.
-
Notify: Contact your institution's EH&S department or emergency response team immediately. Provide them with the name of the chemical, the approximate amount spilled, and the location.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure they are not only compliant with federal and local regulations but are also actively contributing to a safe and healthy research environment.[11] Always prioritize safety, and when in doubt, consult your institution's Environmental Health & Safety department.
References
-
University of Nevada, Reno. (Revised January 2025). Chapter 20: Chemical Waste Management. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
- Laboratory chemical waste must be disposed of in accordance with local, state, and federal requirements. (n.d.). Retrieved from [Source URL not provided in search results]
-
Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Naturich Labs, Inc. (2019, October 23). Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - L-Phenylalanine Ethyl Ester Hydrochloride, 99%. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 43111-51-9. Retrieved from [Link]
-
Coompo Research Chemicals. (n.d.). This compound | 43111-51-9. Retrieved from [Link]
- Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Source URL not provided in search results]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 43111-51-9 - Coompo [coompo.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. L-Phenylalanine ethyl ester hydrochloride(3182-93-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. fishersci.com [fishersci.com]
- 8. nehemiahmfg.com [nehemiahmfg.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. ut.edu [ut.edu]
- 12. danthelabsafetyman.com [danthelabsafetyman.com]
A Comprehensive Guide to Personal Protective Equipment for Handling DAMPA Ethyl Ester
For the modern researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling novel or lesser-documented compounds such as DAMPA Ethyl Ester, a methotrexate analog used in research, a proactive and informed approach to safety is not just a regulatory requirement—it is a cornerstone of scientific excellence.[1] This guide provides essential, immediate safety and logistical information for the handling of this compound, with a focus on personal protective equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.
The Precautionary Principle: Addressing the Unknowns of this compound
The Safety Data Sheet (SDS) for this compound indicates significant data gaps in its toxicological and ecological profiles.[2] When faced with incomplete hazard information, the scientific community must adopt the precautionary principle, assuming a higher level of risk and implementing more stringent safety controls. The absence of data is not an indication of safety. Therefore, the following PPE recommendations are based on a conservative interpretation of the available information and general best practices for handling potentially hazardous research chemicals.
Core Personal Protective Equipment (PPE) for this compound
A holistic approach to PPE is critical. Each component works in concert with the others to provide a comprehensive barrier against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the compound's Safety Data Sheet.[2]
| Body Part | Recommended PPE | Standard/Specification | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved | Protects against splashes and airborne particles of this compound. |
| Skin | Fire/flame resistant and impervious clothing; Chemical impermeable gloves | Consult glove manufacturer's compatibility charts | Prevents skin contact with the chemical, which could lead to unknown systemic effects. Fire-resistant properties offer protection in case of fire. |
| Respiratory | Full-face respirator | NIOSH approved | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced. Given the lack of inhalation toxicity data, a conservative approach is warranted. |
Understanding the "Why": A Deeper Dive into PPE Selection
-
Eye and Face Protection: The eyes are a primary route of chemical exposure. Tightly fitting safety goggles are essential to prevent splashes from entering the eye. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection: The SDS for this compound specifies "fire/flame resistant and impervious clothing" and "chemical impermeable gloves".[2] The choice of glove material is critical. Since specific compatibility data for this compound is not available, it is recommended to use gloves made of a material with broad chemical resistance, such as nitrile or neoprene. Always check the manufacturer's guidelines for breakthrough time and permeation rates for similar classes of chemicals. Double gloving can provide an additional layer of protection.
-
Respiratory Protection: While the SDS suggests a full-face respirator only when exposure limits are exceeded, the lack of established occupational exposure limits (OELs) for this compound necessitates a more cautious approach.[2] It is prudent to handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation. If there is any potential for aerosolization or if work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.
Procedural Guidance: Donning and Doffing of PPE
The effectiveness of PPE is as much about its correct use as its selection. The following step-by-step procedures for putting on (donning) and taking off (doffing) PPE are designed to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start with clean hands. Wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown/Coverall: Put on the impervious, fire-resistant gown or coverall.
-
Respirator: If required, put on the respirator. Perform a seal check to ensure a tight fit.
-
Goggles/Face Shield: Put on the safety goggles. If a face shield is also required, place it over the goggles.
-
Gloves: Don the first pair of gloves. If wearing a gown, ensure the cuffs of the gloves go over the cuffs of the gown. If double-gloving, don the second pair of gloves.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove the outer pair of gloves first, peeling them off away from your body without touching the outside of the glove with your bare hands. If double-gloved, remove the inner pair using the same technique.
-
Gown/Coverall: Remove the gown or coverall by rolling it down and away from your body.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Respirator: Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated place.[2]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[2]
Spill Management:
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2] Wear the appropriate PPE, including respiratory protection. Prevent further leakage if it is safe to do so. Collect the spilled material and place it in a suitable, closed container for disposal.[2]
Disposal:
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[2]
Emergency Procedures
-
Inhalation: Move the victim into fresh air.[2]
-
Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[2]
-
Ingestion: Rinse mouth with water.[2]
In all cases of exposure, seek medical attention.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when handling this compound, emphasizing the precautionary principle due to the lack of complete hazard data.
Caption: PPE Selection Workflow for this compound
By adhering to these guidelines, you are not only ensuring your personal safety but also upholding the principles of responsible scientific conduct.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
